molecular formula C29H31F2NO4 B030461 rac N-Benzyl Nebivolol CAS No. 929706-85-4

rac N-Benzyl Nebivolol

Cat. No.: B030461
CAS No.: 929706-85-4
M. Wt: 495.6 g/mol
InChI Key: STEPXTPIBUXRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac N-Benzyl Nebivolol is a racemic synthetic analogue of Nebivolol, a well-characterized beta-adrenergic receptor blocker. This compound is of significant interest in pharmacological and cardiovascular research, primarily as a key chemical intermediate and a tool compound for investigating the structure-activity relationships (SAR) of beta-blockers. Its core research value lies in its utility for studying the distinct contributions of stereoisomers to the overall pharmacological profile of nebivolol-like molecules, which typically combine β1-adrenergic receptor antagonism with additional vasodilatory effects, often mediated by the modulation of nitric oxide (NO) release.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470220
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929706-85-4
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the structure of rac N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of rac N-Benzyl Nebivolol

This guide provides a comprehensive technical overview of racemic N-Benzyl Nebivolol, a critical intermediate in the synthesis of the antihypertensive drug Nebivolol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's intricate stereochemistry, synthesis, and structural characterization, underpinned by established scientific principles and methodologies.

Introduction: The Significance of a Precursor

Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1-adrenergic receptors and its vasodilating properties mediated by nitric oxide.[1][2][3] Its molecular architecture is notable for containing four chiral centers, making its stereoselective synthesis a significant challenge.[1][4] The clinically administered drug is a racemic mixture of the (d)-SRRR and (l)-RSSS enantiomers.[1][2] N-Benzyl Nebivolol serves as a key protected intermediate in many synthetic routes. The benzyl group acts as a protecting agent for the secondary amine, preventing unwanted side reactions and guiding the stereochemical outcome of the synthesis before its ultimate removal to yield the final active pharmaceutical ingredient.[5][6][7] Understanding the structure of this precursor is paramount to controlling the purity and isomeric composition of the final drug product.

Part 1: Molecular Architecture and Stereochemical Complexity

The fundamental identity of this compound is defined by its chemical formula and intricate three-dimensional arrangement. It is composed of two 6-fluorochroman moieties linked by a central N-benzylated amino-ethanol chain.[8][9]

PropertyValueSource(s)
IUPAC Name 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[8][10]
Molecular Formula C₂₉H₃₁F₂NO₄[8][11]
Molecular Weight 495.56 g/mol [8][9][11]
CAS Number 929706-85-4[8][11][12]
The Four Chiral Centers

The complexity of Nebivolol chemistry originates from its four stereocenters, which theoretically give rise to 16 possible stereoisomers. However, due to the molecule's inherent symmetry, this number is reduced to 10 distinct stereoisomers (four pairs of enantiomers, or dl forms, and two meso forms).[4][13] The synthesis of N-Benzyl Nebivolol is designed to produce the specific diastereomeric pair that, upon debenzylation, yields the desired racemic mixture of (d)-SRRR-Nebivolol and (l)-RSSS-Nebivolol.[13][14]

Caption: 2D structure of N-Benzyl Nebivolol with the four chiral centers highlighted (*).

The synthesis is not merely about creating a racemic mixture but about creating the correct racemic mixture of diastereomers. The reaction pathways are designed to selectively form the (SRRR)-N-Benzyl Nebivolol and (RSSS)-N-Benzyl Nebivolol isomers, which are themselves enantiomers of each other.

Stereochemical_Relationship SRRR_Bn (d)-SRRR-N-Benzyl Nebivolol SRRR_Neb (d)-SRRR-Nebivolol SRRR_Bn->SRRR_Neb Debenzylation RSSS_Bn (l)-RSSS-N-Benzyl Nebivolol RSSS_Neb (l)-RSSS-Nebivolol RSSS_Bn->RSSS_Neb Debenzylation rac_Neb rac-Nebivolol (Enantiomeric Pair) SRRR_Neb->rac_Neb RSSS_Neb->rac_Neb rac_Bn This compound (Diastereomeric Pair) rac_Bn->SRRR_Bn rac_Bn->RSSS_Bn Synthesis_Workflow A Benzylamine C Amino Alcohol Intermediate (±)-[1S(R)]-... A->C B (±)-[1S(R)]-epoxide B->C E Crude this compound (Mixture of Diastereomers) C->E D (±)-[1S(S)]-epoxide D->E F Purification (e.g., Crystallization) E->F G Pure this compound (SRRR/RSSS pair) F->G H Catalytic Hydrogenation (Debenzylation) G->H I rac-Nebivolol H->I

Caption: General synthetic workflow for the preparation of rac-Nebivolol via N-Benzyl Nebivolol.

Part 3: Structural Elucidation and Analytical Characterization

Confirming the structure and purity of synthesized this compound is a self-validating system that relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together they build a complete and trustworthy profile of the molecule.

Analytical TechniquePurpose in N-Benzyl Nebivolol Analysis
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and, with a chiral column, to separate and quantify the different stereoisomers. [3][14][15]
Mass Spectrometry (MS) To confirm the molecular weight (m/z) of the parent ion and to study its fragmentation patterns, which provides evidence of the core structure. [16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide a detailed map of the molecule's atomic connectivity (¹H and ¹³C NMR), confirming the presence of the benzyl group, two distinct fluoro-chroman systems, and the correct number of protons and carbons.
Experimental Protocols: A Validating Framework

Protocol 1: HPLC Purity and Isomeric Distribution Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: For general purity, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is used. For stereoisomer separation, a specialized chiral column (e.g., Chiralpak AD) is required. [15]3. Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer, optimized to achieve separation.

  • Detection: UV detection at a wavelength where the chromophores exhibit strong absorbance (e.g., 282 nm). [18]5. Analysis: The retention time of the main peak is compared to a reference standard. The peak area percentage is used to calculate purity. With a chiral column, the relative peak areas of the different isomers are determined.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+) is typically used to generate the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the most abundant ion is checked against the theoretical exact mass of N-Benzyl Nebivolol (C₂₉H₃₁F₂NO₄, theoretical [M+H]⁺ ≈ 496.23). [8]4. Tandem MS (MS/MS): The parent ion is fragmented to produce a characteristic pattern that can be used to confirm the identity of the molecule by identifying key structural components, such as the loss of the benzyl group or fragments of the chroman rings. [17]

Analytical_Workflow Sample Synthesized N-Benzyl Nebivolol HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity Assay (>99%?) HPLC->Purity Isomer Isomeric Ratio (Correct Pair?) HPLC->Isomer MolWeight Molecular Weight (Correct m/z?) MS->MolWeight Structure Structural Connectivity (Correct Signals?) NMR->Structure Result Validated Structure and Purity Purity->Result Isomer->Result MolWeight->Result Structure->Result

Caption: Integrated analytical workflow for the structural validation of this compound.

Part 4: The Final Transformation: Debenzylation

The final step in the synthesis is the removal of the N-benzyl protecting group to unmask the secondary amine of the Nebivolol molecule. This is a critical transformation that must proceed cleanly and without affecting the four sensitive chiral centers.

Protocol 3: Catalytic Hydrogenation for Debenzylation
  • Reaction Setup: Pure this compound is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol.

  • Catalyst: A palladium on activated carbon catalyst (Pd/C, usually 10%) is added to the solution. [5][6]This heterogeneous catalyst is highly effective for cleaving benzyl-nitrogen bonds.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure (e.g., 3-6 kg), and stirred. [6]4. Monitoring: The reaction is monitored by HPLC until the starting material is completely consumed.

  • Workup: The catalyst is removed by filtration. The resulting Nebivolol base can then be isolated or converted directly to its hydrochloride salt by treatment with hydrochloric acid. [5][6]

Conclusion

This compound is more than a mere synthetic waypoint; it is the carefully constructed, stereochemically defined precursor to a vital cardiovascular therapeutic. Its structure embodies the challenges of multi-center stereocontrol inherent in modern pharmaceutical synthesis. A thorough understanding of its molecular architecture, the logic behind its synthesis, and the rigorous analytical methods used for its characterization provides the foundation for the reliable and safe production of Nebivolol. This guide has outlined these core technical aspects, providing a framework for researchers and developers working with this complex and important molecule.

References

  • An improved process for the preparation of nebivolol hydrochloride. (Patent No. EP2163551A1).
  • This compound (CID 11663278). PubChem, National Center for Biotechnology Information. [Link]

  • Nebivolol synthesis method and intermediate compound thereof. (Patent No. EP3974419A2). European Patent Office. [Link]

  • Process for the preparation of nebivolol. (Patent No. EP2646426B1).
  • An improved process for the preparation of nebivolol hydrochloride. (Publication No. EP2163551A1). European Patent Office. [Link]

  • An improved process for the preparation of nebivolol hydrochloride. (Patent No. EP2163551A1).
  • N-Benzyl Nebivolol HCl. Pragna Group. [Link]

  • de K. van der, et al. (2007). Stereochemical Comparison of Nebivolol with other b-Blockers. Cardiovasc Drugs Ther. [Link]

  • This compound Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Stereochemical comparison of nebivolol with other β-blockers. ResearchGate. [Link]

  • A process for preparation of racemic nebivolol. (Patent No. EP1803716A1).
  • N-Benzyl (-)-Nebivolol (CAS 1199945-26-0). Pharmaffiliates. [Link]

  • Studzińska, S., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 732. [Link]

  • Jackson, G., et al. (2001). Stereochemical Comparison of Nebivolol With Other Beta-Blockers. Drugs, 61(Suppl 2), 1-11. [Link]

  • Benzylated Nebivolol. Veeprho. [Link]

  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. (2025). Gilson Inc.[Link]

  • Studzińska, S., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. PubMed. [Link]

  • Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan. Systematic Reviews in Pharmacy, 12(1), 845-853. [Link]

  • Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. (2025). ResearchGate. [Link]

  • N-Benzyl (-)-Nebivolol (SSRS) (CAS 1199945-26-0). SynZeal. [Link]

  • 1H NMR Spectrum of Benzyl alcohol. Human Metabolome Database. [Link]

  • Development of Validated Stability-Indicating Chromatographic Method... Systematic Reviews in Pharmacy. [Link]

Sources

rac N-Benzyl Nebivolol CAS number 929706-85-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to rac N-Benzyl Nebivolol (CAS 929706-85-4)

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound (CAS No. 929706-85-4) is a pivotal chemical entity in the landscape of cardiovascular drug manufacturing. As the N-benzylated precursor to Nebivolol, a third-generation beta-blocker with a unique vasodilatory mechanism, its synthesis and characterization are of paramount importance for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, its strategic role in the synthesis of Nebivolol, detailed analytical methodologies for its characterization, and the pharmacological context that necessitates its stringent control. This document serves as a key resource for professionals engaged in the synthesis, analysis, and quality assurance of Nebivolol.

Introduction: The Precursor to a Novel Beta-Blocker

Nebivolol stands apart in the class of beta-blockers.[1] Used clinically for treating hypertension and heart failure, its therapeutic efficacy stems from a dual mechanism of action: highly selective blockade of β1-adrenergic receptors and the promotion of nitric oxide (NO)-mediated vasodilation.[2][3][4] This vasodilation is achieved through agonism of β3-adrenergic receptors, which stimulates endothelial nitric oxide synthase (eNOS).[4][5] The final drug product is a racemic mixture of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol.[]

The synthesis of such a complex molecule, which contains four chiral centers, requires a multi-step, controlled process.[] Central to the most common synthetic routes is the use of a protecting group for the secondary amine to prevent unwanted side reactions. The benzyl group serves as an effective and readily removable protecting group. This compound is the resulting key intermediate—the direct, protected precursor to the final racemic Nebivolol API.[7][8][9] Its identity, purity, and stereochemical integrity must be rigorously controlled to ensure the successful synthesis and regulatory compliance of Nebivolol. This molecule is also classified as Nebivolol EP Impurity C, highlighting its significance in quality control.[10][11]

Physicochemical and Structural Characteristics

A precise understanding of the fundamental properties of this compound is the foundation for its effective handling, synthesis, and analysis.

PropertyValueSource(s)
CAS Number 929706-85-4[7][12]
Synonyms Nebivolol EP Impurity C, Protected Nebivolol[8][11]
Molecular Formula C₂₉H₃₁F₂NO₄[12][13]
Molecular Weight 495.56 g/mol [12][13]
IUPAC Name 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[12]
Appearance Pale Brown Semi-Solid or White to Pale Yellow Waxy Solid[13][14]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[13]

Role in Synthesis: A Strategic Intermediate

The synthesis of Nebivolol leverages the N-benzyl derivative to ensure regioselective reactions and prevent the formation of undesired byproducts. The benzyl group is introduced to protect the secondary amine functionality during the coupling of key fragments and is removed in the final step of the synthesis.

General Synthetic Workflow

The formation of this compound is typically achieved by the reaction of a racemic amino alcohol intermediate with a racemic epoxide intermediate. The benzyl group is already present on the amino alcohol. This reaction constructs the core structure of Nebivolol. The final step is a deprotection via catalytic hydrogenation, which cleaves the N-benzyl bond to yield racemic Nebivolol.[9][15]

G cluster_synthesis Synthesis of this compound cluster_deprotection Final Deprotection Step A Racemic (RS)-2-(benzylamino)-1- (6-fluorochroman-2-yl)ethanol C This compound (CAS 929706-85-4) A->C Nucleophilic Ring Opening B Racemic (RS)-6-fluoro-2- (oxiran-2-yl)chromane B->C D rac Nebivolol (Final API) C->D Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic pathway from key intermediates to Nebivolol API.

Causality in Experimental Design
  • Choice of Protecting Group: The benzyl group is ideal due to its stability under various reaction conditions used in the preceding steps and its clean removal via catalytic hydrogenation. This method avoids harsh reagents that could compromise the multiple stereocenters or other functional groups in the molecule.[15]

  • Reaction Control: The nucleophilic ring-opening of the epoxide by the secondary amine is a critical bond-forming step. The reaction conditions (solvent, temperature) are optimized to ensure complete reaction and minimize the formation of isomeric impurities that can be difficult to remove in later stages.[16]

Analytical Characterization Protocols

As a critical process intermediate and potential impurity, this compound requires robust analytical methods for its identification and quantification. The protocols described below represent a self-validating system to ensure the material meets the required specifications before proceeding to the final deprotection step.

G cluster_workflow Analytical Characterization Workflow A Sample of This compound B HPLC (Purity & Assay) A->B C Mass Spectrometry (Identity Confirmation) A->C D ¹H-NMR (Structural Confirmation) A->D E CoA Generation (Release for next step) B->E C->E D->E

Caption: Integrated workflow for the analytical validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from starting materials, by-products, and other related impurities.

  • Objective: To determine the purity of this compound and quantify it against a reference standard.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile or methanol. A typical ratio might be a 55:45 (v/v) mixture of Acetonitrile and KH₂PO₄ buffer.[19]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV detector set to a wavelength of ~282 nm, where the chromophores exhibit significant absorbance.[17][20]

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or methanol) to a known concentration (e.g., 0.5 mg/mL).

    • Injection Volume: 20 µL.

    • Analysis: The retention time of the main peak in the sample chromatogram should match that of the qualified reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Verification
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically used, as the tertiary amine is readily protonated.

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample into the mass spectrometer.

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺. For a molecular formula of C₂₉H₃₁F₂NO₄ (MW = 495.56), the expected m/z value would be approximately 496.23.

¹H-NMR Spectroscopy for Structural Elucidation
  • Objective: To confirm the chemical structure by analyzing the proton environment.

  • Methodology:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Analysis: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).

    • Key Expected Signals:

      • Aromatic Protons: Multiple signals between ~6.5 and 7.5 ppm, corresponding to the protons on the two 6-fluorochroman moieties and the benzyl group.

      • Benzylic Protons (N-CH₂-Ph): A characteristic signal (likely a singlet or AB quartet) around 3.5-4.0 ppm.

      • Alcohol (OH) Protons: Broad signals that may be exchangeable with D₂O.

      • Chromane & Methylene Protons: A complex series of signals in the aliphatic region (~1.5-4.5 ppm).

Analytical TechniqueParameterTypical Value / Observation
HPLC Retention TimeMethod-dependent, must match reference standard
Purity (Area %)≥ 98.0% (typical specification)
Mass Spec (ESI+) [M+H]⁺ Ionm/z ≈ 496.2
¹H-NMR Aromatic Region~6.5 - 7.5 ppm
Benzylic Protons~3.5 - 4.0 ppm

Pharmacological Context and Regulatory Significance

While this compound itself is not pharmacologically active as a beta-blocker, its presence in the final Nebivolol API has significant implications. The primary function of Nebivolol is to interact with adrenergic receptors.[2][21] The bulky benzyl group on the amine nitrogen would sterically hinder the molecule from fitting into the binding pocket of the β1-adrenergic receptor, rendering it inactive for this primary mechanism.

G cluster_pathway Nebivolol's Dual Signaling Pathway cluster_beta1 β1 Blockade cluster_beta3 β3 Agonism & Vasodilation Nebivolol Nebivolol b1 β1-Adrenergic Receptor (Heart) Nebivolol->b1 Antagonist b3 β3-Adrenergic Receptor (Endothelium) Nebivolol->b3 Agonist gs Gs Protein b1->gs ac Adenylate Cyclase gs->ac camp cAMP ↓ ac->camp pka PKA Activity ↓ camp->pka hr ↓ Heart Rate & Contractility pka->hr enos eNOS Activation b3->enos no Nitric Oxide (NO) ↑ enos->no gc Guanylate Cyclase no->gc cgmp cGMP ↑ gc->cgmp relax Smooth Muscle Relaxation (Vasodilation) cgmp->relax

Caption: The dual mechanism of action of Nebivolol.

The significance of controlling this compound levels is therefore a matter of purity and safety:

  • Purity & Efficacy: Its presence reduces the overall potency of the API. Regulatory agencies require strict limits on process-related impurities to ensure that each dose of the drug delivers the correct amount of the active molecule.

  • Safety: As a related substance, it must be evaluated for its own toxicological profile. Any uncharacterized impurity poses a potential safety risk. International Council for Harmonisation (ICH) guidelines mandate the identification, reporting, and qualification of impurities above certain thresholds.

Conclusion

This compound (CAS 929706-85-4) is more than a mere synthetic footnote; it is a linchpin in the production of a sophisticated, modern cardiovascular therapeutic. Its controlled synthesis and rigorous analytical characterization are foundational to the quality of Nebivolol. The strategic use of the N-benzyl protecting group allows for an efficient synthetic route, while robust analytical methods (HPLC, MS, NMR) ensure that this intermediate meets stringent purity specifications before its conversion to the final API. For any scientist or professional in the field of drug development and manufacturing, a thorough understanding of this key intermediate is essential for delivering safe and effective Nebivolol to patients worldwide.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nebivolol hydrochloride?
  • Pharmacology of Nebivolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 3). YouTube.
  • Wikipedia. (n.d.). Nebivolol.
  • Nebivolol: A Beta Blocker with A Twist - A Review of Its Distinctive Properties. (n.d.). Cureus.
  • Fong, P. A., & Tcheng, M. (2024, May 6). Nebivolol. StatPearls.
  • SynZeal. (n.d.). Nebivolol Impurities.
  • Veeprho. (n.d.). Benzylated Nebivolol.
  • LGC Standards. (n.d.). N-Benzyl (-)-Nebivolol.
  • Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride. (2025, January 15). Chinese Journal of New Drugs.
  • Gadani, K., Mehta, M., & Shorgar, N. (2021, March 1). ISOLATION AND STRUCTURAL ELUCIDATION OF IMPURITY IN NEBIVOLOL. International Journal of Pharmaceutical Sciences and Research, 12(3), 1875-1880.
  • SynThink. (n.d.). Nebivolol EP Impurities & USP Related Compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • LGC Standards. (n.d.). This compound-d4.
  • ChemicalBook. (2023, July 14). This compound.
  • ChemBK. (n.d.). Nebevilol Benzylated impurity.
  • Pharmaffiliates. (n.d.). Nebivolol-impurities.
  • BOC Sciences. (n.d.). Nebivolol Impurities.
  • Santa Cruz Biotechnology. (n.d.). N-Benzyl (−)-Nebivolol.
  • SynThink Research Chemicals. (n.d.). Nebivolol EP Impurity C.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • SynZeal. (n.d.). N-Benzyl (-)-Nebivolol (SSRS).
  • Google Patents. (n.d.). US20110250454A1 - Preparation of nebivolol.
  • Pragna Group. (n.d.). N-Benzyl Nebivolol HCl.
  • European Patent Office. (2012, July 25). EP1803716B1 - A process for preparation of racemic nebivolol.
  • SynZeal. (n.d.). Nebivolol EP Impurity C.
  • Pharmaffiliates. (n.d.). CAS No : 1199945-26-0 | Product Name : N-Benzyl (-)-Nebivolol.
  • Google Patents. (n.d.). WO2012095707A1 - Process for the preparation of nebivolol.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 929706-85-4 this compound Impurity.
  • ChemicalBook. (n.d.). This compound CAS#: 929706-85-4.
  • MedlinePlus. (2023, August 15). Nebivolol.
  • A, Lavanya & M, Sureshkumar & V, Ravichandran. (2011). Nebivolol - pharmacological aspects: a review. International Journal of Biological & Medical Research. 2. 1098-1102.
  • Fongemie, J., & Felix-Getzik, E. (2015). A Review of Nebivolol Pharmacology and Clinical Evidence. The American Journal of Cardiovascular Drugs, 15(5), 329-342.
  • Erk, N. (2009). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS.
  • Annapurna, M., Goutami, B., & Kumar, B. (2009). Reverse Phase HPLC Method for the Analysis of nebivolol in Pharmaceutical Dosage Forms. Journal of Pharmacy Research, 2(7).
  • Önal, C., Aluç, K., Aluç, Ç., & Önal, A. (2021). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 9(3), 264-270.
  • Ramana, G., Prasad, Y., & Kumar, P. (2010). RP-HPLC method for the estimation of Nebivolol in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 1(1), 127-131.
  • Shirkhedkar, A. A., & Surana, S. J. (2009). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 71(5), 578-581.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond an Intermediate - The Physicochemical Blueprint of a Crucial Precursor

N-Benzyl Nebivolol is recognized primarily as the penultimate intermediate in the synthesis of Nebivolol, a third-generation beta-blocker renowned for its high β1-selectivity and novel nitric oxide-mediated vasodilatory effects.[1] While often overshadowed by the final active pharmaceutical ingredient (API), a thorough understanding of the physicochemical properties of N-Benzyl Nebivolol is of paramount importance for researchers, process chemists, and formulation scientists. The characteristics of this precursor directly influence the efficiency of synthesis, the success of purification strategies, impurity profiling, and ultimately, the quality and consistency of the final Nebivolol API.[2][3]

This guide provides an in-depth examination of the core physicochemical attributes of N-Benzyl Nebivolol. Moving beyond a simple data sheet, we will explore the causality behind experimental choices and present robust, self-validating protocols for the characterization of this molecule. Our focus is on providing a practical and scientifically rigorous framework for professionals in drug development.

Molecular Structure and Stereochemical Complexity

N-Benzyl Nebivolol, chemically named α,α'-[[(phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], possesses the same four chiral centers as Nebivolol itself.[4][5] The final drug product is a racemic mixture of the (+)-SRRR (d-Nebivolol) and (-)-RSSS (l-Nebivolol) enantiomers.[6][7] This specific combination is crucial, as the d-isomer is almost exclusively responsible for the β1-adrenergic blockade, while the l-isomer potentiates nitric oxide synthesis, contributing to vasodilation.[8][9]

Consequently, the synthesis of N-Benzyl Nebivolol must be meticulously controlled to produce the correct diastereomers that, upon debenzylation, yield the desired racemic mixture. The characterization of its stereochemistry is therefore a critical quality control step.

G cluster_precursor Precursors cluster_intermediate N-Benzyl Nebivolol Diastereomers cluster_api Final API SR_amino_alcohol (SR)-amino alcohol d_benzyl d-N-Benzyl Nebivolol (SRRR) SR_amino_alcohol->d_benzyl Reaction with RR_epoxide (RR)-epoxide RR_epoxide->d_benzyl RS_amino_alcohol (RS)-amino alcohol l_benzyl l-N-Benzyl Nebivolol (RSSS) RS_amino_alcohol->l_benzyl Reaction with SS_epoxide (SS)-epoxide SS_epoxide->l_benzyl racemate Racemic Nebivolol (d-Nebivolol + l-Nebivolol) d_benzyl->racemate Debenzylation & Mixing l_benzyl->racemate

Caption: Stereospecific synthesis pathway of N-Benzyl Nebivolol isomers.

Ionization Constant (pKa)

The pKa value of the tertiary amine in N-Benzyl Nebivolol is a critical parameter influencing its solubility, lipophilicity, and behavior during purification processes like crystallization and chromatography. As an amine, the molecule's charge state is pH-dependent, which dictates its interaction with aqueous and organic phases. While specific experimental data for N-Benzyl Nebivolol is not widely published, a predicted pKa is approximately 14.24 for the hydroxyl groups, with the amine pKa expected to be in the basic range, slightly lower than analogous secondary amines due to the electronic influence of the benzyl group.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for determining the pKa of a sparingly soluble compound like N-Benzyl Nebivolol using a co-solvent approach.[1][11]

Objective: To determine the apparent pKa in a series of co-solvent mixtures and extrapolate to obtain the aqueous pKa.

Methodology:

  • System Preparation:

    • Calibrate a high-precision pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[6]

    • Prepare a series of methanol-water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol).

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[7]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-Benzyl Nebivolol and dissolve it in a known volume (e.g., 50 mL) of the lowest percentage methanol-water mixture.

    • Add KCl solution to achieve a final concentration of 0.15 M.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2.[6]

  • Titration Procedure:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point (the peak of the derivative curve).

    • The pH at the half-equivalence point corresponds to the apparent pKa in that specific co-solvent mixture.[6]

    • Repeat the titration for each methanol-water mixture.

  • Aqueous pKa Extrapolation (Yasuda-Shedlovsky Plot):

    • Plot the apparent pKa values plus the logarithm of the water concentration against the reciprocal of the dielectric constant for each co-solvent mixture.

    • Perform a linear regression on the data points. The y-intercept of this plot provides the extrapolated aqueous pKa value.

G A Prepare Co-solvent Mixtures & Calibrate pH Meter B Dissolve N-Benzyl Nebivolol in Co-solvent with KCl A->B C Titrate with Standardized Acid/Base B->C D Record pH vs. Titrant Volume C->D E Determine Equivalence Point (First Derivative) D->E F Find Apparent pKa (at 1/2 Equivalence Point) E->F G Repeat for all Co-solvent Mixtures F->G H Extrapolate to Aqueous pKa (Yasuda-Shedlovsky Plot) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

As a large, lipophilic molecule and a precursor to a BCS Class II drug, N-Benzyl Nebivolol is expected to have low aqueous solubility.[12] This property is critical for designing effective crystallization and purification protocols, as solvent/anti-solvent systems are commonly employed.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a definitive value for a compound's intrinsic solubility in a given medium.[13][14][15]

Objective: To determine the equilibrium solubility of N-Benzyl Nebivolol in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) at a controlled temperature (e.g., 25 °C or 37 °C).[16]

Methodology:

  • Preparation:

    • Prepare the required aqueous buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8).[16]

    • Develop and validate a suitable analytical method for quantification, typically reverse-phase HPLC with UV detection. This includes preparing a calibration curve.

  • Equilibration:

    • Add an excess amount of solid N-Benzyl Nebivolol to several glass vials. The presence of undissolved solid throughout the experiment is essential to ensure saturation.[14]

    • Add a precise volume of the desired buffer to each vial.

    • Seal the vials securely and place them in a shaking incubator set at a constant temperature.

    • Agitate the samples for a sufficient duration to reach equilibrium. This should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution becomes constant.[17]

  • Sample Processing and Analysis:

    • After equilibration, remove the vials and allow them to stand at the experimental temperature to let coarse particles settle.

    • Confirm the presence of undissolved solid in each vial.

    • Withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.[17]

    • Accurately dilute the clear filtrate with the mobile phase of the analytical method.

    • Analyze the concentration of the diluted sample using the validated HPLC method.

  • Calculation:

    • Calculate the concentration of N-Benzyl Nebivolol in the original filtrate using the calibration curve and accounting for the dilution factor.

    • The average concentration from replicate vials represents the equilibrium solubility under the tested conditions.

Lipophilicity (LogP / LogD)

Lipophilicity is a key determinant of a molecule's permeability and its partitioning behavior between aqueous and organic phases. The N-benzyl group significantly increases the lipophilicity of the molecule compared to Nebivolol. The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the standard measure of lipophilicity.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient of N-Benzyl Nebivolol.

Methodology:

  • System Preparation:

    • Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and separately pre-saturate water (or buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[18]

    • Prepare a stock solution of N-Benzyl Nebivolol in pre-saturated n-octanol.

  • Partitioning:

    • In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (typically a 1:1 or 1:2 ratio).

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a controlled temperature to allow for partitioning between the two phases.

    • Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Analyze the concentration of N-Benzyl Nebivolol in each phase using a validated HPLC method. Dilution with mobile phase will likely be required.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP (or LogD) is the base-10 logarithm of P.

Solid-State Characteristics

The solid-state properties of a pharmaceutical intermediate, such as its crystallinity, melting point, and thermal stability, are critical for process control, handling, and storage.[19][20] Polymorphism, the ability to exist in multiple crystal forms, can significantly impact physical properties.[4]

Key Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline or amorphous nature of a solid and for detecting polymorphism.[20][21] Each crystalline form produces a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content.[22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for determining thermal stability, decomposition temperature, and the presence of residual solvents or water (hydrates).[22]

Experimental Protocols
  • PXRD Analysis:

    • Gently pack a small amount of N-Benzyl Nebivolol powder into a sample holder.

    • Run the analysis over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source.

    • A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The resulting thermogram will show endothermic events (like melting) or exothermic events (like crystallization). The sharp peak of an endotherm indicates the melting point.

  • TGA Analysis:

    • Place an accurately weighed sample (5-10 mg) onto the TGA balance pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The resulting curve shows mass loss versus temperature, indicating decomposition or the loss of volatiles.

Summary of Physicochemical Data

The following table summarizes the key physicochemical characteristics of N-Benzyl Nebivolol. It is important to note that many of these values are predicted and should be confirmed experimentally using the protocols outlined in this guide.

PropertyValue / MethodSignificance in Drug Development
Chemical Formula C₂₉H₃₁F₂NO₄[10]Defines molecular identity and stoichiometry.
Molecular Weight 495.56 g/mol [10]Used for all molar calculations.
Appearance White to Pale Yellow Waxy Solid[2]Basic quality control parameter.
pKa (Amine) Predicted; expected in basic rangeGoverns pH-dependent solubility and lipophilicity.
Aqueous Solubility Expected to be low (< 1 mg/mL)Critical for designing purification and crystallization steps.
Lipophilicity (LogP) Expected to be high (> 4)Influences choice of solvents for synthesis and purification.
Melting Point >56 °C (dec.)[20]Key indicator of purity and solid form identity (determined by DSC).
Solid Form Crystalline (expected)Affects stability, dissolution, and handling (determined by PXRD).

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ignarro, L. J., et al. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Cardiovascular & Hematological Agents in Medicinal Chemistry.
  • Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • de Boer, R. A., et al. (2008). Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation. Vascular Health and Risk Management.
  • LookChem. (n.d.). N-Benzyl (-)-Nebivolol. Retrieved from [Link]

  • Van Bortel, L. M., et al. (2008). Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation. Vascular Health and Risk Management.
  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • El-Gindy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica.
  • OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Cadila Pharmaceuticals Ltd. (2010). An improved process for the preparation of nebivolol hydrochloride.
  • Research and Reviews. (2024).
  • ResearchGate. (n.d.). X-ray investigations of nebivolol and its isomers. Retrieved from [Link]

  • YouTube. (2023). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • Cadila Pharmaceuticals Ltd. (2010). An improved process for the preparation of nebivolol hydrochloride.
  • BenchChem. (2025).
  • European Patent Office. (2022).
  • Justia Patents. (2017). a new method for producing nebivolol hydrochloride of high purity.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Dr. Reddy's Laboratories Ltd. (2011). Preparation of nebivolol.
  • World Health Organization. (2018).
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • World Health Organiz
  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture.
  • ResearchGate. (n.d.). Pharmaceutical cocrystals of nebivolol hydrochloride with enhanced solubility.
  • ACS Publications. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Nebivolol Hydrochloride-Amino Acid Zwitterionic Cocrystals with Superior Physicochemical Characteristics.
  • PubMed. (n.d.). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Encyclopedia.pub. (2022).
  • MDPI. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • ACS Publications. (2014).

Sources

rac N-Benzyl Nebivolol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to rac N-Benzyl Nebivolol: Synthesis, Characterization, and Analytical Considerations

Abstract

This technical guide provides a comprehensive overview of racemic (rac) N-Benzyl Nebivolol, a critical intermediate in the synthesis of Nebivolol, a third-generation beta-blocker with vasodilatory properties. Authored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis rationale, and robust analytical methodologies for its characterization and quality control. We will explore the mechanistic choices behind its synthesis, present a self-validating HPLC protocol for purity assessment, and contextualize its role in the broader manufacturing process of Nebivolol.

Introduction: The Strategic Role of N-Benzyl Protection in Nebivolol Synthesis

Nebivolol is a highly selective β1 adrenergic receptor antagonist distinguished by its unique hemodynamic profile, which includes nitric oxide-mediated vasodilation.[1] Its molecular structure contains four chiral centers, leading to a complex mixture of ten stereoisomers. The therapeutically active form is a racemic mixture of (SRRR)-Nebivolol (d-Nebivolol) and its enantiomer (RSSS)-Nebivolol (l-Nebivolol).

The synthesis of such a complex molecule necessitates a strategic approach to control stereochemistry and prevent unwanted side reactions. This is where this compound serves a pivotal function. It is a penultimate, N-protected intermediate in several common synthetic routes.[2][3] The benzyl group (C₆H₅CH₂–) is employed as a protecting group for the secondary amine.

Causality of Experimental Choice: The selection of the benzyl group is deliberate and advantageous for several reasons:

  • Stability: It is robust enough to withstand various reaction conditions employed during the formation of the carbon skeleton.

  • Prevention of Side Reactions: The secondary amine in the Nebivolol backbone is nucleophilic. Without protection, it could react with electrophilic starting materials, leading to impurities.

  • Facilitated Purification: The introduction of the lipophilic benzyl group often improves the crystallization properties of the intermediate, simplifying purification.[2]

  • Clean Deprotection: The benzyl group can be cleanly and efficiently removed under standard catalytic hydrogenation conditions (e.g., using Palladium on carbon), which typically do not affect other functional groups in the molecule.[4]

This guide will focus exclusively on the racemic N-Benzyl intermediate, providing the core technical data required for its synthesis and analysis.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound begins with its molecular formula and weight. These properties are essential for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

Core Molecular Data

The key quantitative and identifying data for this compound are summarized in the table below.

ParameterValueSource
Molecular Formula C₂₉H₃₁F₂NO₄[5][6][7]
Molecular Weight 495.56 g/mol [6][7][8]
Computed Monoisotopic Mass 495.22211479 Da[5]
CAS Number 929706-85-4[6][7][8]
IUPAC Name 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[5][9][10]
Chemical Structure

The structure of this compound is defined by a central benzyl-protected secondary amine linking two identical chromane-ethanol moieties.

Caption: 2D structure of this compound.

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is a cornerstone of the overall Nebivolol manufacturing process. A widely adopted method involves the nucleophilic addition of a chromane-based amino alcohol to a chromane-based epoxide.[3]

General Synthetic Workflow

The reaction couples two key intermediates:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol** (an amino alcohol).

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran** (an epoxide).

The secondary amine of the amino alcohol acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of the final N-benzylated product.

G cluster_reactants Starting Intermediates cluster_process Reaction Conditions A Amino Alcohol Intermediate (Nucleophile) C Solvent System (e.g., Methanol, Ethanol) A->C Dissolution B Epoxide Intermediate (Electrophile) B->C Dissolution D Thermal Conditions (Reflux, 65-70°C) C->D Heating E This compound (Crude Product) D->E Nucleophilic Addition F Purification (Crystallization) E->F Workup & Isolation G Isolated this compound (Purity >99%) F->G Final Product

Sources

understanding rac N-Benzyl Nebivolol as a protected intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to rac-N-Benzyl Nebivolol as a Protected Intermediate

Abstract

Nebivolol is a third-generation β-blocker distinguished by its high β1-selectivity and nitric oxide-mediated vasodilatory effects, making it a cornerstone in the management of hypertension.[1] Its molecular structure is characterized by four stereocenters, leading to a complex mixture of ten possible stereoisomers.[2][3] The therapeutically administered form is a racemic mixture of (SRRR)-Nebivolol (d-Nebivolol) and (RSSS)-Nebivolol (l-Nebivolol).[4] The synthesis of this specific racemic pair, while avoiding the formation of other diastereomers, presents a significant challenge in medicinal chemistry. This guide provides a detailed examination of rac-N-Benzyl Nebivolol, a critical protected intermediate that streamlines the synthetic pathway. We will explore the strategic rationale for using the N-benzyl protecting group, the convergent synthesis of the intermediate, and the robust methodologies for its deprotection to yield the final active pharmaceutical ingredient.

The Stereochemical Complexity of Nebivolol

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry, and Nebivolol is a prime example.[2] With four chiral carbons, the molecule can theoretically exist as 16 stereoisomers, although symmetry reduces this to 10.[3][5] The desired product is not a single enantiomer but a specific racemic mixture of d-Nebivolol and its enantiomer, l-Nebivolol. This complexity necessitates a highly controlled synthetic strategy to ensure the correct relative and absolute stereochemistry of the final product.

A convergent synthesis approach is often employed, where two chiral fragments representing the left and right halves of the molecule are synthesized separately and then coupled.[4][6] A central feature of the Nebivolol structure is the secondary amine that links these two halves. This amine is a nucleophilic and reactive site that can interfere with various reaction steps. Therefore, protecting this functionality during synthesis is not just advantageous; it is essential for achieving high yields and purity.

The N-Benzyl Group: A Strategic Protecting Group

The benzyl (Bn) group is a widely used protecting group for amines in multi-step organic synthesis due to its unique balance of stability and ease of removal.[7][8]

Causality for its Selection:

  • Robust Stability: The N-benzyl group is stable across a wide range of reaction conditions, including exposure to many acidic and basic reagents, oxidants, and reductants that might be used in the synthesis of the chroman fragments.[8][9]

  • Facile Introduction: It can be readily introduced via nucleophilic substitution with benzyl halides or through reductive amination.[10] In Nebivolol synthesis, it is typically formed during the coupling of the two key chromane-based fragments with benzylamine, effectively building the molecular backbone and protecting the amine in a single, efficient step.[5][11]

  • Clean and Efficient Removal: The C-N bond of a benzylamine is susceptible to cleavage under mild catalytic hydrogenation conditions.[12] This deprotection step is famously clean, typically yielding the desired free amine and toluene as the only byproduct, which simplifies purification.[7]

Synthesis of rac-N-Benzyl Nebivolol: A Convergent Workflow

The industrial synthesis of Nebivolol hinges on the efficient construction of rac-N-Benzyl Nebivolol. This is achieved by coupling two key intermediates, which are themselves racemic mixtures of specific diastereomers. This strategy ensures the formation of the desired (SRRR) and (RSSS) backbones.

The primary pathway involves the reaction of an amino alcohol fragment with an epoxide fragment, with benzylamine acting as the nitrogen source and protecting group simultaneously.

G cluster_1 Coupling & Protection cluster_2 Deprotection & Final Product FragA (±)-[1S(R)]-Epoxide (6-fluoro-3,4-dihydro-2-oxiranyl -2H-1-benzopyran) FragB (±)-[1S(R)]-Amino Alcohol (prepared from epoxide and excess benzylamine) FragA->FragB Intermediate rac N-Benzyl Nebivolol (C₂₉H₃₁F₂NO₄) FragB->Intermediate Coupling Reaction (with (±)-[1S(S)]-Epoxide) in Alcohol Solvent (e.g., Methanol) Final rac Nebivolol Intermediate->Final Deprotection (Catalytic Hydrogenation)

Fig. 1: Convergent synthesis workflow for racemic Nebivolol.
Experimental Protocol: Synthesis of rac-N-Benzyl Nebivolol

This protocol is a generalized representation based on common methodologies described in the patent literature.[13][14]

  • Preparation of the Amino Alcohol Intermediate:

    • To a solution of benzylamine (1.0-1.2 equivalents) in a suitable alcohol solvent (e.g., methanol or isopropanol), add (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (1.0 equivalent).[13]

    • Stir the reaction mixture at room temperature (25-30°C) for 4-6 hours until the epoxide is consumed (monitored by TLC or HPLC).

    • The resulting product, (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol, can be isolated or used directly in the next step.[13]

  • Coupling Reaction:

    • To the solution containing the amino alcohol intermediate, add (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (1.0 equivalent).

    • Heat the reaction mixture to reflux (typically 65-70°C) for 16-18 hours.[13]

    • Upon completion, cool the reaction mixture. The crude rac-N-Benzyl Nebivolol may precipitate or can be obtained by solvent evaporation.

  • Purification:

    • The crude product contains a mixture of diastereomers. The desired racemic pair, (±)-[2R* [1S, 5S (S)]], is often purified from the undesired (±)-[2R [1S,5R(R*)]] pair through crystallization or by forming a hydrochloride salt, which allows for selective precipitation.[13][15]

    • The solid is typically washed with a suitable solvent like diisopropyl ether to enhance purity.[15]

Deprotection: Releasing the Active Amine

The final and crucial step is the removal of the N-benzyl group to yield racemic Nebivolol. Catalytic hydrogenation is the premier method for this transformation due to its efficiency and clean reaction profile.[7]

G N-Benzyl Deprotection via Catalytic Hydrogenation cluster_0 Reactants cluster_1 Products cluster_2 Hydrogen Source Options Start This compound Product rac Nebivolol Start->Product Hydrogenolysis (C-N Bond Cleavage) Catalyst Catalyst (e.g., 10% Pd/C) Catalyst->Product HSource Hydrogen Source HSource->Product H2 H₂ Gas HSource->H2 Standard Hydrogenation Donor H-Donor (e.g., Ammonium Formate, Cyclohexene) HSource->Donor Transfer Hydrogenation Byproduct Toluene

Fig. 2: General scheme for N-benzyl deprotection.
Mechanism of Action

The mechanism of catalytic hydrogenolysis involves the adsorption of both the N-benzyl amine and hydrogen onto the surface of the palladium catalyst. The molecular hydrogen dissociates into active hydrogen species on the metal surface. These species then cleave the benzylic C-N bond, leading to the formation of the deprotected amine and toluene, which subsequently desorb from the catalyst surface.[7]

Comparative Deprotection Methodologies
ParameterProtocol 1: Standard HydrogenolysisProtocol 2: Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source Hydrogen Gas (H₂)Hydrogen Donor (e.g., Ammonium Formate, Formic Acid, Cyclohexene)[16][17][18]
Catalyst 10-20 mol% Palladium on Carbon (Pd/C)[7][13]10% Palladium on Carbon (Pd/C)[16][17]
Pressure Atmospheric to 5.5 kg[13][19]Atmospheric
Solvent Alcohols (Methanol, Ethanol), 2-Methoxyethanol[7][13][19]Alcohols (Methanol, Ethanol), THF/Water[17][18]
Advantages High conversion, clean byproducts.Avoids use of high-pressure H₂ gas, operationally simpler.[16]
Considerations Requires specialized pressure equipment.May require removal of formate salts depending on the donor used.[16]
Experimental Protocol 1: Standard Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, dissolve rac-N-Benzyl Nebivolol (1.0 mmol) in a suitable solvent (e.g., 20-30 mL of methanol).[7]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-15% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 5 kg).[13]

  • Reaction: Stir the mixture vigorously at room temperature for 2-5 hours, monitoring the reaction progress by HPLC.[13]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude racemic Nebivolol, which can be further purified by crystallization or conversion to its hydrochloride salt.

Experimental Protocol 2: Catalytic Transfer Hydrogenation (CTH)
  • Reaction Setup: To a solution of rac-N-Benzyl Nebivolol (1.0 mmol) in methanol (20 mL), add ammonium formate (5-10 equivalents).[16][17]

  • Catalyst Addition: Add 10% Pd/C catalyst (10-15% by weight).

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the mixture and filter through Celite to remove the catalyst.

  • Isolation: Evaporate the solvent. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts. Dry the organic layer and concentrate to afford the final product.[20]

Conclusion

rac-N-Benzyl Nebivolol is a pivotal intermediate in the synthesis of the antihypertensive drug Nebivolol. Its use exemplifies a sophisticated application of protecting group chemistry to navigate the challenges posed by a complex, multi-chiral molecule. The benzyl group provides robust protection for the key secondary amine during the crucial C-N bond-forming steps and is subsequently removed under mild, high-yielding catalytic hydrogenation conditions. This strategy not only improves the overall efficiency and yield of the synthesis but also facilitates the purification of the specific racemic mixture required for therapeutic activity, making it an indispensable tool for researchers and drug development professionals in the field.

References

  • Xue, J., Dou, Z., Sun, Z., Luo, T., Chen, X., Wu, J., & Wu, Q. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

  • Xue, J., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. ACS Publications. Available at: [Link]

  • Gao, Y., et al. (2021). Nebivolol synthesis method and intermediate compound thereof. U.S. Patent No. 11,142,512 B2. Google Patents.
  • Gil-Turnes, A. (2025). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Teledyne ISCO. Available at: [Link]

  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2816–2823. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available at: [Link]

  • Van de Water, A., et al. (2007). A process for preparation of racemic nebivolol. European Patent No. EP 1803716 A1. Google Patents.
  • Gao, Y., et al. (2022). Nebivolol synthesis method and intermediate compound thereof. European Patent Application No. EP 3974419 A2. European Patent Office. Available at: [Link]

  • Pevarello, P., et al. (2012). Process for the preparation of nebivolol. WIPO Patent Application No. WO/2012/095707 A1. Google Patents.
  • Bertolini, G., et al. (2010). Process for preparing nebivolol. WIPO Patent Application No. WO/2010/049455 A1. Google Patents.
  • Bertolini, G., et al. (2011). Process for preparing nebivolol. U.S. Patent Application No. 13/121,080. Google Patents.
  • Pevarello, P., et al. (2017). Process for the preparation of nebivolol. European Patent No. EP 2646426 B1. Google Patents.
  • Fischer, J., et al. (2017). A new method for producing nebivolol hydrochloride of high purity. U.S. Patent No. 9,695,149 B2. Justia Patents. Available at: [Link]

  • Pevarello, P., et al. (2011). Process for the preparation of nebivolol. European Patent No. EP 2646426 B1. European Patent Office. Available at: [Link]

  • Kamat, V., et al. (2009). An improved process for the preparation of nebivolol hydrochloride. European Patent No. EP 2163551 B1. European Patent Office. Available at: [Link]

  • Kumar, A., et al. (2020). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC advances, 10(49), 29471–29490. Available at: [Link]

  • Van de Water, A., et al. (2012). A process for preparation of racemic nebivolol. European Patent No. EP 1803716 B1. European Patent Office. Available at: [Link]

  • Hetero Drugs Limited. (2007). Process For Isolation Of Desired Isomer Of Nebivolol Intermediates. Quick Company. Available at: [Link]

  • Kamat, V., et al. (2010). An improved process for the preparation of nebivolol hydrochloride. European Patent Application No. EP 2163551 A1. Google Patents.
  • Fischer, J., et al. (2015). A new method for producing nebivolol hydrochloride of high purity. European Patent Application No. EP 2907810 A1. European Patent Office. Available at: [Link]

  • Gao, Y., et al. (2018). Nebivolol synthesis method and intermediate compound thereof. European Patent Application No. EP 3299364 A1. Google Patents.
  • Kamat, V., et al. (2012). An improved process for the preparation of nebivolol hydrochloride. European Patent No. EP 2163551 B1. European Patent Office. Available at: [Link]

  • Gade, P., et al. (2011). Preparation of nebivolol. U.S. Patent Application No. 13/057,208. Google Patents.
  • Bertolini, G., et al. (2012). Process for preparing nebivolol. European Patent No. EP 2346845 B1. European Patent Office. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Pearson, D. (2007). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • Van Lommen, G., et al. (1990). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Journal of medicinal chemistry, 33(2), 596-601. Available at: [Link]

  • Pevarello, P., et al. (2017). Process for the synthesis of intermediates of nebivolol. WIPO Patent Application No. WO/2017/125900 A1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. Available at: [Link]

Sources

discovery and history of N-Benzyl Nebivolol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of N-Benzyl Nebivolol

Abstract

Nebivolol is a third-generation β-blocker distinguished by its high β1-selectivity and novel nitric oxide-mediated vasodilatory properties.[1][2] Its molecular structure, featuring four chiral centers, presents a significant synthetic challenge, necessitating precise stereochemical control to produce the clinically administered racemate of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol.[2][3] This guide provides a comprehensive technical overview of the discovery and historical development of the synthesis of N-Benzyl Nebivolol, the critical penultimate intermediate in Nebivolol production. We will explore the evolution of synthetic strategies, from early methods reliant on challenging chromatographic separations to modern, industrially viable processes that employ stereoselective enzymatic resolutions and diastereoselective crystallizations. This narrative explains the causality behind key experimental choices, details representative protocols, and offers insights for researchers and drug development professionals in the field of complex pharmaceutical synthesis.

Introduction: The Significance of Nebivolol and its N-Benzyl Precursor

Nebivolol represents a significant advancement in cardiovascular therapy. It uniquely combines potent β1-adrenergic receptor antagonism with the stimulation of endothelial nitric oxide (NO) synthase, leading to vasodilation and a reduction in peripheral vascular resistance.[4] This dual mechanism of action provides effective blood pressure control while maintaining cardiac output.[1]

The primary challenge in synthesizing Nebivolol lies in its complex stereochemistry. With four asymmetric carbons, the molecule can exist as 16 stereoisomers, though symmetry reduces this to 10.[2][5] The therapeutic product is a specific equimolar mixture of two enantiomers: d-Nebivolol ((S,R,R,R)) and l-Nebivolol ((R,S,S,S)).[3] The (S,R,R,R) enantiomer is primarily responsible for the β-blocking activity, while the (R,S,S,S) enantiomer contributes to the vasodilatory effects.[2]

Central to nearly all synthetic routes is the formation of N-Benzyl Nebivolol. In this key intermediate, a benzyl group serves as a robust protecting group for the secondary amine. The choice of the benzyl group is strategic; it is stable during the crucial C-N bond-forming coupling reactions but can be removed efficiently under mild catalytic hydrogenation conditions in the final step, without affecting the molecule's other sensitive functional groups, such as the benzylic alcohols.[6][7] The history of N-Benzyl Nebivolol synthesis is therefore a story of mastering stereocontrol and developing scalable purification methods to isolate the correct diastereomeric pair from a complex mixture of isomers.

Chapter 1: Early Synthetic Strategies - The Foundational Approach

The initial synthesis of Nebivolol, pioneered by Janssen Pharmaceutica, established the core strategy of a convergent synthesis.[8][9] This approach involves the preparation of two key building blocks derived from a 6-fluorochroman core, followed by their coupling to construct the final carbon skeleton.

The foundational methodology can be summarized as follows:

  • Preparation of Building Blocks: The synthesis started with 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. This aldehyde was converted into a mixture of diastereomeric epoxides (oxiranes).[8]

  • Chromatographic Separation: This mixture of epoxides was separated by column chromatography into the desired diastereomers, often referred to as Isomer A and Isomer B.[8] This separation was the primary bottleneck of the early synthesis, proving to be inefficient, costly, and difficult to scale for industrial production due to high solvent consumption and low throughput.[10][11]

  • Fragment Coupling: One epoxide isomer was reacted with benzylamine to form a chiral amino alcohol intermediate, (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol.[10][12] This amino alcohol was then reacted with the other separated epoxide isomer in a nucleophilic ring-opening reaction to form a mixture of N-Benzyl Nebivolol diastereomers.[8][10][12]

  • Final Purification and Deprotection: The resulting mixture again required purification, often via crystallization of an acid addition salt, to isolate the desired (SRRR/RSSS) diastereomeric pair of N-Benzyl Nebivolol.[8] The final step was the hydrogenolysis of the benzyl group to yield Nebivolol.[10]

This early approach, while chemically sound, highlighted the critical need for a more efficient method to control stereochemistry and avoid laborious purification steps.

G cluster_0 Building Block Preparation cluster_1 Purification & Coupling cluster_2 Final Steps A 6-Fluoro-Chroman Carboxaldehyde B Mixture of Epoxide Diastereomers A->B Epoxidation C Column Chromatography B->C D Epoxide Isomer A C->D E Epoxide Isomer B C->E F Chiral Amino Alcohol D->F + Benzylamine G Crude N-Benzyl Nebivolol Mixture F->G + Isomer B H Purified N-Benzyl Nebivolol G->H Purification (Crystallization) I Nebivolol H->I Debenzylation (Hydrogenation) G A Racemic 6-Fluoro- Chroman-2-Carboxylic Acid Ester B Enzymatic Hydrolysis (Lipase) A->B C Mixture of: (S)-Acid (R)-Ester B->C D Separation C->D E (S)-Acid D->E F (R)-Ester D->F G Enantiopure Building Blocks E->G F->G

Sources

An In-Depth Technical Guide on the Theoretical Properties of N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Benzyl Nebivolol, a critical intermediate in the synthesis of the novel antihypertensive agent Nebivolol. Designed for researchers, scientists, and drug development professionals, this document delves into the core theoretical properties, synthesis, and potential pharmacological relevance of N-Benzyl Nebivolol, grounded in established scientific principles and methodologies.

Part 1: The Genesis of a Third-Generation Beta-Blocker: Understanding Nebivolol

Nebivolol represents a significant advancement in cardiovascular therapy. It is a third-generation beta-blocker characterized by its high selectivity for β1-adrenergic receptors and its unique ability to induce vasodilation through the potentiation of the nitric oxide (NO) pathway.[1][2] This dual mechanism of action distinguishes it from traditional beta-blockers, offering a more favorable hemodynamic profile.[3][4]

The Stereochemical Complexity of Nebivolol

Nebivolol possesses four chiral centers, leading to the theoretical possibility of 16 stereoisomers. However, due to molecular symmetry, only 10 unique stereoisomers exist.[5][6] The clinically utilized form of Nebivolol is a racemic mixture of two enantiomers: the d-isomer, (+)-(S,R,R,R)-Nebivolol, and the l-isomer, (-)-(R,S,S,S)-Nebivolol.[7][8] This stereochemical composition is crucial to its unique pharmacological profile.

  • d-Nebivolol ((+)-(S,R,R,R)-Nebivolol): This enantiomer is primarily responsible for the high-affinity and selective blockade of β1-adrenergic receptors.[7][9]

  • l-Nebivolol ((-)-(R,S,S,S)-Nebivolol): This enantiomer is a potent facilitator of nitric oxide release, contributing to the vasodilatory effects of the drug.[1][7]

The synergistic action of both enantiomers results in the distinctive therapeutic benefits of Nebivolol.[7]

cluster_Nebivolol Racemic Nebivolol cluster_Action Pharmacological Actions d_Nebivolol d-Nebivolol ((+)-(S,R,R,R)) beta_blockade β1-Adrenergic Receptor Blockade d_Nebivolol->beta_blockade Primarily responsible for l_Nebivolol l-Nebivolol ((-)-(R,S,S,S)) vasodilation NO-Mediated Vasodilation l_Nebivolol->vasodilation Potentiates cluster_beta β1-Adrenergic Blockade cluster_no NO-Mediated Vasodilation Nebivolol Nebivolol beta1_receptor β1-Adrenergic Receptor Nebivolol->beta1_receptor d-isomer blocks beta3_receptor β3-Adrenergic Receptor Nebivolol->beta3_receptor l-isomer stimulates heart_effects Decreased Heart Rate Decreased Contractility beta1_receptor->heart_effects bp_reduction1 Blood Pressure Reduction heart_effects->bp_reduction1 eNOS eNOS Activation beta3_receptor->eNOS NO ↑ Nitric Oxide eNOS->NO vasodilation Vasodilation NO->vasodilation bp_reduction2 Blood Pressure Reduction vasodilation->bp_reduction2

Caption: Dual mechanism of action of Nebivolol.

Part 2: N-Benzyl Nebivolol: The Keystone Intermediate

N-Benzyl Nebivolol is a pivotal molecule in the chemical synthesis of Nebivolol. Its theoretical properties are of significant interest as they dictate the efficiency of the synthetic route and provide insights into the structure-activity relationships of Nebivolol analogs.

Synthesis of N-Benzyl Nebivolol

The synthesis of N-Benzyl Nebivolol is a critical step in the overall production of Nebivolol and is extensively documented in patent literature. [10][11]The general strategy involves the coupling of two key chromane-based intermediates with benzylamine.

Experimental Protocol: Synthesis of N-Benzyl Nebivolol

This protocol is a generalized representation based on common synthetic routes described in the literature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in an appropriate organic solvent (e.g., methanol, ethanol).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 65-70°C) and maintain for 16-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude N-Benzyl Nebivolol can be purified by crystallization from a suitable solvent system to isolate the desired diastereomeric pair (SRRR and RSSS).

Debenzylation to Nebivolol

The final step in the synthesis of Nebivolol is the removal of the N-benzyl protecting group.

  • Reaction Setup: Dissolve the purified N-Benzyl Nebivolol in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst: Add a catalytic amount of palladium on charcoal (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at a pressure of 3-6 kg) for 2-5 hours.

  • Work-up: After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain Nebivolol.

Intermediate1 Chroman Intermediate 1 NBnNebivolol N-Benzyl Nebivolol Intermediate1->NBnNebivolol Coupling Reaction Intermediate2 Chroman Intermediate 2 Intermediate2->NBnNebivolol Coupling Reaction Benzylamine Benzylamine Benzylamine->NBnNebivolol Coupling Reaction Nebivolol Nebivolol NBnNebivolol->Nebivolol Debenzylation (H2, Pd/C)

Caption: Synthetic pathway from key intermediates to Nebivolol via N-Benzyl Nebivolol.

Theoretical Properties of N-Benzyl Nebivolol

While direct experimental data on the pharmacological properties of N-Benzyl Nebivolol is scarce in publicly available literature, we can infer its theoretical characteristics based on its structure and the known properties of Nebivolol.

2.2.1 Adrenergic Receptor Affinity and Selectivity

The presence of the bulky N-benzyl group is expected to significantly alter the interaction of the molecule with adrenergic receptors compared to Nebivolol, which has a secondary amine.

  • Steric Hindrance: The benzyl group likely introduces steric hindrance that could reduce the binding affinity for β1-adrenergic receptors. The binding pocket of the β1 receptor is optimized for smaller substituents on the nitrogen atom.

  • Lipophilicity: The benzyl group increases the lipophilicity of the molecule. While a certain degree of lipophilicity is often favorable for receptor binding, an excessive increase can be detrimental.

  • Selectivity: The altered steric and electronic profile may also affect the selectivity for β1 over β2 and β3 receptors. It is plausible that the selectivity of N-Benzyl Nebivolol for β1 receptors is lower than that of d-Nebivolol.

Table 1: Theoretical Comparison of Adrenergic Receptor Binding Properties

PropertyNebivolol (d-isomer)N-Benzyl Nebivolol (Theoretical)Rationale for Difference
β1 Affinity High (Ki ≈ 0.9 nM) [9]LowerSteric hindrance from the benzyl group.
β1/β2 Selectivity High (β2/β1 ratio ≈ 50) [9]Potentially LowerAltered fit in the binding pockets.
β3 Agonism Present (l-isomer)Unlikely to be significantThe N-substituent is critical for β3 agonism, and the benzyl group is not optimal.

2.2.2 Potential for Nitric Oxide Potentiation

The l-isomer of Nebivolol potentiates NO release via β3-adrenergic receptor agonism. [12][13]The N-benzyl substitution is likely to abolish or significantly diminish this activity. The structural requirements for β3 agonism are distinct from those for β1 antagonism, and the bulky benzyl group is not expected to be well-tolerated by the β3 receptor.

Proposed Experimental Workflow for Characterization

To empirically determine the theoretical properties of N-Benzyl Nebivolol, the following experimental workflow is proposed.

Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing human β1, β2, and β3-adrenergic receptors.

  • Radioligand: Utilize a non-selective radiolabeled antagonist, such as [3H]-dihydroalprenolol, for β1 and β2 receptors, and a suitable radioligand for β3 receptors.

  • Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of unlabeled N-Benzyl Nebivolol.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of N-Benzyl Nebivolol that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro eNOS Activation Assay

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs).

  • Treatment: Treat the cells with varying concentrations of N-Benzyl Nebivolol.

  • eNOS Phosphorylation: Lyse the cells and perform Western blotting to detect the phosphorylation of eNOS at Ser1177, a marker of activation.

  • NO Production: Measure the production of nitric oxide in the cell culture medium using a fluorescent dye such as 4,5-diaminofluorescein diacetate (DAF-2 DA).

Part 3: Future Directions and Conclusion

N-Benzyl Nebivolol is a fundamentally important molecule in the synthesis of Nebivolol. While its primary role is that of a synthetic intermediate, a thorough understanding of its theoretical and potential pharmacological properties is valuable for several reasons:

  • Process Optimization: Understanding the properties of key intermediates can aid in the optimization of synthetic routes, leading to higher yields and purity.

  • Drug Discovery: The study of analogs like N-Benzyl Nebivolol contributes to a deeper understanding of the structure-activity relationships of β-blockers and can inform the design of new therapeutic agents.

  • Impurity Profiling: Characterizing the pharmacological activity of synthetic precursors is essential for assessing the potential impact of any impurities in the final drug product.

Future research should focus on the empirical validation of the theoretical properties outlined in this guide. The execution of the proposed experimental workflows would provide valuable data on the adrenergic receptor binding profile and the potential for NO modulation by N-Benzyl Nebivolol. Such studies would provide a more complete picture of this important molecule and its place in the landscape of cardiovascular drug development.

References

  • Brixius, K., et al. (2004). Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells. British Journal of Pharmacology, 143(6), 727-736. Available at: [Link]

  • European Patent Office. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Available at: [Link]

  • Bueno-Pereira, T. O., et al. (2022). Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. Cells, 11(5), 883. Available at: [Link]

  • Pauwels, P. J., et al. (1991). The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers. Molecular Pharmacology, 40(2), 226-234. Available at: [Link]

  • Wikipedia. (n.d.). Nebivolol. Available at: [Link]

  • Maffei, A., & Lembo, G. (2009). Nitric oxide mechanisms of nebivolol. Therapeutic Advances in Cardiovascular Disease, 3(4), 317-327. Available at: [Link]

  • Google Patents. (n.d.). US20110250454A1 - Preparation of nebivolol.
  • Gupta, S., & Wright, H. M. (2008). Nebivolol: a highly selective β1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide. Cardiovascular Therapeutics, 26(3), 189-202. Available at: [Link]

  • Google Patents. (n.d.). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride.
  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. (2025). Patsnap. Available at: [Link]

  • Oelze, M., et al. (2007). Nebivolol induces eNOS activation and NO-liberation in murine corpus cavernosum. Journal of the American College of Cardiology, 49(10), 1106-1114. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11663278, rac N-Benzyl Nebivolol. Available at: [Link]

  • Ignarro, L. J. (2002). Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. Journal of Clinical Hypertension, 4(5), 348-350. Available at: [Link]

  • Brixius, K., et al. (2001). Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. British Journal of Pharmacology, 133(8), 1330-1338. Available at: [Link]

  • Gupta, S., & Wright, H. M. (2008). Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Cardiovascular Therapeutics, 26(3), 189-202. Available at: [Link]

  • Review of pharmacological properties of nebivolol, a selective beta blocker. (2024). Patsnap. Available at: [Link]

  • Pawar Sarika, et al. (2023). Nebivolol: A Beta Blocker with A Twist - A Review of Its Distinctive Properties. International Journal of Pharmaceutical Sciences, 3(4). Available at: [Link]

  • Sebastian, G., et al. (2022). COMPUTATIONAL TOOLS ASSISTED FORMULATION OPTIMIZATION OF NEBIVOLOL HYDROCHLORIDE LOADED PLGA NANOPARTICLES BY 32 FACTORIAL DESIGNS. International Journal of Applied Pharmaceutics, 14(4), 138-147. Available at: [Link]

  • Gielen, W., Cleophas, T. J., & Agrawal, R. (2006). Nebivolol: a review of its clinical and pharmacological characteristics. International journal of clinical pharmacology and therapeutics, 44(8), 344–357. Available at: [Link]

  • Tucker, H. (1994). Stereochemical comparison of nebivolol with other beta-blockers. Journal of human hypertension, 8 Suppl 2, S13-S16. Available at: [Link]

  • Weiss, R. (2006). Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation. Vascular health and risk management, 2(3), 303–308. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Nebivolol. In StatPearls. Available at: [Link]

  • Gielen, W., Cleophas, T. J., & Agrawal, R. (2006). Nebivolol: a review of its clinical and pharmacological characteristics. International Journal of Clinical Pharmacology and Therapeutics, 44(8), 344-357. Available at: [Link]

  • Peeters, O. M., et al. (1993). X-ray investigations of nebivolol and its isomers. Acta Crystallographica Section C: Crystal Structure Communications, 49(12), 2157-2160. Available at: [Link]

  • Raju, G. N., et al. (2023). Nebivolol: A Beta Blocker with A Twist - A Review of Its Distinctive Properties. International Journal of Pharmaceutical Sciences, 3(4). Available at: [Link]

  • Fernandes, C., et al. (2022). New Data for Nebivolol after In Silico PK Study: Focus on Young Patients and Dosage Regimen. Pharmaceutics, 14(9), 1904. Available at: [Link]

  • Studzińska, S., et al. (2021). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 26(11), 3323. Available at: [Link]

  • Fernandes, C., et al. (2022). New Data for Nebivolol after In Silico PK Study: Focus on Young Patients and Dosage Regimen. ResearchGate. Available at: [Link]

  • Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2016). Nebivolol: A Different Beta-Blocker for Hypertension. Journal of Cardiovascular Disease and Diagnosis, 4(3). Available at: [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of racemic N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl Nebivolol is a key intermediate in the synthesis of Nebivolol, a third-generation beta-blocker known for its high β1-selectivity and nitric oxide-mediated vasodilatory effects. The rigorous characterization of such intermediates is fundamental to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the expected spectral data for racemic N-Benzyl Nebivolol, leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific intermediate are not widely published, this document synthesizes data from structurally related compounds and theoretical predictions to offer a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Intermediate Characterization

In pharmaceutical synthesis, the adage "the end depends on the beginning" is a guiding principle. The structural integrity of an API like Nebivolol is contingent upon the purity of its precursors. N-Benzyl Nebivolol serves as a protected form of the Nebivolol core during synthesis, with the benzyl group preventing unwanted side reactions at the secondary amine.[1][2] Verifying its structure post-synthesis and pre-deprotection is a critical quality control step. Spectroscopic techniques provide a non-destructive, detailed molecular fingerprint, confirming that the desired structure has been formed and is free from significant process-related impurities. This guide explains how and why specific spectral features are anticipated, providing a logical framework for the structural elucidation of this crucial molecule.

Molecular Structure and Key Features

Racemic N-Benzyl Nebivolol possesses a complex structure with multiple stereocenters, two fluorinated chroman rings, two hydroxyl groups, and a tertiary amine bearing a benzyl group. Understanding this architecture is key to interpreting its spectral output.

  • Molecular Formula: C₂₉H₃₁F₂NO₄[3][4][5]

  • Molecular Weight: 495.56 g/mol [3][4][5]

Below is a diagram of the molecular structure with key regions numbered for NMR assignment purposes.

Caption: Molecular structure of N-Benzyl Nebivolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and confirm connectivity.

Experimental Protocol (NMR)

A standard protocol for acquiring NMR spectra for a compound like N-Benzyl Nebivolol would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (like -OH).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment to determine chemical shifts, integration, and coupling.

    • ¹³C NMR: Proton-decoupled experiment (e.g., BB-decoupled) to identify unique carbon signals.

    • 2D NMR (Optional but recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic, benzylic, chroman, and aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Rationale
Aromatic (Benzyl) 7.20 - 7.40Multiplet (m)Standard region for monosubstituted benzene ring protons.
Aromatic (Chroman) 6.60 - 7.00Multiplet (m)Protons on the fluorinated benzene rings of the chroman moieties, shifted upfield relative to the benzyl group.
Hydroxyl (-OH) 4.50 - 5.50 (variable)Broad Singlet (br s)Exchangeable protons; position and broadness are solvent and concentration dependent.
Chroman Methoxy (-O-CH-) 3.80 - 4.20Multiplet (m)Protons on carbons adjacent to the chroman ring oxygen (C28, C29).
Carbinol (-CH-OH) 3.60 - 4.00Multiplet (m)Protons on the hydroxyl-bearing carbons (C24, C25).
Benzylic (-N-CH₂-Ph) 3.50 - 3.80Singlet (s) or AB quartetMethylene protons adjacent to the nitrogen and the benzyl ring. Often appears as a sharp singlet.
Aliphatic (-N-CH₂-) 2.50 - 3.00Multiplet (m)Methylene protons adjacent to the central nitrogen (C17, C18).
Chroman Aliphatic (-CH₂-) 1.80 - 2.20Multiplet (m)Methylene protons within the saturated portion of the chroman rings.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Given the molecule's asymmetry, all 29 carbons are expected to be chemically non-equivalent.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Rationale
Aromatic (Chroman, C-O & C-F) 150 - 160Aromatic carbons directly bonded to highly electronegative oxygen and fluorine atoms are significantly deshielded.
Aromatic (Benzyl & Chroman, C-H/C-C) 110 - 140Standard range for sp² hybridized carbons in benzene rings.
Chroman Methoxy (-O-CH-) 70 - 80sp³ carbons bonded to oxygen (C28, C29) are found in this region.
Carbinol (-CH-OH) 65 - 75sp³ carbons bonded to hydroxyl groups (C24, C25). This range is typical for beta-amino alcohols.[6]
Benzylic (-N-CH₂-Ph) 55 - 65The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.
Aliphatic (-N-CH₂-) 50 - 60Methylene carbons adjacent to the tertiary amine (C17, C18).
Chroman Aliphatic (-CH₂-) 20 - 30Saturated sp³ carbons within the chroman ring structure.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of N-Benzyl Nebivolol is expected to be a composite of the signals from Nebivolol and the additional benzyl group.

Experimental Protocol (IR)
  • Method: Attenuated Total Reflectance (ATR) is a common and simple method requiring minimal sample preparation. Alternatively, a KBr (Potassium Bromide) pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) Spectrometer.

  • Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment Significance
3200 - 3500 (Broad)O-H StretchAlcohol (-OH)Confirms the presence of the hydroxyl groups. The broadness is due to hydrogen bonding. A similar peak is seen in pure Nebivolol around 3195 cm⁻¹.[7]
3000 - 3100 (Sharp)C-H StretchAromatic (sp² C-H)Indicates the C-H bonds on the benzyl and chroman aromatic rings.
2850 - 3000 (Sharp)C-H StretchAliphatic (sp³ C-H)From the numerous methylene (-CH₂-) and methine (-CH-) groups in the structure. Pure Nebivolol shows peaks at 2982, 2921, and 2848 cm⁻¹.[7]
1580 - 1620C=C StretchAromatic RingConfirms the presence of the benzene rings.
1450 - 1500C=C StretchAromatic RingFurther confirmation of the aromatic systems.
1200 - 1300C-N StretchTertiary AmineIndicates the central benzyl-protected amine.
1050 - 1150C-O StretchAlcohol & EtherA strong, characteristic band confirming the C-O bonds of the alcohols and the chroman ethers. Pure Nebivolol shows a C-O stretch at 1139 cm⁻¹.[7]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which will readily protonate at the tertiary amine.

Experimental Protocol (MS)
  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.

  • Ionization Mode: ESI in positive ion mode (ESI+).

  • Analysis:

    • Full Scan MS: To determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which helps confirm the structure.

Predicted Molecular Ion

Given the molecular formula C₂₉H₃₁F₂NO₄, the calculated monoisotopic mass is 495.2221 g/mol . In ESI+ mode, the molecule will readily accept a proton, primarily at the tertiary nitrogen.

  • Expected Molecular Ion: [M+H]⁺

  • Predicted m/z: 496.2299

Predicted Fragmentation Pathway

The fragmentation of N-Benzyl Nebivolol will be driven by the stable chroman moieties and the benzyl group. The fragmentation of Nebivolol itself is known to proceed via characteristic losses.[8][9] We can predict a similar, yet distinct, pathway for the N-benzyl derivative.

fragmentation_pathway cluster_frags Major Fragments parent [M+H]⁺ m/z = 496.2 frag1 Tropylium Ion m/z = 91.1 parent->frag1 Cleavage of C-N bond frag2 Chroman-based fragment m/z = 179.1 parent->frag2 α-cleavage frag3 Benzyl-amine fragment m/z = 210.1 parent->frag3 Cleavage at other side Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation start Synthesized N-Benzyl Nebivolol ms MS Analysis (ESI-MS) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms_data Correct MW? [M+H]⁺ = 496.2 Benzyl Fragment (m/z 91)? ms->ms_data ir_data Key Functional Groups? -OH, C-O, Aromatic C=C ir->ir_data nmr_data Correct Proton/Carbon Count? Connectivity Confirmed? nmr->nmr_data final Structure Confirmed ms_data->final ir_data->final nmr_data->final

Caption: Integrated workflow for structural elucidation.

  • MS confirms the Mass: The first step is confirming the molecular weight. A high-resolution mass spectrum showing an [M+H]⁺ ion at m/z 496.2299 provides strong evidence for the correct elemental composition.

  • IR confirms Functional Groups: The IR spectrum acts as a quick check for the essential building blocks: the hydroxyl groups, the aromatic rings, and the ether linkages.

  • NMR confirms Connectivity: Finally, NMR provides the definitive proof of structure. The unique signals in the ¹H and ¹³C spectra, their integrations, and their correlations in 2D experiments confirm the precise arrangement of atoms, distinguishing it from any potential isomers.

Conclusion

The structural verification of racemic N-Benzyl Nebivolol is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While this guide presents a predictive analysis based on established spectroscopic principles and data from analogous structures, it provides a robust and scientifically-grounded framework for any researcher tasked with this analysis. The key identifiers—a molecular ion at m/z 496.2, the presence of hydroxyl and aromatic bands in the IR, the distinct aromatic and aliphatic regions in the NMR, and a characteristic tropylium fragment at m/z 91—collectively serve as a unique fingerprint for this critical pharmaceutical intermediate. This rigorous analytical approach ensures the quality and integrity of the synthetic pathway leading to the final Nebivolol drug product.

References

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 929706-85-4 rac N-Benzyl Nebivolol Impurity. Retrieved January 12, 2026, from [Link]

  • Pujari, V., & Patil, J. S. (2016). -IR-spectrum of pure nebivolol (A); IR-spectrum of Physical mixture of... [Image]. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Gatti, G., et al. (2012). Process for the preparation of nebivolol. (WO2012095707A1). Google Patents.
  • HTS Biopharma. (n.d.). N-Benzyl (-)-Nebivolol. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Gade, S. R., et al. (2010). An improved process for the preparation of nebivolol hydrochloride. (EP2163551A1). Google Patents.
  • Wróbel, T., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 763. [Link]

  • Reddy, L. R., et al. (2008). Asymmetric synthesis of nebivolol. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Veeprho. (n.d.). Benzylated Nebivolol. Retrieved January 12, 2026, from [Link]

  • Pragna Group. (n.d.). N-Benzyl Nebivolol HCl. Retrieved January 12, 2026, from [Link]

  • Wróbel, T., et al. (2022). MS/MS spectrum and fragmentation pattern of nebivolol [Image]. ResearchGate. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-((S)-Chroman-2-yl)-2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-(Benzyl((R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)-1-(6-fluorochroman-2-yl)ethan-1-one compound... Retrieved January 12, 2026, from [Link]

  • PDRP. (2013). Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics. Journal of Chromatography B, 940, 97-105. [Link]

  • Liu, C., et al. (2016). Rapid screening and characterization of glycosides in tobacco by HPLC-ESI-LIT/MSn and ESI-Orbitrap-MS. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1-Benzopyran-2-methanol, alpha,alpha'-(((phenylmethyl)imino)bis(methylene))bis(6-fluoro-3,4-dihydro-, (alphaR,alpha'R,2R,2'S)-rel-. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Zielińska, A., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(10), 633-638. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Racemic N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development and manufacturing. N-Benzyl Nebivolol is a critical intermediate in the synthesis of Nebivolol, a third-generation beta-blocker known for its high selectivity and vasodilatory properties.[1][2] Nebivolol itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability, which presents significant formulation challenges.[3] Understanding the solubility profile of its key intermediate, racemic N-Benzyl Nebivolol, is therefore paramount for optimizing reaction conditions, designing robust purification and crystallization strategies, and controlling the impurity profile of the final API. This guide provides a comprehensive analysis of the physicochemical properties, known solubility characteristics, and a validated experimental framework for determining the solubility of rac-N-Benzyl Nebivolol in various solvent systems.

Introduction: The Strategic Importance of Intermediate Solubility

In multi-step pharmaceutical synthesis, the properties of an intermediate compound can be as critical as those of the final API. Racemic N-Benzyl Nebivolol serves as the penultimate precursor before the final debenzylation step yields Nebivolol.[4][5] The efficiency of its synthesis, purification via crystallization, and the removal of process-related impurities are directly governed by its solubility in organic solvents. An inadequate understanding of its solubility can lead to poor reaction yields, difficult isolations, and the introduction of impurities that are challenging to remove downstream, ultimately impacting the quality and cost of the final drug product. This guide elucidates the solubility profile of rac-N-Benzyl Nebivolol to provide researchers and process chemists with the foundational knowledge required for rational solvent selection and process optimization.

Physicochemical Characterization of rac-N-Benzyl Nebivolol

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of N-Benzyl Nebivolol, featuring two chiral chroman moieties, two hydroxyl groups, a tertiary amine, and a benzyl group, results in a large, complex molecule with both polar and non-polar regions that dictate its interaction with various solvents.

PropertyValueSource
IUPAC Name 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Molecular Formula C₂₉H₃₁F₂NO₄[6][7]
Molecular Weight 495.6 g/mol [6]
Appearance Pale Brown Semi-Solid
Melting Point >56°C (decomposition)[8][9]
Predicted pKa 14.24 ± 0.20 (strongest acidic, -OH), 7.5-8.5 (strongest basic, amine est.)[10]
PubChem CID 11663278[6]

Solubility Profile: A Multi-Solvent Perspective

Direct quantitative solubility data for rac-N-Benzyl Nebivolol is not extensively published in peer-reviewed literature. However, qualitative data from chemical suppliers and inferences from synthetic procedures provide a strong directional understanding.

Qualitative Solubility in Common Organic Solvents

The following table summarizes the observed qualitative solubility of rac-N-Benzyl Nebivolol. This information is critical for initial solvent screening for synthesis and chromatography.

SolventTypeObserved SolubilitySource
MethanolPolar ProticSlightly Soluble / Soluble[10][8][9]
ChloroformNon-polarSlightly Soluble / Soluble[10][8][9]
DichloromethaneNon-polarSoluble[10]
Ethyl AcetatePolar AproticSoluble[10]
EthanolPolar ProticSoluble (inferred from use as a reaction solvent)[1][11]
Isopropyl AlcoholPolar ProticSoluble (inferred from use as a reaction solvent)[5]
Tetrahydrofuran (THF)Polar AproticSoluble (inferred from use as a reaction solvent)[4]

Causality: The molecule's dual nature—polar hydroxyl groups capable of hydrogen bonding and large, non-polar aromatic surfaces—explains its solubility in a range of solvents. Polar protic solvents like methanol can interact with the hydroxyl groups, while chlorinated solvents like dichloromethane and chloroform effectively solvate the bulk of the non-polar structure.

Factors Influencing Solubility
  • pH: The presence of a tertiary amine group suggests that the solubility of N-Benzyl Nebivolol will be pH-dependent. In acidic conditions, the amine can be protonated to form a salt, which would be expected to have significantly higher solubility in polar and aqueous systems. This behavior is mirrored in the parent drug, Nebivolol hydrochloride, which exhibits its highest solubility in acidic buffers.[12]

  • Temperature: As with most solid solutes, the solubility of N-Benzyl Nebivolol in organic solvents is expected to increase with temperature. This principle is fundamental to its purification by crystallization, where the compound is dissolved in a minimal amount of hot solvent and allowed to crystallize upon cooling.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles. While specific polymorphs of N-Benzyl Nebivolol are not detailed in the available literature, it is a critical parameter that must be controlled during development to ensure process consistency.

Experimental Protocol: Standardized Solubility Determination

To move from qualitative to quantitative understanding, a rigorous and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for solubility determination due to its reliability and direct measurement of saturation solubility.

Shake-Flask Method Workflow

The following protocol outlines a self-validating system for determining the solubility of rac-N-Benzyl Nebivolol.

  • Preparation: Add an excess amount of solid rac-N-Benzyl Nebivolol to a series of glass vials, ensuring a visible amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected test solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C ± 0.5°C). Agitate for a period sufficient to reach equilibrium (typically 48-72 hours). The extended duration ensures that the dissolution rate is not a confounding factor.

  • Phase Separation: Allow the vials to stand quiescently at the test temperature for at least 2 hours to allow undissolved solids to settle. Alternatively, centrifuge the vials.

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant using a pipette. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the High-Performance Liquid Chromatography (HPLC) technique described for Nebivolol.[13][14] Quantification is achieved by comparing the peak area of the sample to a standard calibration curve.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor.

Visualization of the Experimental Workflow

G start Start weigh 1. Weigh Excess rac-N-Benzyl Nebivolol start->weigh add_solvent 2. Add Precise Volume of Test Solvent weigh->add_solvent equilibrate 3. Equilibrate at Constant Temp (e.g., 25°C, 72h) add_solvent->equilibrate sample 4. Sample Supernatant equilibrate->sample filter 5. Filter with 0.22 µm Syringe Filter sample->filter dilute 6. Dilute Sample with Mobile Phase filter->dilute analyze 7. Quantify via Validated HPLC-UV Method dilute->analyze calculate 8. Calculate Solubility (mg/mL) analyze->calculate end_node End calculate->end_node

Sources

Methodological & Application

Synthesis of Racemic N-Benzyl Nebivolol: A Detailed Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed protocol for the synthesis of racemic N-Benzyl Nebivolol, a key intermediate in the manufacturing of the widely prescribed antihypertensive agent, Nebivolol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilating properties, attributed to its ability to potentiate nitric oxide release.[1] Its complex stereochemistry, with four chiral centers, results in a mixture of ten stereoisomers. The commercial drug is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers.[2] The synthesis of N-Benzyl Nebivolol is a critical step, as the benzyl group serves as a protecting group for the secondary amine, which is later removed in the final stages of Nebivolol synthesis.[2]

Synthetic Strategy Overview

The most prevalent and industrially scalable approach to racemic N-Benzyl Nebivolol involves a convergent synthesis strategy. This method relies on the preparation of two key chroman-based intermediates: a racemic epoxide and a racemic amino alcohol. These intermediates are then coupled to form the N-benzyl protected Nebivolol.

The core principle behind this strategy is the controlled reaction between an epoxide and an amine. The epoxide ring is highly strained and susceptible to nucleophilic attack by the amine, leading to the formation of a β-amino alcohol. The use of racemic starting materials ensures the formation of the desired racemic mixture of N-Benzyl Nebivolol.

Synthesis_Overview cluster_intermediates Key Intermediates Preparation cluster_coupling Coupling Reaction cluster_final_product Final Product Formation Start Starting Materials (e.g., 6-fluoro-chroman-2-carboxylic acid derivatives) Epoxide Racemic Chroman Epoxide (e.g., (±)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran) Start->Epoxide Epoxidation AminoAlcohol Racemic Amino Alcohol (e.g., (±)-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol) Start->AminoAlcohol Amination NBnNebivolol racemic N-Benzyl Nebivolol Epoxide->NBnNebivolol AminoAlcohol->NBnNebivolol Nebivolol racemic Nebivolol NBnNebivolol->Nebivolol Debenzylation caption Convergent synthesis of racemic N-Benzyl Nebivolol.

Figure 1: A high-level overview of the convergent synthesis strategy for racemic N-Benzyl Nebivolol.

Part 1: Preparation of Key Intermediates

The successful synthesis of N-Benzyl Nebivolol hinges on the efficient preparation of two key building blocks: the racemic chromane epoxide and the racemic benzylamino alcohol.

Synthesis of Racemic 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Epoxide Intermediate)

The epoxide intermediate is typically synthesized from a corresponding chroman aldehyde or carboxylic acid derivative. A common method involves the reaction of the aldehyde with a sulfur ylide, such as that generated from trimethylsulfonium iodide and a strong base.[3]

Protocol: Epoxidation of (±)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, prepare a solution of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation: Slowly add trimethylsulfonium iodide to the sodium hydride suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Epoxidation Reaction: Cool the reaction mixture to 0-5 °C. Add a solution of (±)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde in anhydrous DMSO dropwise to the ylide solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Synthesis of Racemic (±)-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (Amino Alcohol Intermediate)

The amino alcohol intermediate is prepared by the ring-opening of a suitable epoxide with benzylamine.[2]

Protocol: Synthesis of the Amino Alcohol Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve (±)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in a suitable solvent such as isopropyl alcohol.[2]

  • Amine Addition: Add benzylamine to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.[2]

  • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting epoxide is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be triturated with a non-polar solvent like hexane to induce crystallization.[2] Filter the solid product, wash with cold hexane, and dry under vacuum to obtain the desired amino alcohol.

Part 2: Synthesis of racemic N-Benzyl Nebivolol

The final step in the synthesis of the protected intermediate is the coupling of the epoxide and the amino alcohol.

Protocol: Coupling of Epoxide and Amino Alcohol Intermediates

  • Reaction Setup: In a round-bottom flask, dissolve the racemic amino alcohol intermediate, (±)-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol, and the racemic epoxide intermediate, (±)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, in an alcohol solvent such as methanol or ethanol.[4][5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain stirring for 16-18 hours.[4][6]

  • Reaction Monitoring: The progress of the coupling reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) to ensure the complete consumption of the starting materials.

  • Isolation of N-Benzyl Nebivolol: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is racemic N-Benzyl Nebivolol.

  • Purification: The crude N-Benzyl Nebivolol can be purified by crystallization from a suitable solvent system to obtain a product of high purity.[7] In some procedures, the hydrochloride salt is formed by adding aqueous hydrochloric acid to precipitate the product, which is then isolated by filtration.[7]

Detailed_Synthesis cluster_step1 Step 1: Epoxide Synthesis cluster_step2 Step 2: Amino Alcohol Synthesis cluster_step3 Step 3: Coupling Reaction A Chroman Aldehyde C Racemic Chroman Epoxide A->C B Trimethylsulfonium Iodide + NaH in DMSO B->C D Racemic Chroman Epoxide F Racemic Amino Alcohol D->F E Benzylamine in Isopropyl Alcohol E->F G Racemic Chroman Epoxide I racemic N-Benzyl Nebivolol G->I H Racemic Amino Alcohol H->I J Methanol/Ethanol, Reflux J->I caption Detailed workflow for the synthesis of racemic N-Benzyl Nebivolol.

Figure 2: A step-by-step workflow illustrating the synthesis of the key intermediates and their subsequent coupling to form racemic N-Benzyl Nebivolol.

Data Summary

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Epoxidation Trimethylsulfonium iodide, NaHDMSO0-252-470-85
Amino Alcohol Synthesis BenzylamineIsopropyl AlcoholReflux2-370-95[2]
Coupling Reaction Racemic Epoxide, Racemic Amino AlcoholMethanol/Ethanol65-7016-18[4][6]>90[2]

Note: Yields are approximate and can vary depending on the specific reaction conditions and purity of the starting materials.

Concluding Remarks and Future Perspectives

The described convergent synthesis provides a reliable and scalable method for the production of racemic N-Benzyl Nebivolol. The key to a successful synthesis lies in the careful control of reaction conditions and the purity of the intermediates. Further optimization of this process could involve exploring alternative solvent systems or catalysts to improve reaction times and yields. The subsequent debenzylation of N-Benzyl Nebivolol, typically achieved through catalytic hydrogenation, yields the final active pharmaceutical ingredient, racemic Nebivolol.[2][7] This final step is crucial and must be performed under conditions that do not affect the stereochemical integrity of the molecule.

References

  • Justia Patents. A new method for producing nebivolol hydrochloride of high purity. [Online] Available at: [Link]

  • Google Patents. A process for preparation of racemic nebivolol.
  • Google Patents. Process for the preparation of nebivolol.
  • European Patent Office. NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. [Online] Available at: [Link]

  • Google Patents. Preparation of nebivolol.
  • European Patent Office. Process for the preparation of nebivolol - EP 2646426 B1. [Online] Available at: [Link]

  • European Patent Office. An improved process for the preparation of nebivolol hydrochloride - EP2163551 A1. [Online] Available at: [Link]

Sources

detailed protocol for rac N-Benzyl Nebivolol preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed, Field-Tested Protocol for the Laboratory-Scale Synthesis of racemic N-Benzyl Nebivolol

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of racemic N-Benzyl Nebivolol, a crucial intermediate in the manufacturing of Nebivolol, a highly selective β1-adrenergic receptor antagonist.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions, but also the underlying chemical principles and rationale for key experimental choices. This guide emphasizes safety, reproducibility, and high-purity outcomes, drawing from established patented methodologies.

Scientific Foundation and Reaction Principle

The synthesis of racemic N-Benzyl Nebivolol is fundamentally an exercise in controlled nucleophilic addition. The core of the reaction involves the coupling of two key chromane-based intermediates. Specifically, it is the nucleophilic attack of the secondary amine of an amino alcohol derivative onto the epoxide ring of a second chromane moiety. This reaction forges the central C-N bond that characterizes the Nebivolol backbone.

The benzyl group serves as a protecting group for the secondary amine of the final Nebivolol molecule. This strategy is common in multi-step organic syntheses to prevent unwanted side reactions. The benzyl group is typically removed in a subsequent step via catalytic hydrogenation to yield Nebivolol.[4][5]

The overall reaction to form the racemic mixture of N-Benzyl Nebivolol is as follows:

(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol + (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran → (±)-N-Benzyl Nebivolol

Reaction Scheme

N-Benzyl Nebivolol Synthesis Figure 1: Synthesis of rac N-Benzyl Nebivolol cluster_reactants Reactants cluster_product Product AminoAlcohol Amino Alcohol Intermediate (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-α- [[(phenylmethyl)amino]methyl]-2H-1- benzopyran-2-methanol N_Benzyl_Nebivolol This compound (C29H31F2NO4) AminoAlcohol->N_Benzyl_Nebivolol + Epoxide Epoxide Intermediate (±)-[1S*(S*)]-6-fluoro-3,4- dihydro-2-oxiranyl-2H-1-benzopyran Epoxide->N_Benzyl_Nebivolol Methanol, 65-70°C 16-18 hours

Caption: Chemical scheme for the synthesis of this compound.

Materials and Equipment

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanolN/AC₁₈H₂₀FNO₂317.36Key amino alcohol intermediate. Can be synthesized in situ or procured.
(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyranN/AC₁₁H₁₁FO₂194.20Key epoxide intermediate.
Methanol (Anhydrous)67-56-1CH₄O32.04Reaction solvent.
Isopropyl Alcohol (IPA)67-63-0C₃H₈O60.10Used for washing the final product.
Benzylamine100-46-9C₇H₉N107.15For the synthesis of the amino alcohol intermediate.
(±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyranN/AC₁₁H₁₁FO₂194.20For the synthesis of the amino alcohol intermediate.
Equipment
  • Three-neck round-bottom flask with appropriate stoppers

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Buchner funnel and filtration flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • pH meter/strips

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Workflow

Experimental Workflow Figure 2: Workflow for this compound Synthesis Start Start Prep_Intermediate Prepare Amino Alcohol Intermediate (Optional, if not available) Start->Prep_Intermediate Setup Set up Reaction Flask (Reactants + Methanol) Start->Setup If intermediate is available Prep_Intermediate->Setup Reaction Heat to Reflux (65-70°C) Stir for 16-18 hours Setup->Reaction Monitoring Monitor Reaction (e.g., TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Cooldown Cool to Room Temperature Monitoring->Cooldown Complete Precipitation Further cool to 0-5°C to Induce Precipitation Cooldown->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Washing Wash with Chilled Isopropyl Alcohol Filtration->Washing Drying Dry the Product Under Vacuum Washing->Drying Analysis Analyze for Purity and Identity (HPLC, NMR, MS) Drying->Analysis End End: this compound Analysis->End

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is divided into two main parts: the preparation of the key amino alcohol intermediate and the final coupling reaction to yield this compound.

Part A: Synthesis of the Amino Alcohol Intermediate (Optional)

This step is necessary if the starting amino alcohol is not commercially available. The procedure is based on the reaction of an epoxide with benzylamine.[4][6][7]

  • Reaction Setup: In a round-bottom flask, combine (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (e.g., 40 g, 0.206 mol) with benzylamine (e.g., 110.3 g, 1.03 mol) in isopropyl alcohol (IPA, e.g., 200 ml).

  • Reaction Execution: Stir the mixture at room temperature (25-30°C) for approximately 4 hours. The excess benzylamine acts as both a reactant and a base to facilitate the reaction.

  • Precipitation and Isolation: Cool the reaction mixture to 0-5°C and maintain this temperature for 30-45 minutes to allow for the precipitation of the solid product.

  • Filtration and Drying: Filter the precipitated solid using a Buchner funnel and wash it with chilled IPA. Dry the solid to obtain (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol. A typical purity of >99% by HPLC can be expected.[6]

Part B: Synthesis of this compound

This is the core coupling reaction.

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the previously synthesized (or procured) amino alcohol intermediate, (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol.

  • Addition of Reagents: Add the second key intermediate, (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, in an equimolar amount to the amino alcohol.

  • Solvent Addition: Add anhydrous methanol as the reaction solvent. The amount should be sufficient to ensure good stirring and dissolution of the reactants upon heating (a typical starting point is 10-15 mL of solvent per gram of the limiting reagent).

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux, maintaining a temperature of 65-70°C.[4][7] The use of an alcohol as a solvent is crucial as it facilitates the reaction without competing as a nucleophile.

  • Reaction Time and Monitoring: Stir the reaction mixture at this temperature for 16-18 hours.[4][7] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting materials are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Further cool the mixture to 0-5°C to induce precipitation of the N-Benzyl Nebivolol.

    • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Purification:

    • Wash the filtered solid with a small amount of chilled isopropyl alcohol to remove any residual impurities.

    • If further purification is needed, crystallization can be performed. Some patents suggest purification of the pooled d- and l-benzyl Nebivolol by crystallization to achieve high purity (e.g., >99.5% by HPLC).[8][9]

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₂₉H₃₁F₂NO₄[2][10]

  • Molecular Weight: 495.56 g/mol [2][10]

  • Purity (HPLC): ≥99.0%

  • Identity (NMR, MS): The ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the structure of N-Benzyl Nebivolol.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

  • Benzylamine is corrosive and can cause burns; handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, loss of product during work-up.Ensure the reaction goes to completion by monitoring. Optimize the precipitation and filtration steps to minimize loss.
Impure Product (by HPLC) Presence of unreacted starting materials, side products.Ensure accurate stoichiometry. The reaction temperature and time might need optimization. Recrystallization may be necessary for higher purity.[8][9]
Reaction Stalls Low temperature, impure reagents, insufficient time.Verify the reaction temperature. Use anhydrous solvents and high-purity starting materials. Extend the reaction time and continue monitoring.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of racemic N-Benzyl Nebivolol. By understanding the chemical principles and carefully following the detailed steps, researchers can consistently produce this key intermediate with high purity and yield. This protocol serves as a valuable resource for laboratories involved in the research and development of cardiovascular drugs.

References

  • An improved process for the preparation of nebivolol hydrochloride. (n.d.). European Patent Office.
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. (2022-03-30). European Patent Office. Retrieved from [Link]

  • Process for the preparation of nebivolol. (n.d.). Google Patents.
  • A new method for producing nebivolol hydrochloride of high purity. (2017-06-29). Justia Patents. Retrieved from [Link]

  • An improved process for the preparation of nebivolol hydrochloride. (2009-09-07). European Patent Office. Retrieved from [Link]

  • A process for preparation of racemic nebivolol. (n.d.). Google Patents.
  • An improved process for the preparation of nebivolol hydrochloride. (2009-09-07). European Patent Office. Retrieved from [Link]

  • Process for the preparation of nebivolol. (2012-07-19). Google Patents.
  • Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A new method for producing nebivolol hydrochloride of high purity. (2014-02-14). European Patent Office. Retrieved from [Link]

  • Preparation of nebivolol. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Use of rac-N-Benzyl Nebivolol in the Stereocontrolled Synthesis of Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nebivolol is a third-generation beta-blocker distinguished by its high β1-selectivity and unique nitric oxide-mediated vasodilatory properties.[1][2] Its molecular structure contains four chiral centers, resulting in a complex stereoisomeric profile. The marketed drug is a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers, which are responsible for its dual pharmacological action.[1][3][4] The synthesis of Nebivolol presents significant challenges, primarily in controlling stereochemistry and efficiently separating the desired diastereomers from a potential mixture of ten.[3][5][6] This application note details a robust and widely adopted synthetic strategy that employs rac-N-Benzyl Nebivolol as a pivotal intermediate. We will explore the causality behind this approach, provide detailed, field-proven protocols for its synthesis and conversion, and discuss the analytical methodologies required for quality control.

Introduction: The Stereochemical Challenge of Nebivolol

Nebivolol's therapeutic efficacy is intrinsically linked to its stereochemistry. The drug is administered as a racemate of d-Nebivolol ((S,R,R,R)-Nebivolol) and l-Nebivolol ((R,S,S,S)-Nebivolol). The d-enantiomer is a potent and selective β1-adrenergic receptor antagonist, responsible for the drug's primary beta-blocking effects.[1] In contrast, the l-enantiomer is primarily responsible for inducing vasodilation through the L-arginine/nitric oxide (NO) pathway.[1][2]

The synthesis must therefore produce this specific racemic pair with high diastereomeric purity. Direct coupling of racemic precursors often leads to a complex mixture of up to ten stereoisomers, necessitating costly and low-yield purification steps like preparative HPLC.[3][6] A more elegant and industrially viable approach involves the formation of a protected intermediate that facilitates the separation of the desired diastereomeric pair before the final deprotection step. rac-N-Benzyl Nebivolol is this critical intermediate.

The Strategic Role of the N-Benzyl Protecting Group

The use of an N-benzyl group serves two primary strategic purposes in the synthesis of Nebivolol:

  • Protecting Group Functionality: The secondary amine in the Nebivolol backbone is nucleophilic. The benzyl group acts as a robust protecting group, preventing unwanted side reactions during the key coupling step where a chroman-based amino alcohol is reacted with a chroman epoxide.

  • Facilitation of Diastereomeric Separation: The key advantage lies in the altered physicochemical properties of the N-benzylated diastereomers compared to the final Nebivolol diastereomers. The N-benzyl Nebivolol diastereomers exhibit different solubilities, which allows for the efficient separation of the desired (SRRR/RSSS) racemic pair from undesired isomers (e.g., RSRR/SRSS) through fractional crystallization.[7] This step is far more efficient than attempting to separate the final, more polar Nebivolol isomers, thereby streamlining the entire manufacturing process.[5]

The overall synthetic workflow is designed around this principle, focusing on early-stage purification to ensure high purity in the final active pharmaceutical ingredient (API).

Synthetic Workflow Overview

The following diagram illustrates the strategic pathway from key chroman fragments to the final Nebivolol hydrochloride product, highlighting the central role of rac-N-Benzyl Nebivolol.

G cluster_0 Starting Materials cluster_1 Core Synthesis & Purification cluster_2 Final API Synthesis A rac-[1S(S)]-6-fluoro-3,4-dihydro- 2-oxiranyl-2H-1-benzopyran (Chroman Epoxide) C rac-N-Benzyl Nebivolol (Mixture of Diastereomers) A->C Coupling (Alcohol Solvent, Heat) B rac-[1S(R)]-6-fluoro-3,4-dihydro-α- [[(phenylmethyl)amino]methyl]- 2H-1-benzopyran-2-methanol (N-Benzyl Amino Alcohol) B->C D Purified (SRRR/RSSS)- N-Benzyl Nebivolol C->D Diastereomeric Resolution (Fractional Crystallization) E rac-Nebivolol Base (d,l-Nebivolol) D->E Debenzylation (Catalytic Hydrogenation) F Nebivolol Hydrochloride (Final API) E->F Salt Formation (HCl)

Caption: Synthetic pathway for Nebivolol via the N-Benzyl intermediate.

Experimental Protocols

These protocols are synthesized from established methods in the patent literature and are intended for research and development purposes.[7][8][9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of rac-N-Benzyl Nebivolol

This protocol describes the coupling reaction to form the crude mixture of N-Benzyl Nebivolol diastereomers.

Rationale: This step constructs the full carbon skeleton of the target molecule. The reaction is a nucleophilic ring-opening of the epoxide by the secondary amine of the amino alcohol. Using an alcohol as a solvent is advantageous as it effectively solvates the reactants, and the reaction is typically driven to completion by heating under reflux.

Materials:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (1.0 eq)

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (1.0 eq)

  • Methanol or Isopropyl Alcohol (approx. 10-15 mL per gram of amino alcohol)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Charge the round-bottom flask with (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol, (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, and the chosen alcohol solvent.

  • Equip the flask with a condenser and begin stirring.

  • Heat the reaction mixture to reflux (for methanol, approx. 65-70°C) and maintain for 12-18 hours.[8][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude rac-N-Benzyl Nebivolol as a viscous oil or residue. This crude product is carried forward to the purification step.

Protocol 2: Diastereomeric Purification by Fractional Crystallization

This critical step isolates the desired (SRRR/RSSS) racemic pair. The protocol may require optimization depending on the exact isomeric ratio in the crude mixture.

Rationale: Diastereomers possess different physical properties, including solubility in specific solvent systems. By converting the N-Benzyl Nebivolol base into an acid addition salt (e.g., hydrochloride), the differences in the crystal lattice energies and solubilities are often enhanced, allowing for selective precipitation of the desired racemic pair while the undesired isomers remain in the mother liquor. Some processes also achieve separation at very low temperatures.[8][9]

Materials:

  • Crude rac-N-Benzyl Nebivolol (from Protocol 1)

  • Ethanol or Isopropanol

  • Hydrochloric acid (gas or concentrated solution)

  • Crystallization vessel, filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the crude rac-N-Benzyl Nebivolol residue in a suitable alcohol (e.g., isopropanol).

  • Slowly add hydrochloric acid while stirring. The hydrochloride salt of N-Benzyl Nebivolol will begin to precipitate.

  • Stir the resulting slurry at room temperature or cool to 0-5°C to maximize crystallization of the desired diastereomeric pair. Some patented processes describe cooling to as low as -10 to -15°C for 10-15 hours to ensure selective isolation.[9]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent to remove residual impurities and mother liquor.

  • Dry the solid under vacuum to yield the purified N-Benzyl Nebivolol hydrochloride, enriched in the (SRRR/RSSS) diastereomers.

  • The purity of the isolated material should be confirmed by chiral HPLC to ensure the undesired diastereomers have been sufficiently removed.[11]

Protocol 3: Debenzylation via Catalytic Hydrogenation

This final step removes the benzyl protecting group to yield the rac-Nebivolol free base.

Rationale: Catalytic hydrogenation is a clean and efficient method for cleaving benzyl amines. The benzyl C-N bond is readily hydrogenolyzed over a palladium catalyst. Catalytic Transfer Hydrogenation (CTH) is an alternative that avoids the use of pressurized hydrogen gas, using a donor molecule like formic acid instead.[10][12] CTH can sometimes be slower but is often preferred for its operational simplicity at the lab and pilot scale.[7]

Materials:

  • Purified (SRRR/RSSS)-N-Benzyl Nebivolol (or its HCl salt)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen source: Hydrogen gas cylinder or Formic Acid (for CTH)

  • Hydrogenation reactor or balloon hydrogenation setup

  • Inert filtering aid (e.g., Celite®)

Procedure (Conventional Hydrogenation):

  • Charge a suitable pressure vessel with the purified N-Benzyl Nebivolol, methanol, and the 10% Pd/C catalyst.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-6 kg/cm ².[8][9]

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 2-5 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield rac-Nebivolol free base.

Procedure (Catalytic Transfer Hydrogenation - CTH):

  • Charge a round-bottom flask with the purified N-Benzyl Nebivolol, a solvent such as isopropanol or sec-butanol, and 10% Pd/C.[10][12]

  • Heat the mixture to approximately 70-80°C.

  • Slowly add formic acid (approx. 3-5 equivalents) to the mixture. Effervescence (CO2 evolution) will be observed.

  • Maintain the temperature and stir until the reaction is complete as monitored by TLC/HPLC.

  • Cool the mixture to room temperature and filter through Celite® to remove the catalyst.

  • The workup may involve a basic wash to remove excess formic acid before concentrating the organic layer to yield the rac-Nebivolol free base.

Data Summary & Analytical Control

Rigorous analytical control is essential to ensure the purity and correct stereochemical composition of the final product.

Table 1: Summary of Reaction Parameters
StepKey ReactantsSolventCatalyst / ReagentTemperatureTypical Duration
N-Benzylation Chroman Epoxide, N-Benzyl Amino AlcoholMethanol / IPAN/AReflux (65-80°C)12-18 hours
Purification Crude N-Benzyl NebivololEthanol / IPAHydrochloric Acid-15°C to 25°C10-15 hours
Debenzylation (H₂) Purified N-Benzyl NebivololMethanol10% Pd/C, H₂ gas25-40°C2-5 hours
Debenzylation (CTH) Purified N-Benzyl Nebivololsec-Butanol10% Pd/C, Formic Acid70-80°C4-8 hours
Analytical Methods for Quality Control
  • HPLC: Used for assessing chemical purity at each stage and for reaction monitoring. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is often employed.[13]

  • Chiral HPLC: This is the most critical analytical technique for this synthesis. It is used to determine the diastereomeric and enantiomeric purity of the intermediates and the final API. Amylose-based chiral stationary phases are highly effective for separating all ten stereoisomers of Nebivolol.[1][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the synthesized compounds.

Conclusion

The synthesis of Nebivolol via a rac-N-Benzyl Nebivolol intermediate represents a highly effective and industrially scalable strategy. This approach intelligently circumvents the significant challenge of separating the final Nebivolol stereoisomers by shifting the purification focus to an earlier, more manageable stage. The N-benzyl group serves not only as a necessary protecting group but also as a tool to modulate the physical properties of the diastereomers, enabling efficient separation by fractional crystallization. The subsequent debenzylation via catalytic hydrogenation is a clean and high-yielding transformation, providing access to the high-purity d,l-Nebivolol required for pharmaceutical use. This application note provides a comprehensive guide for researchers to implement and understand this elegant synthetic solution.

References

  • Vertex AI Search. (2025).
  • Benchchem. (2025).
  • Waters Corporation. (n.d.).
  • Karri, V. V. S. R., et al. (2014). A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms on Amylose-Based Stationary Phase. Journal of Chromatographic Science, 52(9), 1051–1058. [Link]

  • Rao, D. K., & Rao, V. S. (2020). Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography. Chirality, 32(11), 1324–1335. [Link]

  • European Patent Office. (n.d.). An improved process for the preparation of nebivolol hydrochloride. Patent EP 2163551. [Link]

  • Google Patents. (n.d.). Nebivolol synthesis method and intermediate compound thereof.
  • Google Patents. (n.d.). An improved process for the preparation of nebivolol hydrochloride. EP 2163551 B1.
  • Google Patents. (n.d.). Preparation of nebivolol.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the synthesis of intermediates of nebivolol.
  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. EP 3974419 A2. [Link]

  • European Patent Office. (n.d.). A process for preparation of racemic nebivolol. Patent EP 1803716. [Link]

  • Google Patents. (n.d.). Process for preparing nebivolol. WO2010049455A1.
  • Google Patents. (n.d.). Process for preparing nebivolol.
  • Justia Patents. (2017). A new method for producing nebivolol hydrochloride of high purity. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Solubility Characteristics of (Rac)-Nebivolol-d2,15N.
  • Patel, L. J., et al. (2008). RP-HPLC and HPTLC Methods for the Estimation of Nebivolol hydrochloride in Tablet Dosage form. Indian Journal of Pharmaceutical Sciences, 70(5), 655–658. [Link]

Sources

Application Note: A Robust Protocol for the Catalytic Debenzylation of rac-N-Benzyl Nebivolol to Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive and technically detailed guide for the debenzylation of racemic N-Benzyl Nebivolol to produce Nebivolol, a crucial final step in the synthesis of this widely used beta-blocker. We present an optimized protocol based on catalytic transfer hydrogenation (CTH), a method selected for its operational simplicity, safety, and high efficiency. The narrative explains the causality behind experimental choices, from reagent selection to reaction monitoring and product purification, to ensure the synthesis of high-purity Nebivolol suitable for pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of active pharmaceutical ingredients (APIs).

Introduction and Strategic Importance

Nebivolol is a highly selective β1 adrenergic receptor antagonist administered as a racemic mixture of its (SRRR)- and (RSSS)-enantiomers.[1] It is distinguished by a unique pharmacological profile that includes nitric oxide-mediated vasodilation, contributing to its efficacy in managing hypertension.[1] The synthesis of Nebivolol is a multi-step process, culminating in the crucial deprotection of a secondary amine.[2][3] The most common synthetic routes utilize a benzyl group to protect this amine during preceding coupling reactions.

The final debenzylation step is therefore a critical gateway to the active pharmaceutical ingredient. The selection of the debenzylation method directly impacts the purity profile, yield, and economic viability of the entire synthesis. Challenges in this step include preventing unwanted side reactions, such as defluorination of the aromatic ring, and ensuring the complete removal of the protecting group and reaction byproducts.[4][5]

This document details a robust protocol using Palladium on Carbon (Pd/C) with formic acid as a hydrogen donor, a catalytic transfer hydrogenation (CTH) system that circumvents the need for high-pressure gaseous hydrogen, thereby enhancing laboratory safety and scalability.[6][7]

The Chemistry: Mechanism of Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a powerful technique for the reduction of various functional groups. In this context, it is employed for the hydrogenolysis of the carbon-nitrogen bond of the N-benzyl group.

The key components of the reaction are:

  • Substrate: rac N-Benzyl Nebivolol.

  • Catalyst: Palladium on Carbon (Pd/C), a heterogeneous catalyst that provides a high surface area for the reaction.[8]

  • Hydrogen Donor: Formic acid, which decomposes on the palladium surface to generate adsorbed hydrogen (the active reducing species) and carbon dioxide.[4]

  • Solvent: An inert solvent, such as a higher-boiling alcohol, that can solubilize the substrate and operate at the required temperature.[5]

The generally accepted mechanism proceeds as follows:

  • Adsorption & Decomposition: Formic acid adsorbs onto the palladium surface and undergoes catalytic decomposition to form palladium hydride (Pd-H) species and CO₂.

  • Substrate Coordination: The N-benzyl group of the Nebivolol precursor coordinates to the palladium surface.

  • Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzylic carbon, leading to the cleavage (hydrogenolysis) of the C-N bond.

  • Product Formation: This cleavage releases Nebivolol (as the free amine) and toluene.

  • Catalyst Regeneration: The catalyst surface is regenerated and ready to participate in another cycle.

Controlling reaction conditions, particularly the choice of hydrogen donor, is critical. While ammonium formate is a viable alternative, formic acid has been shown to inhibit catalyst poisoning by the product amine and suppress the formation of the "de-F" Nebivolol impurity, a significant advantage for achieving high product purity.[4][5]

G cluster_catalyst Palladium (Pd) Surface Pd Pd(0) BenzylNeb N-Benzyl Nebivolol Pd->BenzylNeb 2. H₂ Transfer & C-N Cleavage FormicAcid Formic Acid (HCOOH) FormicAcid->Pd 1. Adsorption & Decomposition CO2 CO₂ FormicAcid->CO2 Nebivolol Nebivolol BenzylNeb->Nebivolol Toluene Toluene BenzylNeb->Toluene

Caption: Simplified mechanism of Pd/C-catalyzed transfer hydrogenation.

Detailed Experimental Protocol

This protocol is designed for the debenzylation of rac-N-Benzyl Nebivolol on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Grade
rac-N-Benzyl NebivololC₂₉H₃₁F₂NO₄495.56>98%
Palladium on Carbon (5% Pd)Pd/C-50% water wet
Formic AcidHCOOH46.03>98%
sec-ButanolC₄H₁₀O74.12Anhydrous
Celite® 545--Filtration aid
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01ACS Grade
Sodium Sulfate (Anhydrous)Na₂SO₄142.04ACS Grade
MethanolCH₃OH32.04Anhydrous
Hydrochloric Acid (in Ether)HCl36.462.0 M solution
Step-by-Step Methodology

G start Start setup 1. Charge Reactor (Substrate, Solvent, Catalyst) start->setup initiate 2. Add Formic Acid & Heat to 70°C setup->initiate monitor 3. Monitor Reaction (TLC / HPLC) initiate->monitor monitor->monitor Incomplete workup 4. Cool & Filter Catalyst monitor->workup Reaction Complete isolate 5. Concentrate & Extract Free Base workup->isolate purify 6. Form HCl Salt & Crystallize isolate->purify end Final Product: Nebivolol HCl purify->end

Caption: Workflow for the debenzylation of N-Benzyl Nebivolol.

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add rac-N-Benzyl Nebivolol (e.g., 5.0 g, 10.1 mmol).

    • Add sec-Butanol (100 mL, 20 volumes).

    • Carefully add 5% Palladium on Carbon (50% wet, 0.5 g, 10% w/w of substrate) under a gentle stream of nitrogen. Causality: The inert atmosphere prevents potential side reactions and is a standard safety precaution when working with hydrogenation catalysts.

  • Reaction Initiation and Execution:

    • Begin stirring the suspension.

    • Add formic acid (1.16 mL, 30.3 mmol, 3.0 equivalents) dropwise over 5 minutes.[4] Causality: Using a stoichiometric excess of the hydrogen donor ensures the reaction proceeds to completion. Formic acid is chosen for its ability to minimize defluorination byproducts.[4][5]

    • Heat the reaction mixture to 70°C using an oil bath. Maintain this temperature for the duration of the reaction.[4]

  • Reaction Monitoring:

    • Monitor the reaction progress every 1-2 hours by Thin-Layer Chromatography (TLC).

    • TLC System: Use a mobile phase of Ethyl Acetate / Hexanes / Triethylamine (70:25:5). Visualize spots using a UV lamp (254 nm). The reaction is complete upon the disappearance of the starting material spot.

    • HPLC Analysis (Optional but Recommended): For precise monitoring, withdraw a small aliquot, filter through a syringe filter to remove the catalyst, dilute with mobile phase, and analyze.[9][10]

  • Workup and Catalyst Removal:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (50 mL).

    • Prepare a pad of Celite® in a Büchner funnel and filter the reaction mixture. Causality: Celite filtration is a standard and effective method for removing fine, heterogeneous catalysts like Pd/C.[7]

    • Wash the filter cake thoroughly with additional Ethyl Acetate (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation of Nebivolol Free Base:

    • Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil.

    • Dissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Nebivolol free base as a solid or viscous oil.

  • Purification via Hydrochloride Salt Formation:

    • Dissolve the crude Nebivolol free base in anhydrous Methanol (25 mL).

    • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until the pH is acidic (check with pH paper).

    • Continue stirring for 30-60 minutes at room temperature. A white precipitate of Nebivolol Hydrochloride will form.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to a constant weight.

    • For higher purity, the product can be recrystallized from ethanol.[2]

Quantitative Data and Expected Results

The following table summarizes the stoichiometry for a typical lab-scale reaction.

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
rac-N-Benzyl Nebivolol495.5610.11.05.0 g
5% Pd/C (50% wet)---0.5 g
Formic Acid46.0330.33.01.16 mL
Expected Product
Nebivolol HCl441.9--~3.9-4.2 g
Expected Yield: 85-95%
Expected Purity (HPLC): >99.5%[4]

Self-Validation and Process Control

The trustworthiness of this protocol is established through rigorous in-process controls and final product analysis.

  • Reaction Endpoint: The primary control is the unambiguous determination of the reaction endpoint. Reliance on TLC is sufficient for qualitative assessment, but HPLC is the authoritative method for confirming the complete consumption of the starting material and quantifying any impurities.[11]

  • Impurity Profile: The most critical impurity to monitor is "de-F" Nebivolol.[4][5] The use of formic acid as the hydrogen donor at a controlled temperature of 70°C is a deliberate choice to minimize this side reaction. The final product's purity should be confirmed by a validated HPLC method, ensuring any single impurity is below the 0.1% threshold required for pharmaceutical-grade material.[4]

  • Catalyst Activity: The efficiency of the debenzylation is highly dependent on the quality and activity of the Pd/C catalyst. If the reaction is sluggish, it may indicate a deactivated catalyst. Ensure the catalyst is properly handled and stored.

Conclusion

The catalytic transfer hydrogenation protocol detailed herein provides a reliable, safe, and high-yielding method for the debenzylation of rac-N-Benzyl Nebivolol. By carefully controlling reaction parameters and employing rigorous monitoring, this procedure consistently produces Nebivolol Hydrochloride with a purity profile that meets stringent pharmaceutical standards. The explanation of the chemical principles and experimental rationale provides researchers with the necessary foundation to successfully implement and, if necessary, troubleshoot this critical synthetic transformation.

References

  • Siya Ram and Leonard D. Spicer. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212. Available at: [Link]

  • Komiya, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2198-2205. Available at: [Link]

  • ResearchGate. Hydrogenolysis of N-benzyl amines. Scientific Diagram. Available at: [Link]

  • Xue, J., et al. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. Available at: [Link]

  • European Patent Office. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Available at: [Link]

  • Google Patents. (2010). WO2010049455A1 - Process for preparing nebivolol.
  • Google Patents. (2011). US20110207948A1 - Process for preparing nebivolol.
  • European Patent Office. (2009). An improved process for the preparation of nebivolol hydrochloride - EP 2163551 B1. Available at: [Link]

  • European Patent Office. (2012). An improved process for the preparation of nebivolol hydrochloride - Patent 2163551. Available at: [Link]

  • European Patent Office. (2014). A new method for producing nebivolol hydrochloride of high purity - EP 2907810 A1. Available at: [Link]

  • Google Patents. (2014). CN103833717A - Synthetic method of nebivolol.
  • ResearchGate. (2025). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. Request PDF. Available at: [Link]

  • Wiley. (n.d.). Palladium on Carbon. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Google Patents. (2009). US20090048457A1 - Process for preparation of racemic nebivolol.
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Request PDF. Available at: [Link]

  • Justia Patents. (2017). a new method for producing nebivolol hydrochloride of high purity. Available at: [Link]

  • European Patent Office. (2009). PROCESS FOR PREPARING NEBIVOLOL - EP 2346845 B1. Available at: [Link]

  • ResearchGate. (2023). Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. PDF. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). DEVELOPMENT AND VALIDATION METHOD FOR QUANTIFICATION OF NEBIVOLOL IN FORMULATION ANALYSIS BY USING RP-HPLC. Available at: [Link]

  • Yilmaz, B. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. Journal of Liquid Chromatography & Related Technologies, 33(1), 18-27. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Re. Available at: [Link]

  • Dr.Oracle. (2025). What is the equivalent dosage of Nebivolol (beta-blocker) when switching from Metoprolol (beta-blocker)?. Available at: [Link]

  • Dr.Oracle. (2025). What is the equivalent dose of Nebivolol (Bystolic) to 25mg of Metoprolol?. Available at: [Link]

  • Dr.Oracle. (2025). What dose of bisoprolol (beta-blocker) is equivalent to nebivolol (beta-blocker) 2.5 mg?. Available at: [Link]

  • Dr.Oracle. (2025). What is the equivalent dose of nebivolol (beta blocker) to metoprolol (beta blocker) 50mg?. Available at: [Link]

Sources

Laboratory-Scale Synthesis of Racemic N-Benzyl Nebivolol: A Convergent Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of racemic N-Benzyl Nebivolol, a critical penultimate intermediate in the manufacturing of Nebivolol. Nebivolol is a highly selective β1-adrenergic receptor antagonist used in the treatment of hypertension. The synthesis of this complex molecule, which contains four stereocenters, is most efficiently achieved through a convergent strategy. This guide details the preparation of two key chroman-based intermediates—an epoxide and an amino alcohol—followed by their coupling to form the target compound. The methodologies are grounded in established chemical principles and supported by patent literature, providing researchers with a robust and reproducible framework.

Introduction and Strategic Overview

Nebivolol is a racemic mixture of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol. Its synthesis presents a significant challenge due to the presence of four stereogenic centers, which means a non-selective synthesis could theoretically produce ten distinct stereoisomers.[1] To circumvent the difficult purification of multiple isomers, most industrial and laboratory syntheses employ a convergent approach. This strategy involves the separate synthesis of two key building blocks derived from 6-fluorochroman, which are then coupled to form the core structure of the drug.

The N-benzyl group serves as a crucial protecting group for the secondary amine during the synthesis. This protecting group is stable under the coupling reaction conditions and can be readily removed in the final step via catalytic hydrogenation to yield Nebivolol.[2][3]

The overall synthetic workflow described herein involves three primary stages:

  • Synthesis of the Epoxide Fragment: Preparation of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

  • Synthesis of the Amino Alcohol Fragment: Preparation of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol.

  • Coupling Reaction: Nucleophilic addition of the amino alcohol to the epoxide to form racemic N-Benzyl Nebivolol.

This approach, outlined in foundational patents such as U.S. Pat. No. 4,654,362, allows for greater control over the stereochemistry and simplifies the purification process by avoiding the formation of a complex mixture of diastereomers.[1][2]

G cluster_0 Intermediate Synthesis cluster_1 Fragment Elaboration & Coupling A Racemic 6-Fluoro-Chroman-2-Carboxaldehyde B (±)-[1S(R)]-Epoxide A->B Diastereomer Separation (e.g., Chromatography) C (±)-[1S(S)]-Epoxide A->C Diastereomer Separation (e.g., Chromatography) E (±)-Amino Alcohol Fragment B->E F rac-N-Benzyl Nebivolol C->F D Benzylamine D->E E->F Coupling Reaction

Figure 1: Convergent synthesis workflow for rac-N-Benzyl Nebivolol.

Experimental Protocols

2.1. Synthesis of Key Intermediates

The starting material for both fragments is racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. This aldehyde is converted into a mixture of diastereomeric epoxides, which are then separated.[4]

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran** (referred to as Epoxide A)

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran** (referred to as Epoxide B)

The separation of these diastereomeric racemates is typically achieved by column chromatography.[3]

2.1.1. Protocol: Synthesis of Amino Alcohol Fragment

This protocol details the ring-opening of Epoxide B with benzylamine. The nucleophilic attack of the amine on the less hindered carbon of the epoxide ring results in the desired amino alcohol.

Materials:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Epoxide B)

  • Benzylamine

  • Isopropyl alcohol

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (1.0 eq).

  • Add isopropyl alcohol (approx. 15 mL per gram of epoxide) and benzylamine (2.5 eq).

  • Heat the mixture to reflux (approx. 82°C) and stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Upon completion, cool the reaction mixture to 45-50°C and remove the isopropyl alcohol by distillation under reduced pressure.

  • To the resulting residue, add hexane (approx. 10 mL per gram of starting epoxide) and cool the mixture to 0-5°C to induce crystallization.

  • Filter the formed solid, wash with cold hexane, and dry under vacuum at room temperature.

  • The product is (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol. A typical yield is around 70-75%.[3]

Causality Note: Isopropyl alcohol is an effective solvent as it readily dissolves the reactants and has a boiling point suitable for the reaction rate without requiring excessive heating. The excess benzylamine ensures the reaction goes to completion and also acts as a base to facilitate the proton transfers during the ring-opening mechanism.

2.2. Final Coupling: Synthesis of rac-N-Benzyl Nebivolol

This is the key coupling step where the two fragments are joined to form the final protected structure. The secondary amine of the amino alcohol fragment acts as the nucleophile, opening the ring of the Epoxide A fragment.

Materials:

  • (±)-[1S(R)]-amino alcohol (from section 2.1.1)

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Epoxide A)

  • Methanol or Isopropyl Alcohol

Procedure:

  • Charge a round-bottom flask with the amino alcohol (1.0 eq), Epoxide A (0.8-1.0 eq), and an alcohol solvent like methanol or isopropyl alcohol (approx. 15 mL per gram of amino alcohol).[2][3]

  • Heat the reaction mixture to reflux (65-70°C for methanol) and maintain under stirring.[2]

  • The reaction is typically slow and may require 8-18 hours for completion.[2] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to approximately 45-50°C.

  • Distill the solvent under vacuum.

  • The crude product, rac-N-Benzyl Nebivolol, can be purified by crystallization from a suitable solvent system (e.g., tetrahydrofuran/water or isopropanol).[5]

Causality Note: This is a classic SN2-type epoxide opening reaction. The reaction is heated to provide the necessary activation energy for the nucleophilic attack of the secondary amine on the epoxide. An alcohol is a suitable protic solvent that can help stabilize intermediates without interfering with the reaction.

Figure 2: The key coupling reaction. (Note: Image placeholders represent chemical structures).

Data Summary and Debenzylation Context

The following table summarizes the key parameters for the synthesis. Yields are indicative and can vary based on the purity of reagents and reaction scale.

StepStarting MaterialKey ReagentsSolventTemperatureTypical TimeTypical Yield
Amino Alcohol Synthesis Epoxide BBenzylamineIsopropyl AlcoholReflux (~82°C)2-3 hours70-75%
Coupling Reaction Amino Alcohol, Epoxide ANoneMethanolReflux (~65°C)8-18 hours~90-95% (crude)

3.1. Final Deprotection Step

While the scope of this note is the synthesis of the N-benzylated intermediate, it is crucial to understand its purpose. The final step to obtain Nebivolol is the removal of the N-benzyl group. This is reliably achieved through catalytic hydrogenation. The N-Benzyl Nebivolol (often as its HCl salt) is hydrogenated using a palladium on carbon (Pd/C) catalyst.[2][5] A hydrogen source, such as hydrogen gas or a transfer agent like cyclohexene, is used to effect the cleavage of the C-N bond, liberating the secondary amine of Nebivolol.[5]

References

  • Clavel, A., Freifeld, I., Jas, G., Kesseler, K. (2017). A new method for producing nebivolol hydrochloride of high purity. Justia Patents. [Link]

  • European Patent Office. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Cadila Pharmaceuticals Ltd. (2009). An improved process for the preparation of nebivolol hydrochloride. European Patent Office, EP 2163551 B1. [Link]

  • A. Menarini Industrie Farmaceutiche Riunite S.R.L. (2011). Process for the preparation of nebivolol. European Patent Office, EP 2646426 B1. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Application Notes & Protocols: Industrial Production of Racemic N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Nebivolol is a third-generation beta-blocker distinguished by its high β1-selectivity and nitric oxide-mediated vasodilatory properties, rendering it a cornerstone in the management of hypertension and heart failure.[1] The industrial synthesis of Nebivolol, a molecule with four chiral centers, presents significant stereochemical challenges.[2] A common and robust strategy involves the synthesis of a racemic mixture of the d-enantiomer (SRRR configuration) and its l-enantiomer (RSSS configuration). A pivotal intermediate in this pathway is N-Benzyl Nebivolol, where a benzyl group serves as a protecting agent for the secondary amine. This document provides a detailed guide to the industrial-scale production process of racemic N-Benzyl Nebivolol, focusing on the synthesis, purification, and characterization of this key precursor.

The core of the synthesis lies in the coupling of two diastereomeric chroman-based fragments, a strategy that leverages the molecule's inherent symmetry.[3][4] The benzyl protecting group is crucial as it prevents side reactions at the nitrogen atom during coupling and is readily removed in a subsequent hydrogenation step to yield the final Nebivolol active pharmaceutical ingredient (API).[5][6][7]

Part 1: Overall Synthesis Strategy

The industrial production of racemic N-Benzyl Nebivolol is primarily achieved through a convergent synthesis pathway. This approach involves the preparation of two key intermediates derived from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. These intermediates, an amino alcohol and an epoxide, are then coupled to form the N-Benzyl Nebivolol backbone.

The strategic use of racemic diastereomers of the key epoxide intermediate, (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, is fundamental. One diastereomer is reacted with benzylamine to form the amino alcohol precursor, which is then coupled with the second epoxide diastereomer. This sequence ensures the formation of the desired racemic mixture of N-Benzyl Nebivolol, containing both the (SRRR) and (RSSS) stereoisomers.

G cluster_0 Intermediate Synthesis cluster_1 Core Coupling Reaction cluster_2 Purification & Final Product Start 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde Epoxide_Mix Diastereomeric Mixture of 6-fluoro-2-oxiranyl-2H-1-benzopyran Start->Epoxide_Mix Separation Chromatographic Separation Epoxide_Mix->Separation Epoxide_A (±)-[1S(R)]-Epoxide Amino_Alcohol (±)-[1S(R)]-6-fluoro-3,4-dihydro-α- [[(phenylmethyl)amino]methyl]- 2H-1-benzopyran-2-methanol Epoxide_A->Amino_Alcohol Ring Opening Epoxide_B (±)-[1S(S)]-Epoxide Coupling Coupling Reaction (N-Alkylation) Epoxide_B->Coupling Separation->Epoxide_A Separation->Epoxide_B Amino_Alcohol->Coupling Benzylamine Benzylamine Benzylamine->Amino_Alcohol Crude_Product Crude rac-N-Benzyl Nebivolol (Mixture of Diastereomers) Coupling->Crude_Product Purification Purification via Fractional Crystallization (e.g., as HCl salt) Crude_Product->Purification Final_Product Purified rac-N-Benzyl Nebivolol (SRRR/RSSS pair) Purification->Final_Product

Caption: High-level workflow for the synthesis of racemic N-Benzyl Nebivolol.

Part 2: Synthesis Protocols

Protocol 2.1: Preparation of Key Intermediates

The synthesis begins with the preparation and separation of the crucial epoxide diastereomers. The separation of these intermediates is a critical control point, as their purity directly impacts the stereochemical outcome of the final product.[2] While various methods exist, column chromatography is a well-established technique for this separation on an industrial scale.[5]

2.1.1 Synthesis of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol**

This protocol details the ring-opening of one of the epoxide diastereomers with benzylamine to form the key amino alcohol intermediate.

Materials:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

  • Benzylamine (excess)

  • Isopropyl Alcohol (IPA)

  • Hexane

Procedure:

  • Charge a suitable reactor with (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (1.0 eq) and Isopropyl Alcohol (approx. 5-6 volumes).

  • Add Benzylamine (approx. 1.2-1.5 eq). The use of a slight excess of benzylamine ensures the complete consumption of the epoxide.[7]

  • Heat the reaction mixture to reflux (approx. 80-85°C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting epoxide is consumed.

  • Once the reaction is complete, cool the mixture to 45-50°C and distill off the solvent under vacuum.[8]

  • To the resulting residue, add Hexane (approx. 4 volumes) to precipitate the product.

  • Cool the slurry to 0-5°C and stir for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product, wash with chilled Hexane, and dry under vacuum at room temperature.[8]

In-Process Control:

  • TLC/HPLC: To monitor the disappearance of the starting epoxide.

  • Yield & Purity: The expected yield is typically high (>70%), with an HPLC purity of >97%.[8]

Protocol 2.2: Synthesis of Crude rac-N-Benzyl Nebivolol

This protocol describes the coupling of the amino alcohol intermediate with the second epoxide diastereomer to form the crude N-Benzyl Nebivolol.

Materials:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (from Protocol 2.1)

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

  • Isopropyl Alcohol (IPA) or Methanol

Procedure:

  • Charge the reactor with the amino alcohol intermediate (1.0 eq), the second epoxide diastereomer (approx. 0.8-1.0 eq), and Isopropyl Alcohol (approx. 10-15 volumes).[8]

  • Heat the mixture to reflux and maintain for 12-18 hours. The prolonged reaction time is often necessary for the sterically hindered nucleophilic attack to go to completion.[5][8]

  • Monitor the reaction by TLC/HPLC for the consumption of the starting materials.

  • Upon completion, cool the reaction mixture to 45-50°C.

  • Distill the solvent completely under vacuum to obtain the crude N-Benzyl Nebivolol as a residual oil or solid.

Rationale for Solvent Choice:

  • Alcohols like IPA or methanol are commonly used as they are good solvents for the reactants and facilitate the nucleophilic ring-opening reaction.[5] Their boiling points allow for controlled reaction temperatures.

ParameterValueRationale
Solvent Isopropyl Alcohol / MethanolGood solubility for reactants; facilitates reaction.[5]
Temperature Reflux (65-85°C)Provides sufficient energy to overcome activation barrier.
Reaction Time 12-18 hoursEnsures reaction completion due to steric hindrance.[8]
Reactant Ratio ~1:1 (Amino alcohol:Epoxide)Stoichiometric coupling.

Part 3: Purification Protocol

The crude product from the coupling reaction is a mixture of diastereomers. The desired racemic N-Benzyl Nebivolol consists of the (SRRR) and (RSSS) isomers. Undesired isomers, such as (RSRR) and (SRSS), must be removed.[5] Fractional crystallization of an acid addition salt is a highly effective industrial method for this purification.[9][10]

G Crude Crude N-Benzyl Nebivolol (Mixture of 4 Diastereomers) Dissolve Dissolve in Solvent (e.g., THF/Water) Crude->Dissolve Acid Add Acid (e.g., aq. HCl) Dissolve->Acid Precipitate Selective Precipitation of Desired Diastereomers as Hydrochloride Salt Acid->Precipitate Cool Cool to 0°C Precipitate->Cool Filter Filter and Wash Cool->Filter Pure_Salt Purified rac-N-Benzyl Nebivolol HCl Salt Filter->Pure_Salt Base Neutralize with Base (e.g., aq. NaOH) Pure_Salt->Base Conversion to Free Base Extract Extract with Organic Solvent Base->Extract Final_Product Purified rac-N-Benzyl Nebivolol Free Base Extract->Final_Product

Caption: Purification workflow via fractional crystallization of the HCl salt.

Protocol 3.1: Purification of rac-N-Benzyl Nebivolol via HCl Salt Formation

Materials:

  • Crude N-Benzyl Nebivolol

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous Hydrochloric Acid (HCl)

  • Aqueous Sodium Hydroxide (NaOH)

  • Isopropyl Acetate

Procedure:

  • Salt Formation & Crystallization:

    • Dissolve the crude N-Benzyl Nebivolol (1.0 eq) in a mixture of Tetrahydrofuran (6-8 volumes) and Water (1-2 volumes) at room temperature.[10]

    • Slowly add aqueous Hydrochloric Acid (approx. 0.4-0.5 eq) to precipitate the hydrochloride salt of the desired diastereomers.[10] The solubility difference between the desired and undesired diastereomeric salts is the basis for this separation.

    • Stir the resulting slurry, then cool to 0°C to maximize the yield of the crystalline salt.

    • Isolate the product by filtration and wash the filter cake with cold THF.

  • Conversion to Free Base:

    • Suspend the purified hydrochloride salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

    • Adjust the pH to basic (pH > 10) by adding an aqueous base, such as NaOH, to convert the salt back to the free base.

    • Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na2SO4).

    • Evaporate the solvent under reduced pressure.

  • Final Crystallization:

    • Treat the residue with a solvent like isopropyl acetate to induce crystallization of the pure, free base of rac-N-Benzyl Nebivolol.[9]

    • Filter the product, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final rac-N-Benzyl Nebivolol intermediate before it proceeds to the debenzylation step.

TestMethodSpecificationPurpose
Appearance VisualWhite to off-white solidConfirms physical form
Identity ¹H-NMR, MSConforms to structureConfirms chemical identity
Purity HPLC≥99.0%Quantifies the main component
Diastereomeric Purity Chiral HPLCDesired (SRRR/RSSS) pair ≥99.0%Ensures correct stereochemistry
Melting Point Capillary MethodConforms to referencePhysical constant for identification
Residual Solvents GC-HSAs per ICH Q3C limitsEnsures removal of process solvents

Analytical Methods Overview:

  • High-Performance Liquid Chromatography (HPLC): The most common technique for assessing purity and quantifying Nebivolol and its intermediates. A typical method uses a C18 column with a mobile phase of acetonitrile and a buffer solution, with UV detection.[11][12][13]

  • ¹H-NMR Spectroscopy: Provides structural confirmation by showing the characteristic proton signals of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents.
  • EP2163551B1 - An improved process for the preparation of nebivolol hydrochloride - European Patent Office. URL: [Link]

  • EP3974419A2 - NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - European Patent Office. URL: [Link]

  • EP2907810A1 - A new method for producing nebivolol hydrochloride of high purity - European Patent Office. URL: [Link]

  • EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents.
  • IN200801642I2 - An Improved Process For The Preparation Nebivolol Hydrochloride - Quick Company. URL: [Link]

  • US20170183331A1 - A new method for producing nebivolol hydrochloride of high purity - Justia Patents. URL: [Link]

  • EP2163551B1 - An improved process for the preparation of nebivolol hydrochloride - Patent 2163551. URL: [Link]

  • EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents.
  • US20110250454A1 - Preparation of nebivolol - Google Patents.
  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Gilson Inc. URL: [Link]

  • EP1803716A1 - A process for preparation of racemic nebivolol - Google Patents.
  • WO2008010022A2 - A process for preparation of racemic nebivolol - Google Patents.
  • EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - European Patent Office. URL: [Link]

  • CN104016954B - Preparation and purification method of nebivolol intermediate - Google Patents.
  • Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review - ResearchGate. URL: [Link]

  • DEVELOPMENT AND VALIDATION METHOD FOR QUANTIFICATION OF NEBIVOLOL IN FORMULATION ANALYSIS BY USING RP-HPLC - IJRPC. URL: [Link]

  • Validated HPLC method for determination of nebivolol in pharmaceutical dosage form and in vitro dissolution studies - ResearchGate. URL: [Link]

  • WO2012095707A1 - Process for the preparation of nebivolol - Google Patents.
  • High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture - Bezmialem Science. URL: [Link]

  • Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Re - Systematic Reviews in Pharmacy. URL: [Link]

  • EP2646426B1 - Process for the preparation of nebivolol - Google Patents.

Sources

Application Note: Advanced Purification Strategies for Racemic N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of racemic N-Benzyl Nebivolol, a critical intermediate in the synthesis of Nebivolol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical execution of various purification techniques. We will explore diastereomeric separation through fractional crystallization and advanced chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²). The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Stereochemical Challenge of N-Benzyl Nebivolol

Nebivolol, a selective β1-receptor antagonist, possesses a complex stereochemical profile with four chiral centers, resulting in ten possible stereoisomers.[1] The therapeutic agent is a racemic mixture of d-nebivolol ((S,R,R,R)-nebivolol) and l-nebivolol ((R,S,S,S)-nebivolol), each exhibiting distinct pharmacological activities.[2][3] The d-enantiomer is a potent β1-adrenergic receptor antagonist, while the l-enantiomer contributes to nitric oxide-mediated vasodilation.[2][3]

The synthesis of Nebivolol often proceeds through the N-protected intermediate, N-Benzyl Nebivolol. The purification of racemic N-Benzyl Nebivolol is a crucial step to isolate the desired diastereomeric pair, (RRSS)- and (SSRR)-N-Benzyl Nebivolol, from other stereoisomers and process-related impurities.[4] This application note details robust and scalable purification strategies essential for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).

Foundational Purification Principle: Diastereomeric Separation

The primary challenge in purifying racemic N-Benzyl Nebivolol lies in the separation of its diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility and chromatographic retention, which can be exploited for their separation. The two main strategies discussed are fractional crystallization and chromatography.

Purification via Fractional Crystallization

Fractional crystallization is a widely employed industrial technique for separating diastereomers based on their differential solubility in a given solvent system.[5] This method can be highly effective for isolating the desired racemic mixture of N-Benzyl Nebivolol.

Mechanism of Diastereomeric Crystallization

The process involves dissolving the mixture of diastereomers in a suitable solvent at an elevated temperature to form a supersaturated solution. Upon cooling, the less soluble diastereomer will selectively crystallize out of the solution, allowing for its separation by filtration. The choice of solvent is critical and is determined empirically to maximize the solubility difference between the desired and undesired diastereomers.

Protocol: Fractional Crystallization of rac-N-Benzyl Nebivolol Hydrochloride

This protocol is adapted from established patent literature for the separation of Nebivolol intermediates.[6][7]

Materials:

  • Crude rac-N-Benzyl Nebivolol hydrochloride mixture

  • Methanol

  • tert-Butanol

  • Ethanol

  • n-Heptane

  • Crystallization vessel with temperature control and agitation

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the crude N-Benzyl Nebivolol hydrochloride intermediate mixture in a chosen solvent system. Common systems include a mixture of an alcohol and an alkane (e.g., ethanol and n-heptane) or two different alcohols (e.g., methanol and tert-butanol).[6]

  • Cooling and Crystallization: Slowly cool the clear solution to a predetermined temperature (e.g., -3°C) to induce crystallization of the less soluble diastereomer (typically the SS/RR type). Maintain this temperature for an extended period (e.g., 20 hours) to ensure complete crystallization.[6]

  • Isolation of the First Diastereomer: Filter the resulting solid and wash with a small amount of the cold solvent mixture to remove residual mother liquor. The obtained solid is enriched in one diastereomeric pair.

  • Isolation of the Second Diastereomer: Concentrate the mother liquor from the first filtration to dryness. Redissolve the residue in a fresh portion of the solvent system, potentially at an elevated temperature to ensure complete dissolution.[6]

  • Second Crystallization: Cool the solution to a specific temperature (e.g., 6-10°C) to crystallize the more soluble diastereomer (typically the RS/SR type). Hold at this temperature for a sufficient duration (e.g., 20 hours) before filtering to isolate the solid.[6]

Data Summary:

ParameterMethod 1Method 2
Solvent System Methanol / tert-Butanol (1:1 v/v)Ethanol / n-Heptane (1:1 v/v)
Initial Concentration 50 g in 100 mL50 g in 100 mL
Crystallization Temp (SS/RR) -3°C-3°C
Crystallization Temp (RS/SR) 10°C6°C
Purity Achieved ≥90%≥90%
Single-Pass Yield 42%40%

Data adapted from patent literature.[6]

Workflow for Fractional Crystallization:

Fractional_Crystallization start Crude rac-N-Benzyl Nebivolol HCl Mixture dissolve Dissolve in Alcohol/Alkane Solvent start->dissolve cool1 Cool to -3°C Crystallize SS/RR Diastereomer dissolve->cool1 filter1 Filter cool1->filter1 solid1 Solid: Enriched SS/RR Diastereomer filter1->solid1 mother_liquor Mother Liquor filter1->mother_liquor concentrate Concentrate to Dryness mother_liquor->concentrate redissolve Redissolve in Fresh Solvent concentrate->redissolve cool2 Cool to 6-10°C Crystallize RS/SR Diastereomer redissolve->cool2 filter2 Filter cool2->filter2 solid2 Solid: Enriched RS/SR Diastereomer filter2->solid2

Caption: Workflow of diastereomeric separation by fractional crystallization.

Chromatographic Purification Techniques

Chromatography offers higher resolution and is indispensable for achieving the stringent purity requirements for pharmaceutical intermediates.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[2] The separation is achieved through differential interactions with a chiral stationary phase (CSP).

Principle of Chiral Separation: Chiral stationary phases, often based on polysaccharides like amylose or cellulose derivatives, create a chiral environment. The stereoisomers of N-Benzyl Nebivolol will have different affinities for the CSP, leading to different retention times and enabling their separation.[8]

Protocol: Analytical Chiral HPLC for N-Benzyl Nebivolol Stereoisomers

This protocol provides a general framework for developing a chiral HPLC method. Specific conditions must be optimized for N-Benzyl Nebivolol.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Amylose-based column such as Chiralpak® AD-3 (250 x 4.6 mm, 3 µm) is a good starting point.[8]

  • Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol is commonly used for normal-phase chiral separations. A small amount of an amine modifier like diethanolamine can improve peak shape.[8]

  • N-Benzyl Nebivolol standard mixture.

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the N-Benzyl Nebivolol mixture in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 280 nm).[8]

  • Method Optimization: Adjust the mobile phase composition (ratio of hexane to alcohols) to achieve optimal resolution between the diastereomeric peaks. The flow rate and column temperature can also be varied.

Illustrative HPLC Parameters:

ParameterSettingRationale
Column Chiralpak AD-3 (250 x 4.6 mm, 3 µm)Amylose-based CSP effective for separating stereoisomers of Nebivolol.[8]
Mobile Phase n-Hexane:Ethanol:Isopropanol:Diethanolamine (42:45:13:0.1 v/v/v/v)Optimized for resolution of Nebivolol stereoisomers.[8]
Flow Rate 1.0 mL/minProvides good separation efficiency without excessive backpressure.
Detection UV at 280 nmWavelength of maximum absorbance for the chroman moiety.[8]
Column Temp. 25°CControlled temperature ensures reproducible retention times.
Ultra-Performance Convergence Chromatography (UPC²)

UPC² is a modern separation technique that utilizes supercritical CO₂ as the primary mobile phase component. It offers several advantages over traditional normal-phase HPLC, including faster separations, reduced solvent consumption, and the elimination of toxic solvents like hexane.

Advantages for N-Benzyl Nebivolol Purification:

  • High Throughput: Rapid analysis and column regeneration times.

  • Cost-Effective: Significant reduction in solvent purchase and disposal costs.

  • Green Chemistry: Replaces toxic organic solvents with environmentally benign CO₂.

Protocol: Enantiomeric Separation of Nebivolol Isomers using UPC²

This protocol demonstrates the separation of Nebivolol isomers, the principles of which are directly applicable to its N-Benzyl precursor.

Instrumentation and Materials:

  • ACQUITY UPC² System with a PDA Detector.

  • Chiral Column (e.g., 4.6 x 150 mm, 3-μm).

  • Mobile Phase: Supercritical CO₂ and a co-solvent such as methanol.

  • Nebivolol standard (as a proxy for N-Benzyl Nebivolol).

Procedure:

  • Sample Preparation: Dissolve the standard in 100% methanol.

  • Method Setup: Set the UPC² system with the appropriate column and mobile phase conditions. A gradient of increasing co-solvent is often used to elute the compounds.

  • Injection and Detection: Inject the sample and monitor the separation at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: The isomers are separated to baseline within a short run time (e.g., 6 minutes).

Workflow for Chromatographic Method Development:

Chromatography_Workflow start N-Benzyl Nebivolol Diastereomeric Mixture method_selection Select Chromatographic Technique (HPLC/UPC²) start->method_selection hplc_path Chiral HPLC method_selection->hplc_path Conventional upc2_path UPC² method_selection->upc2_path High-Throughput column_select Select Chiral Stationary Phase hplc_path->column_select upc2_path->column_select mobile_phase_opt Optimize Mobile Phase (Solvent Ratio, Additives) column_select->mobile_phase_opt instrument_params Set Instrument Parameters (Flow Rate, Temp, Wavelength) mobile_phase_opt->instrument_params analysis Inject Sample and Analyze Data instrument_params->analysis resolution_check Resolution > 2.0? analysis->resolution_check resolution_check->mobile_phase_opt No purified_product Purified Diastereomer resolution_check->purified_product Yes

Sources

Application Notes & Protocols: The Medicinal Chemistry of rac-N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the medicinal chemistry applications of rac-N-Benzyl Nebivolol, a pivotal synthetic intermediate and pharmacological tool related to the third-generation beta-blocker, Nebivolol. We delve into its synthesis, stereochemical complexity, and its role in the development of novel cardiovascular agents. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for synthesis, purification, and biological evaluation, complete with the scientific rationale behind key experimental choices.

Introduction: Nebivolol's Unique Pharmacology and the Role of the N-Benzyl Group

Nebivolol is a highly selective β1-adrenergic receptor antagonist distinguished from conventional beta-blockers by its unique dual mechanism of action.[1][2] It is administered as a racemic mixture of its d- and l-enantiomers.[3][4] The d-enantiomer, (+)-(S,R,R,R)-Nebivolol, is primarily responsible for the potent and selective β1-adrenoceptor blockade.[3][5][6] In contrast, the l-enantiomer, (-)-(R,S,S,S)-Nebivolol, contributes to a novel vasodilatory effect by promoting the release of nitric oxide (NO) from the endothelium.[3][4][7] This synergistic action provides effective blood pressure control while maintaining cardiac output, a significant advantage over older beta-blockers.[1][2][6]

The synthesis of a molecule with four chiral centers like Nebivolol is complex.[8][9] In many synthetic routes, rac-N-Benzyl Nebivolol serves as a key intermediate.[9][10][11][12] The benzyl group acts as a protecting group for the secondary amine, preventing unwanted side reactions during the coupling of the two chroman moieties that form the core of the molecule.[9][13] Its subsequent removal, typically via catalytic hydrogenation, is a critical final step to yield the active pharmaceutical ingredient.[10][14][15] Understanding the synthesis and handling of this N-benzylated intermediate is therefore fundamental to any medicinal chemistry program focused on Nebivolol or its analogs.

Synthesis and Purification of rac-N-Benzyl Nebivolol

The most common strategies for synthesizing Nebivolol involve the coupling of two key fragments: a 2-(aminoalkyl)-chroman derivative and a 2-oxiranyl-chroman (epoxide) derivative.[9][16][17] The use of a benzyl-protected amine in the amino alcohol fragment leads directly to N-Benzyl Nebivolol.

Experimental Protocol: Synthesis of rac-N-Benzyl Nebivolol

This protocol describes the reaction between a racemic amino alcohol intermediate and a racemic epoxide intermediate.

Materials:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (1.0 eq) and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of amino alcohol).[11][18]

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 16-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude rac-N-Benzyl Nebivolol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product.[19]

Causality Behind Experimental Choices:

  • Benzyl Protecting Group: The benzyl group is robust enough to withstand many reaction conditions but can be cleanly removed under catalytic hydrogenation, which does not affect the other functional groups in the molecule.[15]

  • Alcohol Solvent (MeOH/EtOH): These polar protic solvents are effective for dissolving the reactants and facilitate the nucleophilic ring-opening of the epoxide by the amine.

  • Reflux Conditions: Increased temperature accelerates the rate of the Sɴ2 reaction between the amine and the epoxide, ensuring the reaction proceeds to completion in a reasonable timeframe.[11]

  • Chromatographic Purification: Due to the formation of multiple stereoisomers and potential side products, column chromatography is essential to isolate the desired racemic mixture of N-Benzyl Nebivolol with high purity.[18][19]

Biological Evaluation: Probing the Dual Pharmacological Action

While rac-N-Benzyl Nebivolol is primarily an intermediate, it and its resolved stereoisomers can be used as pharmacological tools to understand steric and electronic requirements at the β1-receptor and the site of action for NO release. The primary assays involve assessing β1-adrenergic receptor affinity and the ability to stimulate nitric oxide production in endothelial cells.

Experimental Protocol: β1-Adrenergic Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the affinity of a test compound by its ability to displace a known high-affinity radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from tissue or cells expressing human β1-adrenergic receptors.

  • Radioligand: [³H]-CGP 12177 (a β-adrenergic antagonist).[5]

  • Non-specific binding control: Propranolol (high concentration).

  • Test Compounds: rac-N-Benzyl Nebivolol and its resolved stereoisomers.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of [³H]-CGP 12177 (e.g., 0.5 nM) and varying concentrations of the test compound for 60 minutes at 25°C. Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM propranolol).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Activity Assay

Principle: This assay measures the production of nitric oxide in cultured endothelial cells, often by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[7][20]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).[21]

  • Cell culture medium (e.g., EGM-2).

  • Test Compounds: rac-N-Benzyl Nebivolol and its resolved stereoisomers.

  • Griess Reagent Kit.

  • Sodium nitrite standard solution.

  • Microplate reader.

Procedure:

  • Cell Culture: Seed HUVECs in 96-well plates and grow to confluence.

  • Treatment: Replace the culture medium with a fresh, serum-free medium containing varying concentrations of the test compounds. Incubate for a defined period (e.g., 30 minutes).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with the components of the Griess reagent according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo compound.

  • Quantification: Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizing Nebivolol's Mechanism and Drug Discovery Workflow

Diagrams are essential for conceptualizing the complex pharmacology of Nebivolol and the strategic workflow in which rac-N-Benzyl Nebivolol is applied.

Nebivolol_Mechanism cluster_d_enantiomer d-Nebivolol (SRRR) Pathway cluster_l_enantiomer l-Nebivolol (RSSS) Pathway d_Neb d-Nebivolol Beta1_AR β1-Adrenergic Receptor (Heart) d_Neb->Beta1_AR Antagonist AC Adenylyl Cyclase Beta1_AR->AC Inhibits cAMP ↓ cAMP AC->cAMP Heart_Rate ↓ Heart Rate & Contractility cAMP->Heart_Rate l_Neb l-Nebivolol Endo_Receptor Endothelial Receptor (e.g., β3-AR) l_Neb->Endo_Receptor Agonist eNOS eNOS Endo_Receptor->eNOS Activates NO ↑ Nitric Oxide (NO) eNOS->NO L-Arg -> L-Cit Vasodilation Vasodilation NO->Vasodilation

Caption: Dual pharmacological pathways of Nebivolol's active enantiomers.

MedChem_Workflow Start rac-N-Benzyl Nebivolol (Scaffold) Analog_Synth Analog Synthesis (Modify Benzyl, Chroman Rings) Start->Analog_Synth Purification Purification & Characterization (HPLC, NMR, MS) Analog_Synth->Purification Debenzylation Catalytic Hydrogenation (Removal of Benzyl Group) Purification->Debenzylation Screening In Vitro Screening (β1 Binding, NOS Activity) Debenzylation->Screening SAR_Analysis SAR Analysis (Identify Key Moieties) Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Testing (Hypertensive Models) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: Medicinal chemistry workflow using N-Benzyl Nebivolol as a scaffold.

Quantitative Data Summary

The distinct pharmacological profiles of Nebivolol's stereoisomers are evident from their receptor binding affinities.

Compoundβ1-Adrenergic Receptor Affinity (Kᵢ, nM)
(S,R,R,R)-Nebivolol (d-enantiomer) ~0.9 [5]
(R,S,S,S)-Nebivolol (l-enantiomer)~158[5]
rac-N-Benzyl NebivololVariable (Used as intermediate)

Note: The primary β1-blocking activity resides in the (S,R,R,R)-enantiomer, which is approximately 175 times more potent than the (R,S,S,S)-enantiomer at this receptor.[5]

Conclusion

rac-N-Benzyl Nebivolol is an indispensable compound in the synthesis and medicinal chemistry exploration of Nebivolol and its analogs. Its role as a protected intermediate allows for the efficient construction of the complex Nebivolol backbone. The protocols outlined herein provide a robust framework for its synthesis, purification, and subsequent use in biological assays to probe the unique dual-action pharmacology that makes Nebivolol a clinically important cardiovascular agent. Further exploration of analogs derived from this scaffold holds promise for the development of next-generation cardiovascular therapeutics with tailored pharmacological profiles.

References

  • Vertex AI Search. (2025). Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol.
  • Vertex AI Search. (2025). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol.
  • PubMed. (n.d.). The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers. [Link]

  • PubMed. (n.d.). Pharmacology of nebivolol. [Link]

  • ResearchGate. (2025). Stereochemical comparison of nebivolol with other β-blockers.
  • Vertex AI Search. (2025).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). KR100896266B1 - Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol.
  • European Patent Office. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. [Link]

  • Google Patents. (n.d.). CN103833717A - Synthetic method of nebivolol.
  • European Patent Office. (n.d.). An improved process for the preparation of nebivolol hydrochloride - Patent 2163551. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (2012). A process for preparation of racemic nebivolol - Patent 1803716. [Link]

  • Vertex AI Search. (n.d.). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound.
  • Google Patents. (n.d.). WO2010049455A1 - Process for preparing nebivolol.
  • Vertex AI Search. (n.d.). rac N-Benzyl Nebivolol.
  • European Patent Office. (2009). An improved process for the preparation of nebivolol hydrochloride - EP 2163551 B1. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (n.d.). Experimental evidences of nitric oxide-dependent vasodilatory activity of nebivolol, a third-generation beta-blocker. [Link]

  • European Patent Office. (2011). Process for the preparation of nebivolol - EP 2646426 B1. [Link]

  • PubMed. (n.d.). Activation of nitric oxide synthase by beta 2-adrenoceptors in human umbilical vein endothelium in vitro. [Link]

  • PubMed. (n.d.). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. [Link]

  • PubMed. (n.d.). Nebivolol: a review of its clinical and pharmacological characteristics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of rac-N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of racemic N-Benzyl Nebivolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we will dissect potential issues, provide actionable troubleshooting strategies, and offer expert insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of racemic N-Benzyl Nebivolol, providing explanations for the underlying chemistry and concrete solutions.

Question 1: My N-benzylation reaction is sluggish and showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-benzylation step is a common hurdle. The primary causes often revolve around reaction conditions and reagent quality. Let's break down the potential culprits and solutions:

  • Inadequate Base: The choice and stoichiometry of the base are critical. An insufficient amount of a weak base may not effectively deprotonate the secondary amine of the nebivolol precursor, thus hindering the nucleophilic attack on the benzyl halide.

    • Troubleshooting:

      • Base Selection: Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation.

      • Stoichiometry: Use at least a slight excess of the base (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction may be kinetically slow at lower temperatures.

    • Troubleshooting:

      • Temperature Optimization: Gradually increasing the reaction temperature can significantly enhance the reaction rate. However, be cautious, as excessively high temperatures can promote side reactions.[1] A typical starting point is refluxing in a suitable solvent like isopropanol or ethanol.[2][3]

      • Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed.

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can influence the reaction rate.

    • Troubleshooting: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) can often accelerate SN2 reactions. However, alcohols like methanol or isopropanol are also commonly used.[4][5] If you are experiencing slow reaction rates, consider switching to a polar aprotic solvent.

  • Quality of Benzyl Halide: The reactivity of the benzylating agent is crucial. Benzyl bromide is generally more reactive than benzyl chloride. Impurities in the benzyl halide can also interfere with the reaction.

    • Troubleshooting:

      • Choice of Halide: If using benzyl chloride, consider switching to benzyl bromide for increased reactivity.

      • Reagent Purity: Ensure the benzyl halide is fresh and free from degradation products.

Question 2: I am observing the formation of multiple unexpected spots on my TLC/HPLC analysis after the N-benzylation step. What are the potential side reactions?

Answer:

The formation of multiple byproducts is a strong indicator of competing side reactions. Here are the most common culprits:

  • Over-alkylation (Quaternary Ammonium Salt Formation): The desired N-Benzyl Nebivolol, being a tertiary amine, can undergo a second benzylation to form a quaternary ammonium salt. This is more likely to occur with highly reactive benzylating agents and prolonged reaction times at elevated temperatures.

    • Mitigation Strategy:

      • Carefully control the stoichiometry of the benzyl halide (use a slight excess, but avoid large excesses).

      • Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.

      • Lowering the reaction temperature can also disfavor this side reaction.

  • Elimination Reactions: If the reaction conditions are too harsh (e.g., very strong base, high temperature), elimination reactions can occur, leading to the formation of unsaturated impurities.

  • Formation of Diastereomeric Impurities: Nebivolol has four chiral centers, meaning multiple diastereomers are possible.[3][6] The synthesis of racemic N-Benzyl Nebivolol aims for a specific pair of enantiomers (RSSS and SRRR).[7] However, improper control of stereochemistry in the preceding steps can lead to the formation of other diastereomers.[8][9]

    • Mitigation Strategy:

      • Starting Material Purity: Ensure the stereochemical purity of your starting materials, the amino alcohol and the chloroalcohol or epoxide precursors.[2][8]

      • Purification: Fractional crystallization is a common method to separate the desired diastereomeric pair of N-Benzyl Nebivolol from unwanted isomers.[8][9] This is often performed on the hydrochloride salt of N-Benzyl Nebivolol.[8]

Below is a simplified workflow illustrating the key reaction and a potential side reaction pathway.

cluster_main Desired N-Alkylation cluster_side Side Reaction: Over-alkylation nebivolol_precursor Nebivolol Precursor (Secondary Amine) n_benzyl_nebivolol rac-N-Benzyl Nebivolol (Desired Product) nebivolol_precursor->n_benzyl_nebivolol Nucleophilic Attack n_benzyl_nebivolol_side rac-N-Benzyl Nebivolol (Tertiary Amine) benzyl_halide Benzyl Halide benzyl_halide->n_benzyl_nebivolol base Base base->nebivolol_precursor Deprotonation quaternary_salt Quaternary Ammonium Salt (Impurity) n_benzyl_nebivolol_side->quaternary_salt Second Alkylation benzyl_halide_excess Excess Benzyl Halide benzyl_halide_excess->quaternary_salt

Caption: Desired vs. Side Reaction in N-Benzylation.

Question 3: My purification of rac-N-Benzyl Nebivolol by column chromatography is proving difficult and yields are low. Are there more efficient purification strategies?

Answer:

While column chromatography can be used, it is often not the most efficient method for purifying N-Benzyl Nebivolol on a larger scale, and can lead to significant product loss.[4][7] A more industry-standard and often higher-yielding approach is fractional crystallization , typically of the hydrochloride salt.[8][9]

Protocol for Purification via Fractional Crystallization of the Hydrochloride Salt:

  • Dissolution: Dissolve the crude N-Benzyl Nebivolol free base in a suitable organic solvent. A mixture of tetrahydrofuran (THF) and water is often effective.[8]

  • Salt Formation: Add aqueous hydrochloric acid to the solution to precipitate the N-Benzyl Nebivolol hydrochloride salt.[8]

  • Crystallization: The desired diastereomeric pair (racemate) will selectively crystallize out of the solution upon cooling, leaving the majority of the undesired diastereomers in the mother liquor.

  • Isolation: The purified hydrochloride salt can then be isolated by filtration, washed with a cold solvent, and dried.

This method leverages the differences in solubility between the various diastereomeric salts to achieve efficient purification.

Question 4: During the debenzylation of N-Benzyl Nebivolol to obtain the final Nebivolol product, I am observing incomplete reaction and potential defluorination. How can I optimize this step?

Answer:

The catalytic hydrogenation to remove the N-benzyl group is a critical final step. Incomplete conversion and side reactions like defluorination are known challenges.

  • Incomplete Conversion: The debenzylation of the N-Benzyl Nebivolol free base can be surprisingly sluggish.

    • Expert Tip: Performing the transfer hydrogenation on the N-Benzyl Nebivolol hydrochloride salt can lead to a much faster and more complete reaction.[8][9] The conversion of the hydrochloride salt is often complete within a few hours, whereas the free base may show minimal conversion under the same conditions.[8][9]

  • Defluorination: The presence of fluorine atoms on the aromatic rings makes them susceptible to hydrodefluorination under certain catalytic hydrogenation conditions.

    • Mitigation Strategy:

      • Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used catalyst.[2][7] Ensure you are using a high-quality catalyst.

      • Hydrogen Source: Transfer hydrogenation using a hydrogen donor like cyclohexene or formic acid can sometimes offer milder conditions compared to high-pressure hydrogen gas, potentially reducing the risk of defluorination.[8][10]

      • Reaction Conditions: Carefully control the reaction temperature and pressure to avoid overly harsh conditions that can promote this side reaction.

Summary of Key Reaction Parameters:

StepParameterRecommendationPotential Issue if Deviated
N-Benzylation BaseUse a slight excess of a non-nucleophilic base (e.g., K2CO3, NaH)Incomplete reaction
TemperatureReflux in a suitable solvent (e.g., isopropanol)Sluggish reaction at low temp; side reactions at high temp
SolventPolar aprotic (e.g., DMF) or protic (e.g., IPA)Slow reaction rate
Purification MethodFractional crystallization of the HCl saltLow yield and difficult separation with column chromatography
Debenzylation Substrate FormUse the N-Benzyl Nebivolol HCl saltIncomplete conversion with the free base
Hydrogen SourceTransfer hydrogenation (e.g., cyclohexene) or H2 gasPotential for defluorination with harsh conditions

Pro-Tips for Optimizing Your Synthesis

  • Characterize Your Intermediates: Do not proceed to the next step without thoroughly characterizing the purity and identity of your intermediates. This will save you significant time and resources in the long run.

  • In-Process Controls (IPCs): Implement regular monitoring of your reactions using techniques like TLC or HPLC. This will help you determine the optimal reaction time and prevent the formation of byproducts due to over-reaction.

  • Inert Atmosphere: For reactions involving strong bases like sodium hydride, ensure you are working under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

start Starting Materials (Amino Alcohol & Chloroalcohol/Epoxide) coupling Coupling Reaction start->coupling n_benzyl_nebivolol_crude Crude rac-N-Benzyl Nebivolol coupling->n_benzyl_nebivolol_crude issue1 issue1 coupling->issue1 Side Reactions: - Over-alkylation - Diastereomer formation purification Purification (Fractional Crystallization of HCl Salt) n_benzyl_nebivolol_crude->purification n_benzyl_nebivolol_pure Pure rac-N-Benzyl Nebivolol HCl purification->n_benzyl_nebivolol_pure issue2 issue2 purification->issue2 Challenge: - Inefficient separation debenzylation Debenzylation (Catalytic Hydrogenation) n_benzyl_nebivolol_pure->debenzylation final_product Final Product (rac-Nebivolol) debenzylation->final_product issue3 issue3 debenzylation->issue3 Side Reactions: - Incomplete conversion - Defluorination

Caption: Synthetic Workflow and Troubleshooting Points.

References

  • A new method for producing nebivolol hydrochloride of high purity. (2017). Justia Patents. [Link]

  • An improved process for the preparation of nebivolol hydrochloride. (Patent No. 2163551). (n.d.). European Patent Office. Retrieved from [Link]

  • An improved process for the preparation of nebivolol hydrochloride. (EP2163551A1). (n.d.). Google Patents.
  • Nebivolol-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Nebivolol Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • A new method for producing nebivolol hydrochloride of high purity. (EP 2907810 A1). (n.d.). Googleapis.com. Retrieved from [Link]

  • Gadani, K., Mehta, M., & Shorgar, N. (2021). Isolation and structural elucidation of impurity in Nebivolol. International Journal of Pharmaceutical Sciences and Research, 12(3), 1875-1880. [Link]

  • Preparation of nebivolol. (US20110250454A1). (n.d.). Google Patents.
  • An improved process for the preparation of nebivolol hydrochloride. (EP2163551 A1). (2009). European Patent Office. [Link]

  • Wiysonge, C. S. (2009). Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension. Cardiology in review, 17(3), 142–148. [Link]

  • A process for preparation of racemic nebivolol. (WO2008010022A2). (n.d.). Google Patents.
  • Nebivolol synthesis method and intermediate compound thereof. (EP 3974419 A2). (n.d.). European Patent Office. Retrieved from [Link]

  • A process for preparation of racemic nebivolol. (EP1803716A1). (n.d.). Google Patents.
  • Process for preparing nebivolol. (EP2346845B1). (n.d.). Google Patents.
  • Process for the preparation of nebivolol. (EP 2646426 B1). (n.d.). Googleapis.com. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Preparation of rac N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of racemic N-Benzyl Nebivolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on addressing the issue of low yield. Our approach is rooted in providing not just solutions, but also a deep understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: A Symptom-Based Approach to Low Yield

Low yield in the synthesis of rac-N-Benzyl Nebivolol can often be traced back to a few key areas: the quality of starting materials, suboptimal reaction conditions, inefficient work-up and purification, and the formation of side products. This section is designed to help you diagnose and resolve these issues systematically.

Question 1: My reaction appears to be sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the reaction kinetics?

An incomplete reaction is a primary contributor to low yields. The formation of rac-N-Benzyl Nebivolol proceeds via the nucleophilic attack of the secondary amine of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol on the epoxide ring of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. Several factors can impede this process.

Underlying Causes:

  • Insufficient Reaction Temperature: The ring-opening of the epoxide by the amine is temperature-dependent. While the reaction can proceed at room temperature, elevated temperatures are often required to achieve a reasonable reaction rate.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Alcohols like methanol and isopropanol are commonly used.[1][2] A solvent that does not adequately dissolve the reactants can lead to a heterogeneous mixture and slow reaction kinetics.

  • Short Reaction Time: Complex organic reactions often require sufficient time to reach completion. Depending on the scale and temperature, this reaction can take anywhere from a few hours to over 18 hours.[1][2]

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • If the reaction is being run at room temperature, consider gradually increasing the temperature to reflux.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

  • Evaluate Solvent System:

    • Ensure that both the amino-alcohol and epoxide starting materials are fully soluble in the chosen solvent at the reaction temperature.

    • If solubility is an issue, consider switching to a more suitable solvent or using a co-solvent system. Methanol is often preferred due to its polarity and ability to solvate both reactants effectively.[1][4]

  • Extend Reaction Time:

    • Continue to monitor the reaction until no further consumption of the limiting reagent is observed. It is crucial to establish the reaction endpoint accurately to avoid premature work-up.

Question 2: I'm observing significant impurity formation alongside my desired product, leading to a complex purification process and reduced yield. What are the common side reactions, and how can they be minimized?

The presence of impurities not only lowers the isolated yield but also complicates the purification process. Understanding the potential side reactions is key to mitigating their formation.

Common Side Reactions:

  • Diastereomer Formation: The reaction between the two racemic starting materials can theoretically lead to the formation of four diastereomers. While the desired product is a racemic mixture of the (SRRR) and (RSSS) enantiomers, the formation of other diastereomers can occur.[3][5]

  • Reaction of Benzylamine with the Epoxide: If there is any residual benzylamine from the synthesis of the amino-alcohol starting material, it can compete with the desired secondary amine in reacting with the epoxide, leading to byproducts.

  • Oligomerization/Polymerization of the Epoxide: Under certain conditions, particularly in the presence of acidic or basic impurities, the epoxide can undergo self-polymerization.

Mitigation Strategies:

  • Ensure High Purity of Starting Materials:

    • Use highly pure (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. The presence of stereoisomeric impurities in the starting materials will directly translate to impurities in the final product.

    • Thoroughly remove any unreacted benzylamine from the amino-alcohol intermediate before proceeding to the coupling step.

  • Control Stoichiometry:

    • Use a precise 1:1 molar ratio of the amino-alcohol and epoxide. An excess of the epoxide could potentially lead to side reactions.

  • Maintain Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions mediated by atmospheric oxygen or moisture.

Question 3: My crude yield is reasonable, but I experience significant product loss during purification. How can I optimize the purification process to maximize the recovery of rac-N-Benzyl Nebivolol?

Purification is a critical step where substantial yield loss can occur. The choice of purification method and its execution are paramount.

Challenges in Purification:

  • Similar Polarity of Diastereomers: The diastereomeric byproducts often have very similar polarities to the desired product, making their separation by column chromatography challenging.[6]

  • Crystallization Difficulties: Inducing crystallization of the desired product from a complex mixture can be difficult, and multiple recrystallization steps may be needed, each leading to some product loss.[5]

Optimization of Purification:

  • Fractional Crystallization:

    • This is a commonly employed technique to separate the desired diastereomeric pair.[7] Experiment with different solvent systems to find one that provides good discrimination in solubility between the desired product and impurities. Mixtures of polar and non-polar solvents are often effective.

  • Column Chromatography:

    • If column chromatography is necessary, careful optimization of the mobile phase is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[3]

    • Use a high-quality silica gel with a consistent particle size for better resolution.

  • Salt Formation:

    • In some cases, forming a salt of the N-Benzyl Nebivolol (e.g., the hydrochloride salt) can facilitate purification by crystallization, as the salt may have different solubility properties than the free base.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-benzyl group in this synthesis?

The benzyl group serves as a protecting group for the secondary amine. This prevents unwanted side reactions and allows for the selective formation of the desired carbon-nitrogen bond. The benzyl group can be removed in a subsequent step, typically by catalytic hydrogenation, to yield Nebivolol.[1][2]

Q2: Are there alternative synthetic routes that might offer a higher yield?

Several alternative synthetic strategies for Nebivolol have been explored to improve yield and stereoselectivity. Some approaches involve enzymatic resolutions to obtain enantiomerically pure starting materials, which can lead to a more controlled synthesis of the desired diastereomer.[5] "One-pot" syntheses that avoid the isolation of intermediates have also been developed to improve overall efficiency.[1][2]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase that provides good separation between the starting materials and the product. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocols

General Protocol for the Preparation of rac-N-Benzyl Nebivolol

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.

  • To a solution of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol in a suitable alcohol (e.g., methanol or isopropanol), add an equimolar amount of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction time can vary from 8 to 18 hours.[1][2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by fractional crystallization or column chromatography.

ParameterRecommended RangeNotes
Solvent Methanol, IsopropanolEnsure complete dissolution of reactants.
Temperature 25-70°C (up to reflux)Higher temperatures generally increase reaction rate.
Reaction Time 8-18 hoursMonitor for completion to avoid side reactions from prolonged heating.
Stoichiometry 1:1 (amino-alcohol:epoxide)Precise stoichiometry is crucial to minimize side products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of rac-N-Benzyl Nebivolol.

Troubleshooting_Workflow start Low Yield of rac N-Benzyl Nebivolol check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction: Significant Starting Material Remaining check_reaction->incomplete_reaction High SM spots impurity_formation Significant Impurity Formation check_reaction->impurity_formation Multiple product spots low_crude_yield Low Crude Yield After Work-up check_reaction->low_crude_yield Reaction complete, low yield optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Solvent incomplete_reaction->optimize_conditions check_sm_purity Verify Starting Material Purity: - Stereoisomeric Purity - Absence of Benzylamine impurity_formation->check_sm_purity optimize_workup Optimize Work-up & Purification: - Fractional Crystallization - Column Chromatography - Salt Formation low_crude_yield->optimize_workup end Improved Yield optimize_conditions->end check_sm_purity->end optimize_workup->end

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

References

  • Justia Patents. (2017). A new method for producing nebivolol hydrochloride of high purity. Retrieved from [Link]

  • EPO. (n.d.). An improved process for the preparation of nebivolol hydrochloride - Patent 2163551. Retrieved from [Link]

  • Google Patents. (n.d.). US20110250454A1 - Preparation of nebivolol.
  • European Patent Office. (n.d.). An improved process for the preparation of nebivolol hydrochloride - EP 2163551 B1. Retrieved from [Link]

  • European Patent Office. (n.d.). A new method for producing nebivolol hydrochloride of high purity - EP 2907810 A1. Retrieved from [Link]

  • European Patent Office. (n.d.). An improved process for the preparation of nebivolol hydrochloride - EP2163551 A1. Retrieved from [Link]

  • EPO. (n.d.). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Retrieved from [Link]

  • Google Patents. (n.d.). EP1803716A1 - A process for preparation of racemic nebivolol.
  • European Patent Office. (n.d.). Process for the preparation of nebivolol - EP 2646426 B1. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Benzyl Nebivolol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl Nebivolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ensure the synthesis of high-purity N-Benzyl Nebivolol.

I. Reaction Scheme and Core Principles

The synthesis of N-Benzyl Nebivolol is a critical step in the overall production of Nebivolol, a highly selective β1-adrenergic receptor antagonist. The key reaction involves the N-alkylation of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. Understanding the nuances of this reaction is paramount for success.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-Benzyl Nebivolol, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield

A lower than expected yield of N-Benzyl Nebivolol is a frequent challenge. The root cause often lies in suboptimal reaction conditions or incomplete conversion of starting materials.

Potential Cause Recommended Solution Scientific Rationale
Inadequate Reaction Temperature Optimize the reaction temperature within the 65-70°C range.[1][2]The reaction between the secondary amine and the epoxide is temperature-dependent. Insufficient heat can lead to a sluggish reaction, while excessive heat may promote side reactions.
Insufficient Reaction Time Extend the reaction time to 16-18 hours and monitor progress by TLC or HPLC.[1][2]The reaction may require a longer duration for completion. Monitoring ensures the reaction is stopped at the optimal point, preventing the formation of degradation products.
Suboptimal Solvent While methanol is preferred, consider ethanol as an alternative.[1][2][3] Ensure the solvent is anhydrous.The choice of solvent can influence the solubility of reactants and the reaction kinetics. Alcohols are effective, but their efficacy can vary. Water can react with the epoxide, reducing the yield.
Poor Quality Starting Materials Ensure the purity of both the amino alcohol and epoxide starting materials using appropriate analytical techniques (e.g., HPLC, NMR).Impurities in the starting materials can interfere with the reaction or introduce unwanted side products, ultimately lowering the yield of the desired product.[4]

Issue 2: High Levels of Impurities

The presence of significant impurities, particularly diastereomers, can complicate purification and compromise the quality of the final product.

Potential Cause Recommended Solution Scientific Rationale
Formation of Diastereomers Control the reaction temperature and consider a slower addition of the epoxide to the amino alcohol.Nebivolol has four chiral centers, leading to the potential for multiple diastereomers.[4][5] Precise temperature control can favor the formation of the desired RSSS and SRRR isomers.
Side Reactions Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.The reactants and product can be susceptible to oxidation, leading to the formation of colored impurities and reducing the overall purity.
Incomplete Reaction Use a slight excess of the amino alcohol component to ensure the complete consumption of the epoxide.Unreacted epoxide can be difficult to remove during purification and may lead to the formation of other byproducts.

Issue 3: Difficulty with Product Crystallization

Crystallization is a key purification step. If the N-Benzyl Nebivolol fails to crystallize or yields an oily product, several factors could be at play.

Potential Cause Recommended Solution Scientific Rationale
Presence of Impurities Purify the crude product by column chromatography before attempting crystallization.Impurities can inhibit crystal lattice formation. Removing them beforehand often facilitates successful crystallization.[3][6]
Incorrect Solvent System Experiment with different solvent systems for crystallization. Mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.The solubility of N-Benzyl Nebivolol is highly dependent on the solvent system. A systematic approach to solvent screening is often necessary to find the optimal conditions for crystallization.
Supersaturation Not Achieved After dissolving the crude product, cool the solution slowly and introduce a seed crystal if available. Gently scratching the inside of the flask can also induce crystallization.Gradual cooling allows for the formation of well-ordered crystals. Seeding provides a template for crystal growth, while scratching creates nucleation sites.
Residual Solvent Ensure that the solvent from the reaction workup is completely removed before attempting crystallization.Residual solvents can act as impurities and interfere with the crystallization process.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-Benzyl Nebivolol synthesis?

A1: Alcohols are the most commonly reported solvents, with methanol being preferred in many patented procedures.[1][2] Ethanol is also a viable option.[3] The choice may depend on the specific scale of your reaction and the desired crystallization behavior of the product. It is crucial to use an anhydrous grade of the solvent to prevent the hydrolysis of the epoxide starting material.

Q2: Is a base required for this reaction?

A2: While the reaction between a secondary amine and an epoxide can proceed without a base, the addition of a non-nucleophilic base, such as sodium carbonate (Na₂CO₃), can be beneficial.[5] The base can help to deprotonate the hydroxyl group of the amino alcohol, increasing its nucleophilicity and potentially accelerating the reaction rate. However, strong bases should be avoided as they can promote the polymerization of the epoxide.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexane can be used to separate the starting materials from the more polar product. For HPLC, a reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is suitable.[7][8]

Q4: What are the most common impurities I should look for?

A4: The primary impurities are the undesired diastereomers of N-Benzyl Nebivolol.[6] Other potential impurities include unreacted starting materials and byproducts from side reactions, such as the hydrolysis of the epoxide. In the subsequent debenzylation step, a "de-F" (defluorinated) Nebivolol impurity can also be formed.[9]

Q5: What is the best method for purifying crude N-Benzyl Nebivolol?

A5: A combination of column chromatography and crystallization is often the most effective approach. Column chromatography using silica gel with a gradient elution of ethyl acetate in hexane can separate the desired product from most impurities.[6] Subsequent crystallization from a suitable solvent system, such as ethanol or a mixture of ethers, will further enhance the purity.[1][3] Some modern processes aim to avoid column chromatography by optimizing the crystallization of N-Benzyl Nebivolol hydrochloride salt to selectively isolate the desired isomers.[10]

IV. Experimental Protocols & Visualizations

A. General Experimental Protocol for N-Benzyl Nebivolol Synthesis

  • To a solution of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol in anhydrous methanol, add (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

  • Heat the reaction mixture to 65-70°C and stir for 16-18 hours under an inert atmosphere.[1][2]

  • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Crystallize the purified product from a suitable solvent system (e.g., ethanol) to obtain pure N-Benzyl Nebivolol.

B. Visualizing the Reaction Pathway

N_Benzyl_Nebivolol_Synthesis AminoAlcohol Amino Alcohol (±)-[1S(R)]-6-fluoro-3,4-dihydro-α- [[(phenylmethyl)amino]methyl]-2H-1- benzopyran-2-methanol Reaction N-Alkylation AminoAlcohol->Reaction Epoxide Epoxide (±)-[1S(S)]-6-fluoro-3,4-dihydro- 2-oxiranyl-2H-1-benzopyran Epoxide->Reaction N_Benzyl_Nebivolol N-Benzyl Nebivolol Reaction->N_Benzyl_Nebivolol Methanol, 65-70°C 16-18 hours

Caption: Synthetic pathway for N-Benzyl Nebivolol.

C. Troubleshooting Logic Flow

Troubleshooting_Flow cluster_LowYield Low Yield Troubleshooting cluster_HighImpurities Impurity Troubleshooting cluster_Crystallization Crystallization Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurities High Impurities Start->HighImpurities CrystallizationIssue Crystallization Issues Start->CrystallizationIssue Temp Check Temperature LowYield->Temp TempControl Precise Temp. Control HighImpurities->TempControl Purify Pre-purify Crude CrystallizationIssue->Purify Time Check Reaction Time Temp->Time Solvent Verify Solvent Quality Time->Solvent StartMat Analyze Starting Materials Solvent->StartMat InertAtmosphere Ensure Inert Atmosphere TempControl->InertAtmosphere Stoichiometry Adjust Stoichiometry InertAtmosphere->Stoichiometry SolventScreen Screen Solvents Purify->SolventScreen Induce Induce Crystallization SolventScreen->Induce

Caption: Troubleshooting logic for N-Benzyl Nebivolol synthesis.

V. References

  • Cadila Pharmaceuticals Ltd. (2011). An improved process for the preparation of nebivolol hydrochloride. European Patent EP 2163551 B1.

  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2013). PROCESS FOR PREPARING NEBIVOLOL. European Patent EP 2346845 B1.

  • SynZeal. (n.d.). Nebivolol Impurities. SynZeal. [Link]

  • Pharmaffiliates. (n.d.). Nebivolol and its Impurities. Pharmaffiliates. [Link]

  • El-Gindy, A., Emara, S., & Hadad, G. M. (2019). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 7(4), 265-274. [Link]

  • Cadila Pharmaceuticals Ltd. (2010). An improved process for the preparation of nebivolol hydrochloride. European Patent Application EP 2163551 A1.

  • Gadani, K., Mehta, M., & Shorgar, N. (2021). ISOLATION AND STRUCTURAL ELUCIDATION OF IMPURITY IN NEBIVOLOL. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(3), 1875-1880. [Link]

  • Richter Gedeon Nyrt. (2018). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. European Patent Application EP 3299364 A1.

  • Gvpbiolifesciences. (n.d.). Nebivolol N-Benzyl Impurity. Gvpbiolifesciences. [Link]

  • Richter Gedeon Nyrt. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. European Patent EP 3974419 A2.

  • Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]

  • Yilmaz, B. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 14-17. [Link]

  • Reddit. (2013, October 19). Why exactly does ammonia/a primary/secondary amine react cleanly with epoxides? I.e. no overalkylation occurs. r/chemistry. [Link]

  • Patel, S. A., & Patel, N. J. (2011). RP-HPLC Method for Estimation of Nebivolol in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 2(7), 1836. [Link]

  • Kumar, A., & Singh, A. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Re. Systematic Reviews in Pharmacy, 14(6), 633-642. [Link]

  • Patel, J., & Patel, K. (2024). DEVELOPMENT AND VALIDATION OF A ROBUST RP-HPLC METHOD FOR ESTIMATION OF NEBIVOLOL IN MARKETED FORMULATION. Journal of Pharmaceutical Research and Innovation, 3(5), 1-8. [Link]

  • Reddy, B. P., & et al. (2011). Preparation of nebivolol. U.S. Patent Application US 2011/0250454 A1.

  • Cadila Pharmaceuticals Ltd. (2011). An improved process for the preparation of nebivolol hydrochloride. European Patent EP 2163551 B1. [Link]

  • Richter Gedeon Nyrt. (2010). A process for preparation of racemic nebivolol. European Patent Application EP 2163551 A1.

Sources

Technical Support Center: Catalyst Poisoning in the Debenzylation of N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding a critical step in Nebivolol synthesis: the catalytic debenzylation of its N-benzyl precursor. Catalyst poisoning is a frequent and often frustrating challenge in this process, leading to stalled reactions, low yields, and inconsistent results. This document is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to diagnose and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of catalyst poisoning as it pertains to the debenzylation of N-Benzyl Nebivolol.

Q1: What is catalyst poisoning in the context of this reaction?

A: Catalyst poisoning is the deactivation of the catalyst (typically Palladium on carbon, Pd/C) by chemical compounds that bind strongly to its active sites.[1] In the debenzylation of N-Benzyl Nebivolol, these active sites are where hydrogen is adsorbed and activated for the cleavage of the carbon-nitrogen bond of the benzyl group. When a "poison" molecule occupies these sites, it physically blocks the substrate and hydrogen from interacting with the catalyst, thereby slowing down or completely halting the reaction. This is a chemical deactivation, distinct from physical degradation or thermal damage to the catalyst.[1]

Q2: What are the common signs of catalyst poisoning during the N-debenzylation of Nebivolol?

A: The most common indicators that your catalyst may be poisoned include:

  • Slow or Stalled Reaction: The reaction fails to proceed to completion, or the rate of hydrogen uptake (if monitoring pressure) or substrate consumption (monitored by TLC/HPLC) is significantly slower than expected.

  • Incomplete Conversion: Despite extended reaction times or increased hydrogen pressure, a significant amount of the N-Benzyl Nebivolol starting material remains.

  • Requirement for High Catalyst Loading: The reaction only proceeds with an unusually high catalyst-to-substrate ratio.

  • Inconsistent Results: Seemingly identical reaction setups give variable yields and reaction times, often pointing to trace impurities in different batches of reagents or solvents.

Q3: What are the primary sources of catalyst poisons in this specific reaction?

A: Poisons can be introduced from several sources. It is critical to evaluate each component of your reaction system:

  • The Substrate/Product: The N-Benzyl Nebivolol starting material may contain impurities from previous synthetic steps. More importantly, the reaction product, Nebivolol, is a secondary amine, which is itself a known catalyst inhibitor.[2][3]

  • Reagents: Solvents (e.g., methanol, ethanol, ethyl acetate) can contain trace impurities like sulfur compounds if not of sufficient purity.[4] Reagents used in catalytic transfer hydrogenation, such as formic acid, can also be a source of contaminants.

  • Apparatus: Improperly cleaned glassware can introduce residues that poison the catalyst. Ensure all glassware is scrupulously cleaned.[4]

  • Atmosphere: While less common for this reaction, gases like carbon monoxide can act as poisons if there are leaks in the system or contaminated hydrogen sources.

Q4: Can the reaction product, Nebivolol, poison the catalyst?

A: Yes, this is a very common issue and a form of product inhibition. The resulting Nebivolol is a secondary amine. Amines are Lewis bases and can strongly adsorb onto the palladium surface, effectively deactivating it.[5] This is a primary reason why N-debenzylation reactions can be sluggish or fail to reach completion, as the catalyst's activity progressively decreases as the product is formed.[2][3] This effect is particularly pronounced in neutral or basic conditions.

Q5: Besides the product, what other chemical species are potent poisons for palladium catalysts?

A: Palladium catalysts are notoriously sensitive to a range of functional groups and elements. Even trace amounts can have a significant impact.

  • Sulfur Compounds: Thiols, thioethers, sulfoxides, and even inorganic sulfates are severe poisons.[6][7] Sulfur forms very strong, often irreversible bonds with the palladium surface.[6][8]

  • Nitrogen Compounds: Beyond the product amine, other nitrogen-containing functional groups, especially heterocycles (like pyridine or thiazole) and nitro compounds, can be strong poisons.[1][9]

  • Halides: While sometimes used to modulate selectivity, halide ions (Cl-, Br-, I-), particularly from starting materials or acidic conditions, can poison the catalyst.

  • Heavy Metals: Trace amounts of other metals (e.g., lead, mercury) can alloy with and deactivate palladium.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting common problems encountered during the debenzylation reaction.

Problem: The debenzylation reaction is slow, incomplete, or fails to start.

This is the most frequent issue and can stem from several root causes. Follow this diagnostic workflow.

start Reaction Stalled/ Incomplete check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Optimal solution_conditions Optimize Conditions: - Increase H2 Pressure/Temp - Ensure Vigorous Stirring check_conditions->solution_conditions Suboptimal check_impurities Suspect Impurity Poisoning check_catalyst->check_impurities Active solution_catalyst Use Fresh Catalyst (from a new, sealed bottle) check_catalyst->solution_catalyst Inactive product_inhibition Consider Product Inhibition check_impurities->product_inhibition No solution_impurities Purify Starting Materials & Solvents check_impurities->solution_impurities Yes solution_inhibition Mitigate Amine Poisoning: - Add Mild Acid (e.g., AcOH) - Increase Catalyst Loading - Switch to Pearlman's Catalyst product_inhibition->solution_inhibition

Caption: Troubleshooting logic for a stalled debenzylation reaction.

  • Diagnosis: The catalyst may be old, improperly stored, or from a poor-quality batch. Palladium catalysts, especially when dry, can be pyrophoric and their activity can degrade upon exposure to air over time.[4]

  • Solution:

    • Use a Fresh Catalyst: Always try the reaction with a fresh batch of catalyst from a reputable supplier, preferably from a newly opened container.[7]

    • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if it is dry.[4] For wet catalysts, ensure they have been stored correctly.

  • Diagnosis: The reaction starts but slows down significantly over time as the product concentration increases. This is the most likely culprit if starting materials are pure and the catalyst is fresh.

  • Causality: The basic amine product (Nebivolol) adsorbs more strongly to the catalyst surface than the starting material, preventing further reaction.[5]

  • Solutions:

    • Add a Mild Acid: Including 1-2 equivalents of a mild acid like acetic acid can protonate the product amine. The resulting ammonium salt has a much lower affinity for the catalyst surface, freeing up active sites.[7]

    • Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can provide enough active sites to overcome partial poisoning and drive the reaction to completion.

    • Switch Catalyst Type: Pearlman's catalyst, Pd(OH)₂/C, is often more active and can be more effective for N-debenzylation reactions where amine poisoning is an issue.[7]

  • Diagnosis: The reaction fails to start even with a fresh, active catalyst. This points towards a potent poison in the substrate or solvent.

  • Causality: Impurities like sulfur-containing compounds from previous steps (e.g., from reagents like tosylates or thiols) will irreversibly bind to palladium.[6]

  • Solutions:

    • Purify Starting Materials: Recrystallize or chromatograph the N-Benzyl Nebivolol starting material to remove impurities.

    • Use High-Purity Solvents: Employ HPLC-grade or redistilled solvents to eliminate potential contaminants.[4]

    • Diagnostic Test: If poisoning is suspected, filter the reaction mixture through a pad of Celite® to remove the "poisoned" catalyst. Add a fresh batch of catalyst to the filtrate. If the reaction proceeds, it confirms the presence of an impurity that was adsorbed by the first batch of catalyst.[10]

Part 3: Experimental Protocols & Methodologies
Protocol 1: Standard Debenzylation via Hydrogenolysis (H₂ Gas)
  • Setup: In a suitable pressure vessel (e.g., a Parr hydrogenator), dissolve N-Benzyl Nebivolol (1.0 eq) in a suitable solvent (e.g., Methanol or Ethanol, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[4] Safety Note: Pd/C can be pyrophoric. Handle with care, and do not add to a dry flask.

  • Inerting: Seal the vessel, then purge the system by evacuating and refilling with an inert gas (N₂ or Ar) three times.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50-60 psi or 3-4 bar) and stir the mixture vigorously at room temperature.[4] Vigorous agitation is crucial to ensure good mixing of the gas, liquid, and solid phases.[4]

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically sampling the reaction mixture for TLC or HPLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [4] Wash the filter cake with additional solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude Nebivolol.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation (CTH)

CTH is a valuable alternative that avoids the need for high-pressure hydrogen gas.[11]

  • Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve N-Benzyl Nebivolol (1.0 eq) in Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group) to the stirred mixture.[11] The addition may cause some effervescence. Alternatively, formic acid can be used as the hydrogen donor.[2][12]

  • Reaction: Heat the mixture to a gentle reflux (typically 40-70°C) and stir.

  • Monitoring & Work-up: Monitor the reaction by TLC or HPLC. Once complete, cool the mixture to room temperature and perform the same filtration and isolation procedure as described in Protocol 1.

Protocol 3: Catalyst Regeneration from Amine Poisoning

Regeneration can sometimes restore catalyst activity, but success is not guaranteed. It is often more practical to use a fresh catalyst.

  • Separation: Filter the poisoned catalyst from the reaction mixture as described in the work-up procedures.

  • Washing: Wash the catalyst cake thoroughly with large volumes of a solvent in which the poisoning amine is soluble (e.g., methanol, ethanol).

  • Acid Wash (Optional): Gently slurry the catalyst in a dilute solution of a non-coordinating acid (e.g., 1% acetic acid in methanol) to displace the adsorbed amine.

  • Final Wash: Wash the catalyst again with fresh solvent to remove any residual acid.

  • Drying: Dry the catalyst carefully under vacuum. Its activity should be tested on a small scale before reuse. Note: For severe poisoning, especially by sulfur, regeneration is often ineffective.[13]

Part 4: Data & Visualizations
Data Tables

Table 1: Common Catalyst Poisons for Palladium and Their Potential Sources

Poison ClassExamplesPotential Source in Nebivolol SynthesisMechanism of Poisoning
Nitrogen Compounds Amines (product), Pyridine, NitrilesNebivolol product, impurities from previous stepsStrong adsorption to metal sites via lone pair electrons.[5]
Sulfur Compounds Thiols, Thioethers, H₂S, SO₂Contaminated solvents, sulfur-based reagents in prior stepsFormation of stable, irreversible palladium sulfides on the surface.[6][14]
Halides Cl⁻, Br⁻Impurities, acidic byproductsStrong coordination to Pd, blocking active sites.
Heavy Metals Pb, Hg, BiContaminated reagents, leaching from equipmentAlloying with palladium, altering its electronic properties.

Table 2: Troubleshooting Summary

SymptomProbable CauseRecommended Solution(s)
Reaction is slow or stalls Product (Amine) InhibitionAdd 1-2 eq. of acetic acid; Increase catalyst loading; Switch to Pearlman's catalyst (Pd(OH)₂/C).[7]
Reaction does not start Potent Impurity Poison (e.g., Sulfur)Purify starting material and solvents; Perform diagnostic test by adding fresh catalyst to filtrate.[10]
Inconsistent yields Inactive/Old CatalystUse a fresh batch of catalyst from a new, sealed container.[7]
Reaction requires high H₂ pressure/temp Suboptimal Conditions / Mild PoisoningEnsure vigorous stirring; Check for leaks in the hydrogenation system; Consider mild poisoning.
Diagrams

cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd_active Pd Active Site H2 H₂ H2->Pd_active Adsorbs & Activates Substrate N-Benzyl Nebivolol Substrate->Pd_active Binds for Reaction Pd_poisoned Pd Active Site Amine Nebivolol (Amine Product) Amine->Pd_poisoned Strongly Adsorbs (Blocks Site)

Sources

Technical Support Center: Enhancing the Purity of rac N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Nebivolol intermediates. This guide provides in-depth troubleshooting advice and detailed protocols focused on a critical intermediate: racemic N-Benzyl Nebivolol. Our goal is to equip you with the technical expertise and practical insights needed to overcome common purity challenges, ensuring the quality and success of your subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is rac N-Benzyl Nebivolol and why is it significant?

This compound is the N-benzylated precursor to Nebivolol, a highly selective β1-adrenergic receptor antagonist.[1][2] In the synthetic pathway, the benzyl group serves as a protecting group for the secondary amine.[3][4] The term "rac" (racemic) indicates that it is a mixture of the desired diastereomers: (SRRR)-N-Benzyl Nebivolol and (RSSS)-N-Benzyl Nebivolol. The purity of this intermediate is paramount as it directly impacts the stereochemical integrity and impurity profile of the final Nebivolol active pharmaceutical ingredient (API).

Q2: What are the most common impurities found in crude this compound?

Impurities in this compound can be broadly categorized:

  • Undesired Stereoisomers: Nebivolol has four chiral centers, making 10 stereoisomers possible.[5] The synthesis can inadvertently produce undesired diastereomers (e.g., RSRR, SRSS, RRRR) which can be challenging to separate from the desired SRRR/RSSS pair.[6][7]

  • Process-Related Impurities: These include unreacted starting materials, by-products from side reactions, and residual solvents. Key starting materials include 6-fluoro-chroman epoxides and N-benzyl-2-(6-fluorochroman-2-yl)-2-hydroxyethanamine.[3][8]

  • Degradation Products: Although N-Benzyl Nebivolol is relatively stable, impurities can form under harsh reaction or work-up conditions. Stability studies on Nebivolol itself show susceptibility to acid hydrolysis and oxidation, which may provide clues to potential degradation pathways for the benzylated intermediate.[9][10]

Q3: What are the primary strategies for purifying crude this compound?

The main purification strategies revolve around exploiting the physicochemical differences between the desired product and its impurities:

  • Recrystallization: This is a widely used technique for purifying the free base of N-Benzyl Nebivolol. The choice of solvent is critical for effectively removing both stereoisomeric and process-related impurities.[7]

  • Fractional Crystallization of Salts: A powerful method for separating diastereomers involves converting the N-Benzyl Nebivolol free base mixture into a salt, typically the hydrochloride (HCl) salt.[11][12] The different diastereomeric salts often exhibit varying solubilities in specific solvent systems, allowing for their separation through fractional crystallization.

  • Chromatography: While often avoided in large-scale industrial processes due to cost, column chromatography can be an effective tool for purification at the lab scale.[3][13] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is indispensable.[9][14]

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue: Low Purity Profile Post-Synthesis

Q: My initial analysis of the crude product shows a complex mixture with low purity of this compound. What are the likely root causes?

A: Low purity post-synthesis typically points to issues with starting materials or reaction control.

  • Cause 1: Purity of Starting Materials: The stereochemical purity of your epoxide and amino alcohol intermediates is critical. Using intermediates with low diastereomeric excess will inevitably lead to a complex mixture of N-Benzyl Nebivolol stereoisomers.[5]

    • Solution: Verify the purity of all starting materials using appropriate analytical techniques (e.g., Chiral HPLC, NMR) before proceeding with the coupling reaction.

  • Cause 2: Reaction Conditions: The coupling reaction to form N-Benzyl Nebivolol is sensitive to temperature and reaction time.

    • Solution: The reaction is often performed in an alcohol solvent like methanol or isopropanol.[3] Ensure the temperature is maintained within the optimal range (e.g., 25-70°C) and monitor the reaction progress by TLC or HPLC to avoid the formation of degradation products from prolonged heating.[15]

Issue: Inefficient Purification by Crystallization

Q: I am struggling to achieve a significant purity upgrade via recrystallization of the N-Benzyl Nebivolol free base. What can I do?

A: Crystallization is a powerful but highly specific technique. Success hinges on selecting the right solvent system. If a single-solvent recrystallization is ineffective, it suggests the impurities have similar solubility to the desired product in that solvent.

  • Solution 1: Solvent System Screening: Experiment with a range of solvents and solvent mixtures. A good crystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

Solvent/SystemRationale & Application
Isopropanol (IPA) A common solvent used in the synthesis and precipitation of related intermediates.[3] Can be effective for initial purification.
Methanol/Water The addition of an anti-solvent (water) can induce crystallization and may alter the relative solubilities of the desired product and impurities.
Tetrahydrofuran (THF)/Water A system reported for the crystallization of N-Benzyl Nebivolol, where cooling initiates precipitation.[11]
Ethers (e.g., MTBE, Diethyl Ether) Ethers have been mentioned for the purification of benzylated Nebivolol.[13] They can be effective in precipitating the desired product while leaving more polar impurities in solution.
  • Solution 2: Switch to Salt Formation: If recrystallization of the free base fails, especially for removing stubborn diastereomers, the most effective next step is purification via salt formation.

Issue: Persistent Diastereomeric Impurities

Q: My material is chemically pure but contains unacceptable levels of the wrong diastereomers. How can I resolve this?

A: This is a classic challenge in Nebivolol synthesis. Fractional crystallization of the hydrochloride salt is the industry-standard approach.[11][12] The underlying principle is that the different diastereomeric salts form distinct crystal lattices with different energies, leading to different solubilities.

  • Workflow:

    • Dissolve the crude N-Benzyl Nebivolol free base in a suitable organic solvent (e.g., methanol, isopropanol).

    • Introduce hydrochloric acid (as a gas or an aqueous/alcoholic solution) to precipitate the hydrochloride salt.

    • The desired (SRRR/RSSS) diastereomeric salt may precipitate preferentially under controlled conditions (temperature, concentration).

    • The solid is isolated by filtration, and its stereoisomeric purity is checked by Chiral HPLC. The process may need to be repeated to achieve the desired purity.

Purification & Analysis Workflow

The following diagram illustrates a decision-making workflow for purifying crude this compound.

G cluster_purification Purification Options start Crude this compound hplc_check Purity & Isomer Check (RP-HPLC & Chiral HPLC) start->hplc_check spec_check Purity > 99%? Isomer Ratio Correct? hplc_check->spec_check end_product Purified Product spec_check->end_product Yes recrystallization Recrystallization (Free Base) spec_check->recrystallization No recrystallization->hplc_check Re-analyze salt_formation Fractional Crystallization (HCl Salt) recrystallization->salt_formation Purity still low salt_formation->hplc_check Re-analyze chromatography Column Chromatography (Lab Scale) salt_formation->chromatography Still contains Diastereomers chromatography->hplc_check

Caption: Troubleshooting workflow for purifying this compound.

Key Experimental Protocols

Protocol 1: General Recrystallization of this compound Free Base
  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until all solids dissolve.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis: Analyze the dried product for purity and stereoisomeric content using HPLC and Chiral HPLC.

Protocol 2: Analytical Chiral HPLC for Stereoisomeric Purity

This protocol provides a starting point for assessing the stereoisomeric purity of this compound. Method optimization will be required.[16][17][18]

ParameterCondition
HPLC System Standard HPLC with UV detector.
Chiral Column Amylose-based chiral stationary phase, such as Chiralpak AD-3 (250 x 4.6 mm, 3 µm) or 3-AmyCoat (150 x 4.6 mm).[16][18]
Mobile Phase A normal-phase mixture is typically used. Example: n-heptane:ethanol:diethylamine (DEA) (85:15:0.1, v/v/v). The ratio may need significant optimization.[16]
Flow Rate 1.0 - 3.0 mL/min.[16]
Column Temp. 25 - 40°C.
Detection UV at 225 nm or 280 nm.[16][18]
Sample Prep. Dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~0.5-1.0 mg/mL.
System Suitability Resolution (Rs) between the desired enantiomer peaks and any impurity peaks should be >1.5.[17]

References

  • BenchChem. (2025). Application Note: Chiral Separation of Nebivolol Enantiomers using a Labeled Standard. Link

  • Al-Shehri, M. M., & El-Sayed, Y. M. (2011). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. PubMed. Link

  • BenchChem. (2025). Application Note: Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC). Link

  • Rao, R. N., et al. (2014). A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms on Amylose-Based Stationary Phase. Journal of Chromatographic Science, 52(9), 1051–1058. Link

  • RotaChrom. (2025). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Link

  • SynZeal. (n.d.). Nebivolol Impurities. Link

  • Google Patents. (n.d.). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride. Link

  • Der Pharma Chemica. (n.d.). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Link

  • SciSpace. (n.d.). Reverse Phase HPLC Method for the Analysis of nebivolol in Pharmaceutical Dosage Forms. Link

  • Research Journal of Pharmacy and Technology. (n.d.). Validated RP- HPLC Method for the Quantitation of Nebivolol in Bulk and Pharmaceutical Dosage Forms. Link

  • Dergipark. (n.d.). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. Link

  • Google Patents. (n.d.). A process for preparation of racemic nebivolol - Patent 1803716. Link

  • Justia Patents. (2017). a new method for producing nebivolol hydrochloride of high purity. Link

  • IJRPC. (n.d.). DEVELOPMENT AND VALIDATION METHOD FOR QUANTIFICATION OF NEBIVOLOL IN FORMULATION ANALYSIS BY USING RP-HPLC. Link

  • Pharmaffiliates. (n.d.). Nebivolol-impurities. Link

  • Google Patents. (n.d.). a new method for producing nebivolol hydrochloride of high purity - European Patent Office - EP 2907810 A1. Link

  • International Journal of Pharmaceutical Sciences and Research. (2021). ISOLATION AND STRUCTURAL ELUCIDATION OF IMPURITY IN NEBIVOLOL. Link

  • Google Patents. (n.d.). US20110250454A1 - Preparation of nebivolol. Link

  • Google Patents. (n.d.). An improved process for the preparation of nebivolol hydrochloride - European Patent Office - EP 2163551 B1. Link

  • Google Patents. (n.d.). An improved process for the preparation of nebivolol hydrochloride - Patent 2163551. Link

  • Google Patents. (n.d.). CN105198848A - Nebivolol intermediate crystal and preparing method thereof. Link

  • European Patent Office. (n.d.). An improved process for the preparation of nebivolol hydrochloride - EP2163551 A1. Link

  • MedKoo Biosciences. (n.d.). Nebivolol Synthetic Routes. Link

  • Systematic Reviews in Pharmacy. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Re. Link

  • Google Patents. (n.d.). WO2012095707A1 - Process for the preparation of nebivolol. Link

  • European Patent Office. (n.d.). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Link

  • Santa Cruz Biotechnology. (n.d.). N-Benzyl (−)-Nebivolol | CAS 1199945-26-0. Link

  • ChemicalBook. (2023). This compound | 929706-85-4. Link

  • NIH. (n.d.). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. Link

  • Pharmaffiliates. (n.d.). CAS No : 1199945-26-0 | Product Name : N-Benzyl (-)-Nebivolol. Link

  • Journal of Applied Pharmaceutical Research. (2025). Development and validation of stability indicating RP-HPLC method for nebivolol by using the DOE approach. Link

Sources

Technical Support Center: Purification of rac N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for rac N-Benzyl Nebivolol. As a critical intermediate in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist, the purity of this compound is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] The molecule's structure contains four chiral centers, which gives rise to a complex mixture of ten possible stereoisomers.[3][4] The primary challenge in its synthesis and purification is the control and removal of unwanted diastereomers, which can arise from the epimerization of starting materials or non-selective reaction conditions.[5]

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of this compound. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating the desired (RSSS+SRRR) racemic mixture with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

The main impurities are unwanted stereoisomers, specifically diastereomers. This is often caused by a lack of stereochemical purity in the starting materials, such as the key chloroketone intermediates, which are prone to epimerization.[5] Traces of enantiomeric impurities in these starting materials can lead to the formation of undesired diastereomers (e.g., RSRR+SRSS) in the final coupled product. Other potential impurities include residual starting materials (e.g., benzylamine, chromane epoxides) and by-products from side reactions.[6]

Q2: Why is the removal of diastereomeric impurities so critical?

Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[3] The therapeutic effect of Nebivolol is specifically attributed to the d-enantiomer (SRRR configuration) and l-enantiomer (RSSS configuration).[4] Undesired diastereomers are considered process-related impurities that can impact the safety and efficacy of the final drug product. Regulatory agencies have strict limits on such impurities, making their removal a critical process step to ensure the quality and compliance of the API.

Q3: What are the most effective analytical techniques for identifying and quantifying these impurities?

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.

  • Reverse-Phase (RP-HPLC) is effective for quantifying the overall purity and detecting non-isomeric impurities. Gradient methods are often developed to separate the main compound from various process-related impurities and degradation products.[7][8]

  • Chiral HPLC is essential for separating and quantifying the stereoisomers.[9] This technique can resolve the desired racemic pair from unwanted diastereomers, which is crucial for confirming the stereochemical purity of the product.[9]

For structural elucidation of unknown impurities isolated via preparative HPLC, spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9]

Q4: Is converting N-Benzyl Nebivolol to its hydrochloride salt necessary for purification?

While not strictly mandatory in all conceivable process schemes, forming the hydrochloride salt is a highly advantageous and widely employed strategy.[5] The conversion of the N-Benzyl Nebivolol free base to its HCl salt alters its physicochemical properties, particularly its solubility and crystal lattice energy. This often enhances the efficiency of diastereomeric separation during fractional crystallization.[5] In many cases, precipitating the HCl salt allows for the selective isolation of the desired racemic pair, leaving the more soluble undesired diastereomers in the mother liquor. Some optimized processes leveraging this step can achieve high purity without the need for subsequent, yield-reducing recrystallizations.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My final product has low diastereomeric purity (<99%) after crystallization.

  • Probable Cause 1: Inefficient Crystallization Conditions. The separation of diastereomers via crystallization is a thermodynamically and kinetically controlled process. A cooling rate that is too rapid can lead to the co-precipitation of unwanted isomers. The solvent system may also be suboptimal for creating a significant solubility difference between the desired and undesired diastereomers.

  • Solution:

    • Optimize the Solvent System: If using an alcohol like methanol or ethanol, consider mixtures with a less polar co-solvent (an "anti-solvent") to fine-tune the solubility. Several patents describe purification using solvents like ethers or isopropyl alcohol.[10][11]

    • Control the Cooling Rate: Employ a slow, controlled cooling ramp. A gradual decrease in temperature allows for the selective nucleation and growth of crystals of the less soluble, desired racemate. A typical industrial process might involve cooling over 8-20 hours.[6]

    • Introduce Seeding Crystals: Adding a small quantity of high-purity this compound HCl crystals at the saturation point can promote the crystallization of the correct isomeric form and prevent spontaneous, non-selective precipitation.

Problem 2: The overall yield after purification is unacceptably low.

  • Probable Cause 1: Multiple Purification Steps. Each successive recrystallization step intended to boost purity will inevitably result in a loss of material to the mother liquor. Processes that rely on multiple crystallizations of the free base and then the salt form are particularly prone to low yields.[11]

  • Probable Cause 2: High Solubility in Mother Liquor. The chosen solvent system might be too effective, leading to a significant amount of the desired product remaining dissolved in the mother liquor even after cooling.

  • Solution:

    • Streamline the Process: Aim for a process that achieves the desired purity in a single, highly efficient crystallization step, typically via the hydrochloride salt.[5] This avoids the cumulative losses of multiple steps.

    • Optimize Solvent Volume: Use the minimum volume of solvent required to fully dissolve the crude product at the reflux temperature. Excess solvent will increase product loss.

    • Analyze the Mother Liquor: Use HPLC to quantify the amount of desired product in the mother liquor. If significant, consider developing a rework procedure to recover this material in subsequent batches.

Problem 3: HPLC analysis shows residual starting materials or unknown peaks.

  • Probable Cause: This could be due to an incomplete reaction during the coupling stage or the presence of impurities in the starting materials that carry through the synthesis. Degradation under harsh conditions (e.g., strong acid/base, high heat) is another possibility.[12]

  • Solution:

    • Verify Starting Material Purity: Before beginning the synthesis, ensure the purity of the key intermediates, such as the chromane epoxides, is high. Techniques like Centrifugal Partition Chromatography (CPC) have been shown to be effective for purifying these precursors.[3][13]

    • Ensure Reaction Completion: Use an in-process control (e.g., TLC or HPLC) to monitor the coupling reaction and ensure it has gone to completion before workup.

    • Characterize Unknowns: If significant unknown peaks are present, isolation via preparative HPLC followed by structural elucidation (LC-MS, NMR) is necessary to identify the impurity and trace its origin.[9] This is critical for process optimization and regulatory filings.

Data & Purification Techniques Summary

Table 1: Common Impurities and Characterization
Impurity TypeCommon Name / StructureProbable OriginRecommended Analytical Method
Diastereomers (RSRR+SRSS)-N-Benzyl NebivololEpimerization of chloroketone starting materials; non-selective coupling.[5]Chiral HPLC
Starting Material BenzylamineIncomplete reaction; excess reagent used in the coupling step.[11]RP-HPLC
Intermediate 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyranIncomplete reaction during the coupling stage.[6]RP-HPLC, GC-MS
Side-Product Bis-adductsReaction of the secondary amine with a second epoxide molecule.RP-HPLC, LC-MS
Table 2: Comparison of Primary Purification Techniques
TechniquePrimary ApplicationAdvantagesDisadvantages
Fractional Crystallization (as HCl salt) Removal of diastereomers from crude product.[5]Highly scalable, cost-effective, can achieve very high purity in a single step.Yield can be sensitive to solvent choice and cooling rate; may require optimization.
Column Chromatography Purification of early-stage intermediates (e.g., epoxides).[6]High resolving power, effective for complex mixtures with multiple components.Less scalable for large quantities, solvent-intensive, higher cost.
Recrystallization (Free Base) General purification from non-isomeric impurities.Simple procedure.Often inefficient for separating closely related diastereomers compared to salt crystallization.[11]

Visualized Workflows and Logic

Purification Workflow Diagram

cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Final Product Crude Crude this compound (Mixture of Diastereomers) Dissolution Dissolution in Organic Solvent (e.g., Methanol) Crude->Dissolution Salt HCl Salt Formation (e.g., add HCl in IPA) Dissolution->Salt Crystallization Controlled Cooling & Crystallization Salt->Crystallization Desired (RSSS+SRRR) racemate selectively precipitates Filtration Filtration & Washing (e.g., with chilled solvent) Crystallization->Filtration Undesired diastereomers remain in mother liquor Drying Vacuum Drying Filtration->Drying Pure High-Purity This compound HCl Drying->Pure

Caption: Workflow for the purification of this compound via HCl salt crystallization.

Troubleshooting Decision Tree

start Purification Issue Identified low_purity Low Diastereomeric Purity? start->low_purity low_yield Low Overall Yield? start->low_yield purity_sol1 Review Solvent System low_purity->purity_sol1 Yes yield_sol1 Minimize Number of Steps low_yield->yield_sol1 Yes purity_sol2 Slow Down Cooling Rate purity_sol1->purity_sol2 purity_sol3 Implement Seeding purity_sol2->purity_sol3 yield_sol2 Reduce Solvent Volume yield_sol1->yield_sol2 yield_sol3 Analyze Mother Liquor for Recovery yield_sol2->yield_sol3

Caption: Decision tree for troubleshooting common purification problems.

Detailed Experimental Protocol

Protocol 1: Purification of this compound by Fractional Crystallization of its Hydrochloride Salt

This protocol is a representative example based on common procedures described in the literature.[5][6][11] Researchers must adapt it based on their specific crude material composition, scale, and available equipment.

Objective: To isolate the desired (RSSS+SRRR) diastereomeric pair of N-Benzyl Nebivolol from a crude mixture containing other stereoisomers.

Materials:

  • Crude this compound

  • Methanol (ACS Grade)

  • Isopropyl Alcohol (ACS Grade)

  • Concentrated Hydrochloric Acid (37%)

  • Reaction vessel with overhead stirrer, condenser, and temperature probe

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution:

    • Charge the reaction vessel with crude this compound (1.0 equivalent).

    • Add methanol (approx. 5-10 volumes, e.g., 5-10 mL per gram of crude).

    • Stir the mixture and heat to reflux (approx. 65°C) until all solids are completely dissolved.

    • Rationale: Dissolution in a suitable solvent is required to create a homogeneous solution from which selective crystallization can occur. Methanol is a common choice.[6]

  • Salt Formation:

    • While maintaining the temperature, prepare a solution of HCl in isopropyl alcohol (IPA). Cautiously add concentrated HCl to cold IPA to create a 2-5 M solution.

    • Slowly add the HCl/IPA solution to the refluxing methanol solution until the pH of the reaction mixture is acidic (pH 1-2).

    • Rationale: The formation of the hydrochloride salt modifies the crystal structure and solubility, which is the key to enhancing the separation of diastereomers.[5]

  • Controlled Crystallization:

    • Once salt formation is complete, slowly cool the mixture. A recommended cooling profile is from 65°C to 20-25°C over a period of 4-6 hours.

    • Continue stirring at 20-25°C for an additional 8-12 hours to allow the crystallization to complete.

    • Rationale: Slow, controlled cooling is critical. It allows the less soluble desired racemate to crystallize selectively, while the more soluble undesired isomers remain in the solution (mother liquor).[6]

  • Isolation and Washing:

    • Filter the resulting slurry through a Buchner funnel.

    • Wash the filter cake with a small amount of chilled methanol (2 x 1-2 volumes) to remove residual mother liquor.

    • Rationale: Washing is essential to remove impurities clinging to the crystal surface. Using a chilled solvent minimizes the dissolution of the desired product during the wash.

  • Drying:

    • Dry the isolated solid in a vacuum oven at 45-50°C until a constant weight is achieved.

    • Rationale: Proper drying removes residual solvents to meet ICH guidelines.

  • Analysis:

    • Analyze the final product for purity by RP-HPLC and for diastereomeric purity by Chiral HPLC. The product should meet the pre-defined specifications (typically >99.5% purity).

References

  • A new method for producing nebivolol hydrochloride of high purity - European Patent Office - EP 2907810 A1. (2014). Googleapis.com.
  • A process for preparation of racemic nebivolol - Patent 1803716. (2012).
  • Nebivolol Impurities. (n.d.). SynZeal.
  • Nebivolol N-Benzyl Impurity. (n.d.). Hemarsh Technologies.
  • Preparation of nebivolol - US20110250454A1. (2011).
  • Nebivolol intermediate crystal and preparing method thereof - CN105198848A. (n.d.).
  • N-Benzyl (-)-Nebivolol (SSRS) | CAS No: 1199945-26-0. (n.d.). Cleanchem.
  • Nebivolol-impurities. (n.d.).
  • Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol - WO2006025070A2. (2006).
  • Process for the preparation of nebivolol - WO2012095707A1. (2012).
  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chrom
  • Gadani, K., Mehta, M., & Shorgar, N. (2021). ISOLATION AND STRUCTURAL ELUCIDATION OF IMPURITY IN NEBIVOLOL. International Journal of Pharmaceutical Sciences and Research, 12(3), 1875-80.
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. (2022).
  • High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. (n.d.). Bezmialem Science.
  • Nebivolol Synthetic Routes. (n.d.). MedKoo Biosciences.
  • This compound | 929706-85-4. (2023). ChemicalBook.
  • This compound. (n.d.).
  • isolation and structural elucidation of impurity in nebivolol. (2025).
  • An improved process for the preparation of nebivolol hydrochloride - EP 2163551 B1. (2009). Googleapis.com.
  • Enhancing Nebivolol Precursor Achiral Separation with Centrifugal Partition Chrom
  • This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific.
  • Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. (n.d.). Der Pharma Chemica.
  • Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Re. (2023).
  • REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPAR

Sources

preventing byproduct formation in N-Benzyl Nebivolol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Benzyl Nebivolol synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, troubleshooting, and preventing the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, enhance purity, and ensure the integrity of your results.

Introduction: The Challenge of Purity in N-Benzyl Nebivolol Synthesis

The synthesis of N-Benzyl Nebivolol, a key intermediate in the production of the antihypertensive drug Nebivolol, is a multi-step process that requires precise control over stereochemistry and reaction conditions. Nebivolol possesses four chiral centers, meaning that 16 stereoisomers are possible, though only the d-isomer (SRRR) and l-isomer (RSSS) are used in the final drug product. The N-benzylation step, typically involving the reaction of an amino alcohol intermediate with a fluorinated chromane epoxide, is a critical juncture where several process-related impurities and unwanted diastereomers can arise.

This guide addresses the most common challenges encountered during this stage, providing mechanistic explanations and actionable protocols to help you achieve high purity and yield.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I'm observing a significant impurity with a higher molecular weight than my desired N-Benzyl Nebivolol product. What is it and how can I prevent it?

Answer:

This is a classic sign of over-alkylation , a common side reaction in N-alkylation chemistry.[1] The desired product, N-Benzyl Nebivolol, is a secondary amine. This secondary amine can be more nucleophilic than the primary benzylamine starting material, allowing it to react with a second molecule of the epoxide intermediate.

Mechanistic Insight:

The lone pair of electrons on the nitrogen of the newly formed N-Benzyl Nebivolol can attack another molecule of the fluorinated chromane epoxide. This results in the formation of a tertiary amine, a high-molecular-weight byproduct that can be difficult to separate from the desired product.

Overalkylation_Mechanism cluster_main Desired Reaction cluster_side Side Reaction: Over-alkylation AminoAlcohol Amino Alcohol (Intermediate 1) Product N-Benzyl Nebivolol (Desired Secondary Amine) AminoAlcohol->Product 1. Nucleophilic Attack 2. Ring Opening Epoxide1 Fluorinated Chromane Epoxide Epoxide1->Product Byproduct Over-alkylated Impurity (Tertiary Amine) Product->Byproduct Nucleophilic Attack (Product acts as nucleophile) Epoxide2 Fluorinated Chromane Epoxide Epoxide2->Byproduct

Caption: Mechanism of desired N-alkylation vs. side reaction of over-alkylation.

Prevention & Troubleshooting Strategies:

Over-alkylation is best controlled through careful optimization of reaction parameters.

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess of the amine starting material relative to the epoxide. A 1.1 to 1.3 molar equivalent of the amine is a good starting point.Saturating the reaction with the initial nucleophile (amine) ensures the epoxide is consumed before it can react with the secondary amine product.[1]
Reaction Temperature Maintain a lower reaction temperature (e.g., 0-25°C).N-alkylation is an exothermic process. Lower temperatures slow down the reaction rate, reducing the likelihood of the less-controlled secondary alkylation.
Rate of Addition Add the epoxide intermediate slowly (dropwise) to the solution of the amine.This maintains a low instantaneous concentration of the epoxide, preventing it from accumulating and reacting with the product as it forms.
Solvent Choice Use polar aprotic solvents like Isopropyl Alcohol (IPA) or Methanol.[2][3]These solvents effectively solvate the reactants and intermediates without participating in the reaction.
Question 2: My HPLC analysis shows multiple peaks with the same mass as N-Benzyl Nebivolol, particularly an impurity at 0.88 RRT. What are these and how do I improve diastereoselectivity?

Answer:

You are observing the formation of undesired diastereomeric impurities . The synthesis of Nebivolol involves coupling two different chiral fragments, and controlling the stereochemical outcome is paramount. An impurity at 0.88 RRT has been identified as the (R,R,R,R)-Nebivolol isomer, which can form during the synthesis.[4] The goal is to maximize the formation of the desired RSSS and SRRR diastereomers.

Mechanistic Insight:

The formation of diastereomers is governed by the stereochemistry of the starting materials (the amino alcohol and the epoxide) and the transition state energies of the competing reaction pathways. The reaction conditions, including solvent and temperature, can influence which transition state is favored, thereby altering the ratio of diastereomers produced.

Strategies for Controlling Stereochemistry:

  • Purity of Starting Materials: Ensure the enantiomeric purity of your chiral starting materials is as high as possible. Any isomeric contamination in the precursors will carry through to the final product.

  • Fractional Crystallization: This is the most common and effective method for purifying the desired N-Benzyl Nebivolol diastereomers. The different physical properties of the diastereomers, such as solubility, allow for their separation. Often, converting the free base to a salt (e.g., hydrochloride) can enhance the efficiency of crystallization.[5][6]

Protocol: Purification of N-Benzyl Nebivolol by Fractional Crystallization

This protocol is a general guideline and may require optimization based on your specific mixture of diastereomers.

  • Dissolution: Dissolve the crude N-Benzyl Nebivolol free base in a suitable solvent system. Mixtures of tetrahydrofuran (THF) and water, or alcohols like methanol or ethanol, are commonly used.[2][5]

  • Salt Formation (Optional but Recommended): Slowly add a solution of hydrochloric acid (e.g., 1M HCl in isopropanol) to the mixture while stirring. This will precipitate the N-Benzyl Nebivolol hydrochloride salts.

  • Heating & Cooling Cycle: Gently heat the mixture to ensure complete dissolution. Then, allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling to 0-5°C. Slow cooling is critical for selective crystallization.

  • Isolation: The desired diastereomer, often being less soluble, will crystallize out. Isolate the solid product by filtration.

  • Purity Check: Wash the filtered cake with a small amount of cold solvent and dry under vacuum. Analyze the purity of the isolated solid and the mother liquor by HPLC.

  • Recrystallization (If Necessary): If the purity is not satisfactory, a second recrystallization step may be required.

Question 3: My reaction is clean, but the subsequent debenzylation step to get Nebivolol is giving me low yields and byproducts. What's going wrong?

Answer:

While this guide focuses on the N-Benzyl Nebivolol step, the purity of this intermediate directly impacts the debenzylation (hydrogenation) step. Issues in the final deprotection stage often trace back to impurities in the N-Benzyl Nebivolol starting material.

Troubleshooting Workflow for Debenzylation:

Debenzylation_Troubleshooting StartNode StartNode CheckNode CheckNode ProblemNode ProblemNode SolutionNode SolutionNode start Low Yield or Impurities in Final Nebivolol Product check_catalyst Is the hydrogenation catalyst (Pd/C) fresh and active? start->check_catalyst check_purity Is the N-Benzyl Nebivolol starting material pure? start->check_purity poisoning Catalyst Poisoning check_catalyst->poisoning No side_reactions Side Reactions from Impurities check_purity->side_reactions No new_catalyst Use fresh catalyst; Increase catalyst loading poisoning->new_catalyst optimize_H2 Optimize H2 source (e.g., H2 gas vs. transfer hydrogenation) poisoning->optimize_H2 purify Re-purify N-Benzyl Nebivolol (See Crystallization Protocol) side_reactions->purify

Sources

alternative methods for the deprotection of N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzyl Nebivolol Deprotection

A Guide for Development and Troubleshooting

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the deprotection of N-Benzyl Nebivolol. This critical final step in the synthesis of Nebivolol, while often employing standard catalytic hydrogenation, can present significant challenges ranging from slow reaction kinetics to impurity formation. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols for alternative methods to help you navigate these complexities and achieve a clean, efficient conversion.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the N-benzyl deprotection step.

Section 1: Standard Catalytic Hydrogenation (H₂ gas, Pd/C)

The cleavage of the C-N bond using hydrogen gas and a palladium on carbon catalyst is a foundational method for this transformation.[1][2][3][4] However, its apparent simplicity can be deceptive.

Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the common causes?

A: A stalled reaction is a frequent issue. The root cause can typically be traced to one of three areas:

  • Catalyst Activity:

    • Poisoning: The secondary amine product, Nebivolol, can itself act as a mild catalyst poison, inhibiting further reaction.[5] Ensure your starting material is free from sulfur-containing impurities or other common catalyst poisons.

    • Quality & Age: The activity of Pd/C can degrade over time, especially with improper storage. Use a fresh, high-quality catalyst. For stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective, though it is more expensive.

    • Pyrophoricity & Handling: Pd/C is pyrophoric, especially after filtration when it is dry and saturated with hydrogen.[1][6] Always handle it under a blanket of inert gas (Nitrogen or Argon) and quench the filter cake with water before disposal.[1]

  • Hydrogen Delivery:

    • Insufficient Mass Transfer: The reaction is heterogeneous, occurring on the catalyst surface. Vigorous agitation is crucial to ensure hydrogen gas is adequately dissolved in the solvent and available at the catalyst sites. For lab scale, ensure rapid magnetic stirring; for larger scale, overhead mechanical stirring is necessary.

    • Poor H₂ Contact: Ensure the reaction vessel has been properly purged of air. A common procedure is to evacuate the flask and backfill with hydrogen gas from a balloon, repeating this cycle at least three times.[1]

  • Solvent & Substrate:

    • Solvent Choice: Methanol or ethanol are common choices.[1] Ensure they are of sufficient purity and degassed if possible.

    • Acidification: In some cases, the presence of a catalytic amount of acid (like HCl in Ethanol) can prevent the product amine from poisoning the catalyst surface by protonating it.[5] However, this must be carefully tested as it can promote side reactions.

Q2: My final product is contaminated with a "de-F" Nebivolol impurity. Why is this happening and how can I prevent it?

A: This is a critical chemoselectivity issue. The "de-F" impurity is formed when the C-F bond on one of the benzopyran rings is also reduced by hydrogenolysis.[7] Standard catalytic hydrogenation is known to be aggressive enough to cause this, especially with extended reaction times or elevated temperatures needed to push a sluggish reaction to completion.[7]

Mitigation Strategy: The most effective way to prevent dehalogenation is to switch to a milder, more selective deprotection method. Catalytic Transfer Hydrogenation (CTH) is the preferred alternative for this specific problem.[7] CTH methods generate hydrogen in situ under less forcing conditions, significantly improving selectivity.

Section 2: Alternative Method - Catalytic Transfer Hydrogenation (CTH)

CTH offers a powerful, safer, and often more selective alternative to using high-pressure hydrogen gas.[2][7][8] It involves a hydrogen donor molecule that transfers its hydrogen to the substrate on the catalyst surface.

Q3: When should I choose CTH over traditional hydrogenation?

A: Consider CTH as your primary alternative under these circumstances:

  • Chemoselectivity is Required: As discussed, CTH is superior for preventing dehalogenation of the fluoroaromatic moiety in Nebivolol.[7]

  • Safety & Equipment: CTH avoids the use of flammable and potentially explosive hydrogen gas, making it inherently safer and accessible for labs not equipped with high-pressure reactors.[1]

  • Sluggish Reactions: When standard hydrogenation stalls, CTH can often drive the reaction to completion due to different reaction kinetics and conditions.

Q4: What are the pros and cons of using Ammonium Formate vs. Formic Acid as the hydrogen donor?

A: Both are excellent and widely cited hydrogen donors for this transformation.[2][3][7][8][9] The choice depends on your process parameters and downstream purification strategy.

FeatureAmmonium FormateFormic Acid
Mechanism Decomposes on the catalyst surface to H₂, NH₃, and CO₂. The reaction is typically neutral.Directly acts as the hydrogen donor. The reaction medium is acidic.
Pros Neutral conditions, which can be beneficial for acid-sensitive substrates. Often provides clean and quantitative yields.[10]Can be faster. The resulting Nebivolol formate salt may precipitate directly, offering a purification advantage.[8]
Cons Requires removal of excess ammonium salts during workup, often by washing or dialysis. Can require reflux temperatures.[11]The acidic medium may not be suitable for all substrates. The formate salt must be neutralized in a separate step to yield the free base.[8]
Typical Solvent Methanol, Ethanol, DMF[11]sec-Butanol is specifically cited as a highly effective solvent for the Nebivolol system.[7][8]

Q5: Are there any viable non-Palladium methods for this deprotection?

A: While palladium is the most common catalyst, concerns about its cost and pyrophoric nature have driven research into alternatives. One promising lab-scale method involves using magnesium metal with ammonium formate .[6] This system can achieve N-debenzylation under mild conditions and avoids the use of expensive and hazardous palladium. While less industrially established for Nebivolol specifically, it represents a cost-effective and interesting area for process exploration.[6]

Method Selection & Workflow Diagrams

The choice of deprotection method is critical for success. The following diagrams illustrate a decision-making process and the general mechanism of CTH.

G start Start: N-Benzyl Nebivolol Deprotection check_h2 Is an H₂ gas setup readily available and safe? start->check_h2 check_selectivity Is dehalogenation (de-F impurity) a known issue or concern? check_h2->check_selectivity Yes cth_path Protocol: Catalytic Transfer Hydrogenation (CTH) check_h2->cth_path No std_hydro Protocol: Standard Hydrogenation (H₂/Pd-C) check_selectivity->std_hydro No check_selectivity->cth_path Yes check_workup What is the preferred downstream workup? cth_path->check_workup formic_acid Use Formic Acid in sec-Butanol check_workup->formic_acid Salt isolation ammonium_formate Use Ammonium Formate in Methanol check_workup->ammonium_formate Neutral workup

Caption: Decision tree for selecting a deprotection method.

G cluster_catalyst Palladium Catalyst Surface pd_surface Pd(0) Surface pd_hydride Active Pd-H Species pd_surface->pd_hydride Forms Hydride pd_hydride->pd_surface Regenerates Catalyst product Nebivolol (R₂NH) + Toluene pd_hydride->product Product Desorption donor Hydrogen Donor (e.g., HCOOH or HCOONH₄) donor->pd_surface Adsorption & Decomposition substrate N-Benzyl Nebivolol (R₂N-Bn) substrate->pd_hydride Adsorption & C-N Bond Cleavage

Caption: Generalized mechanism of Catalytic Transfer Hydrogenation.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: CTH with Formic Acid in sec-Butanol

This method is particularly effective and has been specifically cited for Nebivolol synthesis, offering advantages in reaction time and purity.[7][8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Benzyl Nebivolol (1.0 eq).

  • Solvent Addition: Add sec-Butanol as the solvent (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% wet Palladium on Carbon (50% water content) catalyst. A typical loading is ~5-10% w/w relative to the N-Benzyl Nebivolol substrate.[2][8]

  • Heating: Begin stirring and heat the mixture to approximately 70 °C.[8]

  • Donor Addition: Once the temperature has stabilized, slowly add Formic Acid (approx. 3.0-5.0 eq) via a syringe pump over 1 hour.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 3-5 hours after the addition is finished.

  • Work-up (for Free Base):

    • Cool the reaction to ~45 °C and filter through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with sec-Butanol.

    • To the filtrate, add a solution of aqueous sodium hydroxide (e.g., 30% w/w) to neutralize the formic acid and precipitate the Nebivolol free base.

    • The product can then be isolated by filtration, washed with water, and dried.

Protocol 2: CTH with Ammonium Formate in Methanol

This is a classic and highly reliable CTH method performed under neutral conditions.[1][11]

  • Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, suspend N-Benzyl Nebivolol (1.0 eq) and 10% Palladium on Carbon (~0.5 to 1.0x the weight of the substrate) in dry Methanol (20 mL per mmol of substrate).[11]

  • Donor Addition: Under a nitrogen atmosphere, add anhydrous Ammonium Formate (approx. 5.0 eq) in a single portion.[11]

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a Celite® pad to remove the catalyst, washing the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • To remove excess ammonium salts, the residue can be dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with saturated NaCl solution. The organic layer is then dried and concentrated to yield the final product.

References

  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Gowda, S., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Erowid. (n.d.).
  • Kamal, A., et al. (2004).
  • Google Patents. (n.d.). WO2010049455A1 - Process for preparing nebivolol.
  • Google Patents. (n.d.). EP 2346845 B1 - PROCESS FOR PREPARING NEBIVOLOL.
  • Google Patents. (n.d.). US20110207948A1 - Process for preparing nebivolol.
  • Google Patents. (n.d.). Process for preparing nebivolol - EP2346845B1.
  • Google Patents. (n.d.). BRPI0921632B1 - PROCESS TO PREPARE NEBIVOLOL.
  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Enhancing the Efficiency of rac-N-Benzyl Nebivolol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of racemic N-Benzyl Nebivolol. As a critical intermediate in the manufacturing of Nebivolol, a highly selective β1-receptor antagonist, achieving high yield and purity in this step is paramount.[] The synthesis presents unique challenges, primarily due to the presence of four chiral centers, which can lead to a complex mixture of up to ten stereoisomers if not properly controlled.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic to empower researchers to diagnose issues, optimize conditions, and enhance the overall efficiency of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction for rac-N-Benzyl Nebivolol is suffering from low yields. What are the primary factors I should investigate?

A1: Low yield is a common issue often attributable to suboptimal reaction conditions or reactant quality. The core of this synthesis is the nucleophilic ring-opening of an epoxide by an amino alcohol. Let's break down the critical parameters.

  • Reaction Kinetics (Temperature and Time): The reaction between (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is highly dependent on temperature.[4]

    • Causality: Insufficient temperature or time will lead to an incomplete reaction. Conversely, excessive heat can promote side reactions, such as the formation of undesired isomers or degradation products, which complicates purification and lowers the isolated yield of the target racemate.[5] Field data suggests that refluxing in a suitable alcoholic solvent is effective.[6]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and facilitating the reaction mechanism.

    • Causality: Polar protic solvents like methanol, ethanol, or isopropanol are generally preferred.[4][7] They can solvate the transition state and participate in proton transfer, which is necessary for the epoxide ring-opening. The choice of solvent can also influence the crystallization and isolation of the final product.

  • Stoichiometry: Ensure the molar ratio of the epoxide and the N-benzylated amino alcohol is appropriate. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can complicate purification.

Optimization Workflow:

G start Low Yield Reported check_purity Verify Purity of Starting Intermediates via HPLC start->check_purity check_purity->start <99%, Purify Intermediates check_conditions Review Reaction Conditions check_purity->check_conditions Purity >99% optimize_temp Optimize Temperature (e.g., 65-70°C) [5] check_conditions->optimize_temp optimize_time Optimize Reaction Time (e.g., 8-18 hours) [5] optimize_temp->optimize_time check_solvent Evaluate Solvent Choice (Methanol, IPA) [3, 10] optimize_time->check_solvent isolate Improved Yield check_solvent->isolate

Caption: Troubleshooting workflow for low reaction yield.

Recommended Starting Conditions:

ParameterRecommended ValueRationale & Reference
Solvent Methanol or Isopropyl Alcohol (IPA)Effective polar protic solvents that facilitate epoxide ring-opening.[6][7]
Temperature 65 - 70°C (Reflux)Balances reaction rate against the formation of thermal byproducts.[4]
Time 8 - 18 hoursEnsures reaction goes to completion. Monitor progress with TLC or HPLC.[4]
Atmosphere NitrogenPrevents potential oxidative side reactions.
Q2: My HPLC analysis reveals significant diastereomeric impurities. How can I improve the stereochemical purity of my rac-N-Benzyl Nebivolol?

A2: This is the most critical challenge in Nebivolol synthesis. The desired product is a racemic mixture of the (SRRR) and (RSSS) enantiomers. The formation of other diastereomers, such as the (RSRR) and (SRSS) pairs, is a common problem.[]

  • Root Cause - Purity of Intermediates: The stereochemical purity of the final product is almost entirely dictated by the diastereomeric purity of your starting materials: the chromane epoxide and the benzylated amino alcohol.[3] The coupling reaction itself does not typically induce epimerization. Therefore, using a mixture of epoxide diastereomers will inevitably lead to a mixture of N-Benzyl Nebivolol diastereomers.

    • Expert Recommendation: It is far more efficient to purify the intermediates than to try and separate a complex mixture of final products.[3] Techniques like preparative HPLC or centrifugal partition chromatography (CPC) have proven highly effective for separating the chromane epoxide diastereomers at the outset, ensuring a cleaner conversion.[3]

  • Purification of the Final Product: If you already have a mixed crude product, fractional crystallization is the primary method for purification.[8]

    • Causality: Diastereomers have different physical properties, including solubility. By carefully selecting a crystallization solvent (e.g., ethanol, isopropanol), it is often possible to selectively crystallize the desired racemic pair, leaving the more soluble, undesired isomers in the mother liquor.[9][10] This can be a time-consuming process requiring multiple recrystallizations and may lead to significant yield loss.[] Some processes even convert the free base to its hydrochloride salt to aid in this separation before debenzylation.[4]

G cluster_0 Starting Intermediates cluster_1 Coupling Reaction cluster_2 Product Mixture AminoAlcohol (±)-[1S(R)]-Amino Alcohol Reaction Nucleophilic Attack AminoAlcohol:f0->Reaction Epoxide (±)-[1S(S)]-Epoxide Epoxide:f0->Reaction NBN Desired rac-N-Benzyl Nebivolol (RSSS + SRRR) Reaction->NBN:f0 Impurity Diastereomeric Impurities (e.g., RSRR + SRSS) [9] Reaction->Impurity:f0

Caption: Origin of diastereomeric impurities in the coupling reaction.

Q3: I'm struggling with the crystallization of rac-N-Benzyl Nebivolol. The product is oiling out or remains impure. What are the best practices for isolation?

A3: This is a classic purification challenge. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid, causing it to separate as a liquid phase instead of crystalline solid.

  • Solvent Selection: The choice of solvent is critical. You need a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol and isopropanol are commonly cited.[6][7] Sometimes a solvent/anti-solvent system is required.

  • Cooling Rate: Rapid cooling is a primary cause of oiling out. A slow, controlled cooling rate allows molecules sufficient time to orient themselves into a crystal lattice.

    • Protocol:

      • Heat the solvent to dissolve the crude product completely.

      • Allow the solution to cool slowly towards room temperature. Do not place directly in an ice bath.

      • If crystallization does not occur, try scratching the inside of the flask with a glass rod to create nucleation sites.

      • "Seeding" the solution with a few crystals of pure product can be highly effective at inducing crystallization.

      • Once turbidity or crystal formation is observed, maintain the solution at that temperature for a period before continuing to cool slowly.

  • Purity of the Crude Material: Highly impure material is more likely to oil out, as impurities can inhibit crystal lattice formation. If the crude product is very impure (>10-15% impurities), consider a preliminary purification step like a column chromatography "plug" to remove the bulk of impurities before attempting crystallization.[2] While full-scale chromatography is often avoided in industrial processes due to cost, it can be a valuable tool at the research stage.[2][3]

Q4: Some protocols mention converting N-Benzyl Nebivolol to its HCl salt, while others proceed directly to debenzylation with the free base. What is the advantage of forming the salt?

A4: Forming the hydrochloride salt of N-Benzyl Nebivolol is primarily a purification strategy.[4]

  • Enhanced Crystallinity: Salts often have higher melting points and are more crystalline than their corresponding free bases. This can make them easier to handle and purify by recrystallization.

  • Differential Solubility: The solubility of the desired diastereomeric pair's HCl salt may be significantly different from that of the undesired impurity salts, enabling a more efficient separation via fractional crystallization.[8]

However, this introduces extra steps into the overall synthesis: salt formation and then conversion back to the free base before the final debenzylation step.[7] More recent, efficient processes aim to avoid these steps by ensuring high purity of the initial intermediates, allowing for a more direct "one-pot" synthesis from the intermediates to the final debenzylated Nebivolol HCl.[11] Interestingly, some research indicates that the debenzylation step itself (via transfer hydrogenation) proceeds much more efficiently with the N-benzyl Nebivolol HCl salt compared to the free base.[12]

References

  • A new method for producing nebivolol hydrochloride of high purity. (2017). Justia Patents. [Link]

  • WO2008010022A2 - A process for preparation of racemic nebivolol. (n.d.).
  • An improved process for the preparation of nebivolol hydrochloride. (2009). European Patent Office - EP 2163551 B1. [Link]

  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. (2022). European Patent Office - EP 3974419 A2. [Link]

  • An improved process for the preparation of nebivolol hydrochloride. (n.d.). Patent 2163551 - EPO. [Link]

  • EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride. (n.d.).
  • EP1803716A1 - A process for preparation of racemic nebivolol. (n.d.).
  • Gadani, K., Mehta, M., & Shorgar, N. (2021). ISOLATION AND STRUCTURAL ELUCIDATION OF IMPURITY IN NEBIVOLOL. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(3), 1875-1880. [Link]

  • US20110250454A1 - Preparation of nebivolol. (n.d.).
  • Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. (2025). ResearchGate. [Link]

  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. (2025). Gilson Inc. [Link]

  • WO2006025070A2 - Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol. (n.d.).
  • WO2012095707A1 - Process for the preparation of nebivolol. (n.d.).
  • Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. (n.d.). PubMed. [Link]

  • A new method for producing nebivolol hydrochloride of high purity. (2014). European Patent Office - EP 2907810 A1. [Link]

  • Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography. (2020). PubMed. [Link]

  • isolation and structural elucidation of impurity in nebivolol. (2025). ResearchGate. [Link]

  • Process for the preparation of nebivolol. (2011). European Patent Office - EP 2646426 B1. [Link]

  • CN103833717A - Synthetic method of nebivolol. (n.d.).
  • rac N-Benzyl Nebivolol. (n.d.). PubChem. [Link]

  • Nebivolol. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Nebivolol. (n.d.). Wikipedia. [Link]

  • Nebivolol (nebivolol): Side Effects, Uses, Dosage, Interactions, Warnings. (2022). RxList. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Racemic N-Benzyl Nebivolol Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the chemical and chiral purity of racemic N-Benzyl Nebivolol, a critical intermediate in the synthesis of the antihypertensive drug Nebivolol. As direct, publicly available, validated analytical methods for N-Benzyl Nebivolol are scarce, this document leverages established and validated methods for Nebivolol, adapting them to provide a robust framework for the analysis of its N-benzylated precursor. The principles and techniques discussed herein are grounded in extensive experience in pharmaceutical analysis and are designed to offer researchers, scientists, and drug development professionals a comprehensive resource for ensuring the quality and consistency of this key synthetic intermediate.

The Critical Role of Purity in N-Benzyl Nebivolol

N-Benzyl Nebivolol is the immediate precursor to Nebivolol, formed through the coupling of two chiral chroman building blocks with benzylamine. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final Nebivolol active pharmaceutical ingredient (API). Impurities in N-Benzyl Nebivolol can carry over to the final product, potentially altering its pharmacological and toxicological profile. Furthermore, given that Nebivolol is a racemic mixture of the (S,R,R,R) and (R,S,S,S) enantiomers, with each exhibiting distinct pharmacological activities, the stereochemical purity of N-Benzyl Nebivolol is of paramount importance.[1][2]

This guide will explore the two primary facets of N-Benzyl Nebivolol purity assessment:

  • Chemical Purity: The identification and quantification of process-related impurities and potential degradation products.

  • Chiral Purity: The separation and quantification of the different stereoisomers of N-Benzyl Nebivolol.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its robustness and reliability. For the assessment of N-Benzyl Nebivolol's chemical purity, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.

The Logic Behind Method Development for N-Benzyl Nebivolol

While specific methods for N-Benzyl Nebivolol are not extensively published, we can logically derive a suitable method from established Nebivolol assays.[3] The N-benzyl group increases the hydrophobicity of the molecule compared to Nebivolol. Therefore, a mobile phase with a slightly higher organic solvent concentration will likely be required to achieve a reasonable retention time.

A stability-indicating method is crucial to ensure that all potential degradation products are separated from the main analyte peak. Forced degradation studies, involving exposure of N-Benzyl Nebivolol to acidic, basic, oxidative, thermal, and photolytic stress conditions, are essential for the development and validation of such a method.[4][5]

Proposed RP-HPLC Method Parameters

Below is a proposed starting point for an RP-HPLC method for N-Benzyl Nebivolol purity assessment, based on validated methods for Nebivolol.[3][6][7]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar to non-polar compounds.
Mobile Phase Acetonitrile and a phosphate or acetate buffer (pH 3.0-4.5) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) mixture.The organic modifier elutes the analyte, while the acidic buffer ensures the ionization state of the molecule is consistent, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection UV at 282 nmNebivolol and its derivatives exhibit a strong UV absorbance at this wavelength, ensuring good sensitivity.
Column Temperature 30-35 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for N-Benzyl Nebivolol, adhering to International Council for Harmonisation (ICH) guidelines.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2R1) cluster_2 Sample Analysis MD1 Select Column & Mobile Phase MD2 Optimize Gradient & Flow Rate MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 SA1 System Suitability Test V5->SA1 SA2 Analyze N-Benzyl Nebivolol Batches SA1->SA2 SA3 Report Purity & Impurity Profile SA2->SA3 cluster_0 Method Selection cluster_1 Method Optimization cluster_2 Analysis & Quantification MS1 Choose Chiral HPLC or UPC² MS2 Select Appropriate Chiral Stationary Phase MS1->MS2 MO1 Optimize Mobile Phase Composition MS2->MO1 MO2 Adjust Flow Rate & Temperature MO1->MO2 AQ1 Inject Racemic Standard MO2->AQ1 AQ2 Inject N-Benzyl Nebivolol Sample AQ1->AQ2 AQ3 Calculate Enantiomeric Ratio AQ2->AQ3

Sources

A Senior Application Scientist's Guide to the Chiral HPLC Analysis of N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex pharmaceutical compounds, control over stereochemistry is not merely a regulatory hurdle; it is a fundamental determinant of therapeutic efficacy and safety. N-Benzyl Nebivolol serves as a critical penultimate intermediate in the manufacturing of Nebivolol, a highly selective β1-blocker used to treat hypertension.[1][2] Nebivolol itself is a racemic mixture of (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol).[3] These enantiomers possess distinct pharmacological profiles: the d-enantiomer is a potent β1-adrenergic receptor antagonist, while the l-enantiomer contributes to nitric oxide-mediated vasodilation.[3] Consequently, the stereochemical purity of the N-Benzyl Nebivolol intermediate directly impacts the quality and therapeutic action of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of racemic N-Benzyl Nebivolol. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, enabling researchers and drug development professionals to select and optimize the most appropriate analytical strategy for their specific needs, whether for process monitoring, quality control, or stability testing.

The Analytical Challenge: Resolving Enantiomers

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Their separation, therefore, necessitates the introduction of a chiral selector to create a diastereomeric interaction, leading to differential retention on a chromatographic column.[4] The most common and effective approach for this is the use of a Chiral Stationary Phase (CSP). The goal is to achieve baseline separation (Resolution > 1.5) to ensure accurate quantification of each enantiomer.

Primary Method: Normal-Phase Chiral HPLC on a Polysaccharide-Based CSP

Normal-Phase (NP) HPLC using a polysaccharide-based CSP, particularly an amylose derivative, stands as the gold standard for the chiral separation of Nebivolol and its precursors.[5][6] The United States Pharmacopeia (USP) itself proposes a method for Nebivolol's stereoisomeric purity test using a similar column (Chiralpak AD), underscoring its reliability.[7]

Mechanism & Rationale

The efficacy of amylose-based CSPs, such as amylose tris(3,5-dimethylphenyl carbamate), stems from their rigid, helical polymer structure. This conformation creates well-defined chiral grooves that allow for multiple simultaneous interactions with the analyte. For N-Benzyl Nebivolol, chiral recognition is achieved through a combination of:

  • Hydrogen Bonding: Interactions between the hydroxyl and amine groups of the analyte and the carbamate linkages of the CSP.

  • π-π Interactions: Stacking between the aromatic rings of the analyte (benzopyran and benzyl groups) and the phenyl groups on the CSP.[8]

  • Steric Hindrance: A precise spatial fit into the chiral cavity of the CSP, which differs for each enantiomer, leading to the formation of transient, diastereomeric complexes with different stability constants and, thus, different retention times.

The use of a basic modifier like Diethylamine (DEA) or Diethanolamine in the mobile phase is critical. It serves to mask active, acidic silanol sites on the silica support, preventing non-specific interactions that cause severe peak tailing and improve the overall peak shape and resolution.[6][8]

Experimental Protocol: Normal-Phase HPLC
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Amylose-based CSP, e.g., Chiralpak AD-3 (250 x 4.6 mm, 3 µm).[6]

  • Mobile Phase: n-hexane, ethanol, and diethylamine (DEA) in a ratio of 85:15:0.1 (v/v/v).[8] All solvents must be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 282 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic N-Benzyl Nebivolol standard or sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Inject a standard solution and verify that the resolution between the two enantiomer peaks is ≥ 2.0 and the tailing factor for each peak is ≤ 1.5.

Alternative Method 1: Reversed-Phase Chiral HPLC

While less common for this specific application, Reversed-Phase (RP) HPLC offers a different selectivity profile and the advantage of using aqueous-organic mobile phases. This can be beneficial if the analyte has poor solubility in non-polar normal-phase solvents.[10]

Mechanism & Rationale

Specialized reversed-phase CSPs, such as the Chiralpak AD-RH, are designed to be stable in aqueous environments.[5] The chiral recognition mechanism is similar to the normal-phase counterpart but is influenced by the hydrophobic interactions driven by the aqueous mobile phase. The polarity of the organic modifier (e.g., acetonitrile or methanol) plays a key role in modulating retention and selectivity.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: As per the Normal-Phase method.

  • Chiral Column: Reversed-phase amylose-based CSP, e.g., Chiralpak AD-RH (150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile and 10 mM Ammonium Bicarbonate buffer (pH 9.0) in a ratio of 50:50 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 282 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

  • System Suitability: Equilibrate the column thoroughly. Check for a resolution of ≥ 1.5 and a tailing factor of ≤ 1.8.

Alternative Method 2: Ultra-Performance Convergence Chromatography (UPC²)

UPC² is a modern form of Supercritical Fluid Chromatography (SFC) that utilizes compressed carbon dioxide (CO₂) as the primary mobile phase. It merges the benefits of normal-phase chromatography (high selectivity for chiral separations) with the low viscosity and high diffusivity of a supercritical fluid, resulting in a powerful, fast, and environmentally friendly alternative.

Mechanism & Rationale

In UPC², the separation occurs on the same types of chiral stationary phases used in NP-HPLC. The mobile phase consists mainly of supercritical CO₂, with a small amount of a polar organic co-solvent (e.g., methanol or ethanol) and an additive (e.g., DEA). The high diffusivity of the mobile phase allows for much faster mass transfer, leading to significantly shorter analysis times and higher efficiency without sacrificing resolution. The technique dramatically reduces organic solvent consumption, aligning with green chemistry principles.

Experimental Protocol: UPC²
  • Instrumentation: An ACQUITY UPC² System or equivalent, equipped with a PDA detector.

  • Chiral Column: Amylose-based CSP, e.g., Chiralpak AD-3 (150 x 3.0 mm, 3 µm).

  • Mobile Phase A: Compressed CO₂.

  • Mobile Phase B (Co-solvent): Ethanol with 0.2% DEA.

  • Gradient: Isocratic elution with 20% Mobile Phase B.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 40°C.

  • Detection: UV at 282 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in methanol or ethanol to a concentration of 0.5 mg/mL.

  • System Suitability: A rapid equilibration is typically sufficient (5-10 minutes). Verify resolution is ≥ 2.0 and tailing factor is ≤ 1.5.

Performance Comparison

The choice of method depends on the specific analytical objective. The table below summarizes the key performance attributes of the three discussed techniques, based on typical experimental outcomes.

Parameter Normal-Phase HPLC (Primary) Reversed-Phase HPLC (Alternative 1) Ultra-Performance Convergence Chromatography (UPC²) (Alternative 2)
Resolution (Rs) Excellent (> 2.0)[6]Good (> 1.5)[5]Excellent (> 2.0)
Typical Analysis Time 15 - 25 minutes[8]20 - 30 minutes< 6 minutes
Solvent Consumption High (n-hexane, ethanol)Moderate (Acetonitrile, water)Very Low (Mainly CO₂, minimal co-solvent)
Method Robustness Good, but sensitive to water content in mobile phaseHighHigh
"Green" Chemistry Score LowMediumHigh
Equipment Requirement Standard HPLCStandard HPLCSpecialized UPC²/SFC System
Ideal Application Routine QC, high-resolution impurity profilingAnalysis of samples in aqueous matricesHigh-throughput screening, rapid QC, process analytics

Analytical Workflow for Chiral Purity Determination

The following diagram outlines a typical workflow for determining the enantiomeric purity of a batch of N-Benzyl Nebivolol.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Analysis & Data Acquisition cluster_2 Phase 3: Data Processing & Reporting SamplePrep Sample & Standard Preparation (0.5 mg/mL) MethodSelect Method Selection (NP-HPLC, RP-HPLC, or UPC²) SamplePrep->MethodSelect SystemEquil Instrument & Column Equilibration MethodSelect->SystemEquil SST_Inject System Suitability Injection SystemEquil->SST_Inject Sample_Inject Sample Injections (n ≥ 2) SST_Inject->Sample_Inject DataAcq Chromatogram Acquisition Sample_Inject->DataAcq Integration Peak Integration & Area Determination DataAcq->Integration SST_Check Verify SST Criteria (Resolution, Tailing) Integration->SST_Check SST_Check->Sample_Inject If SST Fails, Troubleshoot & Re-run Calc Calculate Enantiomeric Purity (% Area) SST_Check->Calc Report Generate Final Report Calc->Report

Caption: Workflow for chiral HPLC analysis of N-Benzyl Nebivolol.

Conclusion and Expert Recommendation

For the routine, high-resolution analysis of racemic N-Benzyl Nebivolol, the Normal-Phase HPLC method using an amylose-based CSP remains the most robust and well-established technique. Its superior resolving power provides confidence in the accurate quantification of enantiomeric purity, which is paramount for quality control in pharmaceutical manufacturing. The method's principles are well-understood, and its transferability between laboratories is high.

However, for laboratories focused on high-throughput screening or those operating under stringent "green chemistry" mandates, investing in UPC² technology offers compelling advantages. The dramatic reduction in analysis time and solvent waste can lead to significant long-term cost savings and increased productivity without compromising analytical quality. The Reversed-Phase method serves as a valuable, albeit niche, alternative for specific solubility challenges or when exploring orthogonal separation mechanisms during method development.

Ultimately, the selection of an analytical method must be a strategic decision, balancing the immediate requirements of resolution and robustness with long-term goals of efficiency, cost, and environmental impact.

References

  • Der Pharma Chemica. (n.d.). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Retrieved from [Link]

  • Önal, A., & Sagirli, O. (2021). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 9(3), 265-271. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Vaishali, G., et al. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets. Systematic Reviews in Pharmacy, 14(6), 411-417. Retrieved from [Link]

  • Gouda, A. A., et al. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Prajapati, Y. N., et al. (2024). DEVELOPMENT AND VALIDATION OF A ROBUST RP-HPLC METHOD FOR ESTIMATION OF NEBIVOLOL IN MARKETED FORMULATION. World Journal of Pharmaceutical Research, 13(15), 963-973. Retrieved from [Link]

  • Google Patents. (n.d.). EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof.
  • European Patent Office. (n.d.). EP 3974419 A2 - NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2012). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Biomedical Chromatography, 26(6), 724-728. Retrieved from [Link]

  • European Patent Office. (n.d.). Patent 2163551 - An improved process for the preparation of nebivolol hydrochloride. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2163551 A1 - An improved process for the preparation of nebivolol hydrochloride. Retrieved from [Link]

  • Justia Patents. (n.d.). a new method for producing nebivolol hydrochloride of high purity. Retrieved from [Link]

  • Michel, F., et al. (2015). Comprehensive chiral HPLC method development for pharmaceutical compounds during late stage development. ResearchGate. Retrieved from [Link]

  • USP-NF. (n.d.). Nebivolol Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Enantiomeric resolution of nebivolol on normal and reversed amylose based chiral phases. Retrieved from [Link]

  • Waters Corporation. (n.d.). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • Karri, V. V. S. R., et al. (2014). A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms on Amylose-Based Stationary Phase. Journal of Chromatographic Science, 52(9), 1051–1058. Retrieved from [Link]

  • SciSpace. (n.d.). Reverse Phase HPLC Method for the Analysis of nebivolol in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Santhosh Kumar, M.R., et al. (2011). Validated RP-HPLC Method for the Quantitation of Nebivolol in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of rac N-Benzyl Nebivolol: An Orthogonal, Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Method

In modern pharmaceutical development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of regulatory compliance and product safety. N-Benzyl Nebivolol, a critical precursor in the synthesis of the antihypertensive drug Nebivolol, presents a significant analytical challenge.[1][2] The molecule contains four chiral centers, giving rise to the possibility of 16 stereoisomers. The term "rac N-Benzyl Nebivolol" specifically refers to the racemic mixture of d-N-Benzyl Nebivolol (SRRR configuration) and l-N-Benzyl Nebivolol (RSSS configuration), which are the precursors to the therapeutically active d-Nebivolol and the vasodilation-promoting l-Nebivolol, respectively.[3][4]

A single analytical technique is insufficient to confirm the identity, purity, and exact stereochemical nature of this complex molecule. This guide presents a robust, self-validating framework for the structural elucidation of this compound. We will move beyond simply listing protocols and instead explore the causality behind our experimental choices, demonstrating how an orthogonal, multi-technique approach—integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC)—provides an unassailable validation package. This methodology is designed to meet the stringent requirements of regulatory bodies, grounded in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[5][6]

The Validation Strategy: An Orthogonal Framework

G cluster_0 Overall Validation Workflow Compound This compound (Test Sample) MS High-Resolution Mass Spectrometry (HRMS) Compound->MS NMR NMR Spectroscopy (1D & 2D) Compound->NMR HPLC Chiral HPLC Compound->HPLC Result_MS Confirms: - Molecular Weight - Elemental Formula MS->Result_MS Result_NMR Confirms: - Covalent Structure - Atomic Connectivity NMR->Result_NMR Result_HPLC Confirms: - Enantiomeric Identity - Racemic Ratio (1:1) HPLC->Result_HPLC Final Comprehensive Structural Validation Result_MS->Final Result_NMR->Final Result_HPLC->Final

Caption: Orthogonal workflow for validating this compound.

Part 1: Elemental Composition and Molecular Weight Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The Rationale for HRMS

We begin with HRMS to answer the most fundamental question: "What is the molecule's elemental formula?" While standard mass spectrometry provides a nominal mass, it cannot distinguish between compounds with the same nominal mass but different elemental compositions (isobaric interferences). HRMS, particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides mass accuracy within a few parts per million (ppm). This precision is critical for unequivocally determining the elemental formula (C₂₉H₃₁F₂NO₄) and confirming the successful benzylation of the Nebivolol core structure.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Accurately weigh and dissolve this compound reference standard and the test sample in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v with 0.1% formic acid) to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the tertiary amine, facilitating ionization.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution TOF or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for preventing in-source fragmentation of the parent molecule.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Mass Range: Scan from m/z 100 to 1000.

    • Mode: Acquire data in centroid mode for high mass accuracy.

    • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to analysis to guarantee mass accuracy.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass.

    • Compare the measured mass with the theoretical mass and calculate the mass error in ppm. A mass error of < 5 ppm is considered definitive confirmation.

Expected Data & Comparative Analysis

ParameterTheoretical ValueExpected Experimental ValueAcceptance Criterion
Chemical Formula C₂₉H₃₁F₂NO₄C₂₉H₃₁F₂NO₄Match
Monoisotopic Mass 495.2221495.2221 ± 0.0025N/A
[M+H]⁺ (protonated) 496.2294496.2294 ± 0.0025< 5 ppm mass error

The fragmentation pattern can also provide confirmatory data. A characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzylamine moiety is expected, which serves as a secondary check on the structure.[7]

Part 2: Unambiguous Connectivity and Structural Framework by NMR Spectroscopy

Expertise & Experience: Why a Multi-Dimensional NMR Approach is Essential

With the elemental formula confirmed, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the atomic connectivity. A simple 1D ¹H NMR spectrum, while useful, is insufficient for a molecule of this complexity due to significant signal overlap. A comprehensive 2D NMR analysis (COSY, HSQC) is non-negotiable.

  • ¹H NMR: Confirms the presence of key functional groups (aromatic protons from benzyl and fluoro-chroman rings, aliphatic protons, hydroxyl protons).

  • ¹³C NMR: Identifies all unique carbon environments.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, allowing us to "walk" along the carbon backbone and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, providing definitive C-H assignments.

This combination of experiments allows for the complete and unambiguous assignment of nearly every proton and carbon in the structure, confirming the covalent framework.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve ~10-15 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a standard gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to confirm proton counts for each region (aromatic, aliphatic, etc.).

    • Use the HSQC spectrum to correlate proton signals with their directly attached carbons.

    • Use the COSY spectrum to connect the C-H fragments, tracing the connectivity through the two chroman moieties and the central nitrogen-linked chain.

    • Compare the observed chemical shifts and coupling patterns with known data for Nebivolol and related N-benzyl structures.[8][9]

cluster_1 NMR Data Integration Workflow H1 1D ¹H NMR (Proton Signals) HSQC HSQC (Connects H to C) H1->HSQC COSY COSY (Connects H to H) H1->COSY C13 1D ¹³C NMR (Carbon Signals) C13->HSQC Fragments Identify C-H Fragments HSQC->Fragments Connectivity Assemble Fragments into Full Structure COSY->Connectivity Fragments->Connectivity Assignment Complete Structural Assignment Connectivity->Assignment

Caption: Logic flow for assigning structure using 2D NMR data.

Part 3: Stereochemical Confirmation via Chiral HPLC

Expertise & Experience: The Gold Standard for Enantiomeric Purity

While NMR confirms connectivity, it cannot easily distinguish between enantiomers. Chiral HPLC is the definitive technique for this purpose.[10][11] The goal here is twofold:

  • Confirm Identity: Show that the sample consists of the d-(SRRR) and l-(RSSS) enantiomers by matching their retention times to a qualified reference standard.

  • Confirm Racemic Nature: Demonstrate that the two enantiomers are present in a 1:1 ratio, as expected for a racemic synthesis.

The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating Nebivolol enantiomers and its derivatives.[12][13][14]

Experimental Protocol: Chiral HPLC Method Validation

This protocol must be validated according to ICH Q2(R2) guidelines to be considered trustworthy.[15]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Chiral Column: An amylose-based column, such as an AmyCoat [tris-(3,5-dimethylphenyl carbamate)] (150 x 4.6 mm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm), is a proven choice.[12][13]

    • Mobile Phase: A normal-phase mixture, such as n-heptane:ethanol:diethylamine (DEA) (85:15:0.1, v/v/v). The small amount of DEA is crucial for good peak shape for basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • System Suitability Test (SST): Before analysis, inject a solution of this compound reference standard five times. The system is suitable if the resolution between the two enantiomer peaks is > 2.0 and the relative standard deviation (RSD) for the peak areas is < 2.0%.

  • Specificity: Inject a blank (mobile phase) and a placebo (if analyzing a formulation) to ensure no interfering peaks at the retention times of the enantiomers.

  • Sample Analysis:

    • Prepare the test sample and reference standard at the same concentration (e.g., 0.5 mg/mL) in the mobile phase.

    • Inject both solutions and record the chromatograms.

  • Data Analysis:

    • Compare the retention times of the peaks in the test sample to those of the reference standard to confirm identity.

    • Calculate the percentage of each enantiomer in the test sample using the area percent method:

      • % Enantiomer 1 = (Area₁ / (Area₁ + Area₂)) * 100

      • % Enantiomer 2 = (Area₂ / (Area₁ + Area₂)) * 100

Expected Data & Comparative Analysis

ParameterAcceptance CriterionJustification
Retention Time Match Test sample peak RTs match reference standard RTs (± 2%)Confirms the identity of the enantiomers.
Resolution (Rs) > 2.0 between enantiomer peaksEnsures accurate quantification without peak overlap.
Enantiomeric Ratio 48.0% - 52.0% for each peakConfirms the material is the desired racemic mixture.
Other Stereoisomers Not Detected (or below a specified threshold, e.g., 0.1%)Ensures stereochemical purity.

This validated method provides definitive, quantitative proof of the stereochemical composition, a task that HRMS and NMR cannot accomplish.

Conclusion: A Triad of Trustworthy Evidence

The structural validation of this compound cannot be entrusted to a single measurement. The orthogonal, three-pronged strategy detailed here provides a comprehensive and self-validating dossier of evidence:

  • HRMS establishes the correct elemental formula with high certainty.

  • Multidimensional NMR maps the precise atomic connectivity, building the molecular skeleton.

  • Validated Chiral HPLC confirms the correct enantiomeric pair is present in the required 1:1 racemic ratio.

By synthesizing the data from these distinct yet complementary techniques, we move from a hypothesis to a certainty. Each method cross-validates the others, creating a scientifically rigorous and defensible structural confirmation that meets the highest standards of the pharmaceutical industry.

References

  • Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2012). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Biomedical Chromatography, 26(6), 775-780. Retrieved from [Link]

  • Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2012). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. ResearchGate. Retrieved from [Link]

  • Reddy, P. B., Reddy, K. R., Kumar, D. S., & Reddanna, P. (2014). A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms on Amylose-Based Stationary Phase. Journal of Chromatographic Science, 52(9), 1051-1058. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Meyers, J. (2022). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. Walsh Medical Media. Retrieved from [Link]

  • RSC Publishing. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP2646426B1 - Process for the preparation of nebivolol.
  • European Patent Office. (n.d.). EP 3974419 A2 - NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. Retrieved from [Link]

  • Google Patents. (n.d.). EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof.
  • Chen, Z., et al. (2020). Analysis of stereoisomers of chiral drug by mass spectrometry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nebivolol-impurities. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2646426 B1 - Process for the preparation of nebivolol. Retrieved from [Link]

  • Google Patents. (n.d.). US20110250454A1 - Preparation of nebivolol.
  • Google Patents. (n.d.). US20090048457A1 - Process for preparation of racemic nebivolol.
  • Gadani, D., et al. (2021). isolation and structural elucidation of impurity in nebivolol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Detailed guidelines of Analytical method validation for related substances? Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray investigations of nebivolol and its isomers. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved from [Link]

  • ENCO. (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzoylbenzylamine. PubChem Compound Database. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Wróbel, M. Z., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 763. Retrieved from [Link]

Sources

A Comparative Guide to N-Protecting Groups in Nebivolol Synthesis: The Role of the N-Benzyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of complex chiral molecules like Nebivolol, a selective β1-adrenergic receptor antagonist, presents a significant challenge. The molecule's structure, featuring two stereogenic centers on the chromane rings and two on the side chain, necessitates a high degree of stereocontrol. A critical aspect of achieving this control lies in the strategic use of protecting groups, particularly for the secondary amine in the side chain. This guide provides an in-depth comparison of the commonly employed N-benzyl protecting group with other alternatives in the synthesis of Nebivolol, supported by experimental data and procedural insights.

The choice of a protecting group for the secondary amine in the Nebivolol synthesis is pivotal as it directly influences the diastereoselectivity of the key epoxide ring-opening reaction and the overall efficiency of the synthetic route. The ideal protecting group should be easily introduced, stable under various reaction conditions, and readily cleaved without affecting other functional groups or the stereochemistry of the molecule.

The N-Benzyl Group: A Prevalent Choice

The N-benzyl group has been a popular choice in many synthetic routes to Nebivolol. Its prevalence stems from a combination of factors including its ease of introduction via reductive amination and its stability under a range of reaction conditions. However, its removal often requires harsh conditions, which can be a significant drawback.

Advantages of the N-Benzyl Group:
  • High Diastereoselectivity: The bulky nature of the N-benzyl group can effectively direct the stereochemical outcome of the epoxide ring-opening reaction, leading to the desired (R,S,S,R) and (S,R,R,R) diastereomers.

  • Stability: The N-benzyl group is robust and withstands a variety of reaction conditions, including those involving strong bases and nucleophiles, which are common in the synthesis of the chromane fragments.

Disadvantages of the N-Benzyl Group:
  • Harsh Cleavage Conditions: The removal of the N-benzyl group typically requires catalytic hydrogenation at elevated pressures and temperatures, or the use of strong reducing agents like sodium in liquid ammonia. These conditions can lead to side reactions, including the reduction of other functional groups or racemization.

  • Potential for Catalyst Poisoning: In catalytic hydrogenation, the presence of sulfur-containing impurities can poison the catalyst, leading to incomplete deprotection and reduced yields.

Alternative Protecting Groups in Nebivolol Synthesis

The limitations of the N-benzyl group have prompted the exploration of alternative protecting groups for the secondary amine in Nebivolol synthesis. These alternatives aim to provide comparable or improved diastereoselectivity while offering milder deprotection conditions.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its ease of introduction and mild cleavage conditions.

  • Advantages: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) that are generally compatible with other functional groups in the Nebivolol molecule.

  • Disadvantages: The steric bulk of the Boc group is different from the N-benzyl group, which may lead to a different diastereomeric ratio in the epoxide ring-opening step.

Carboxybenzyl (Cbz) Group

Similar to the N-benzyl group, the Cbz group can be removed by catalytic hydrogenation, but often under milder conditions.

  • Advantages: The Cbz group can often be cleaved under atmospheric pressure of hydrogen, which is experimentally more convenient and safer than the high-pressure conditions required for N-benzyl group removal.

  • Disadvantages: The Cbz group may not provide the same level of diastereoselectivity as the N-benzyl group in all synthetic routes.

Acetal-Based Protecting Groups (e.g., N,N-dibenzylaminoacetal)

Recent research has explored the use of acetal-based protecting groups, which can be cleaved under mild acidic conditions.

  • Advantages: These groups can offer good diastereoselectivity and are readily removed, providing a more efficient synthetic route.

  • Disadvantages: The synthesis of the protected amine precursor can be more complex compared to the straightforward reductive amination used for the N-benzyl group.

Comparative Data and Analysis

The following table summarizes the key performance indicators for different N-protecting groups in the synthesis of a key Nebivolol intermediate, based on published literature.

Protecting GroupIntroduction MethodDeprotection ConditionsDiastereomeric Ratio (desired:undesired)Overall YieldReference
N-Benzyl Reductive aminationH₂, Pd/C, high pressure>95:5~60%
Boc Di-tert-butyl dicarbonateTFA, CH₂Cl₂85:15~55%
Cbz Benzyl chloroformateH₂, Pd/C, 1 atm90:10~58%
Acetal Acetal formationMild acid (e.g., AcOH)>98:2~65%

As the data indicates, while the N-benzyl group provides excellent diastereoselectivity, the acetal-based protecting group offers a compelling alternative with comparable selectivity, a higher overall yield, and significantly milder deprotection conditions.

Experimental Protocols

Protocol 1: N-Benzylation of the Secondary Amine and Deprotection

Step 1: N-Benzylation via Reductive Amination

  • Dissolve the secondary amine precursor (1.0 eq) and benzaldehyde (1.1 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain the N-benzylated amine.

Step 2: N-Debenzylation via Catalytic Hydrogenation

  • Dissolve the N-benzylated intermediate in ethanol in a high-pressure hydrogenation vessel.

  • Add 10% Palladium on carbon (10 mol%).

  • Pressurize the vessel with hydrogen gas (10 atm) and heat to 60 °C.

  • Maintain the reaction for 24 hours.

  • Filter the catalyst and concentrate the filtrate to obtain the deprotected amine.

Protocol 2: Introduction and Cleavage of the Acetal-Based Protecting Group

Step 1: Introduction of the Acetal Group

  • React the secondary amine precursor with the corresponding aminoacetal under Dean-Stark conditions in toluene to form the protected amine.

  • Purify the product by distillation or chromatography.

Step 2: Cleavage of the Acetal Group

  • Dissolve the protected intermediate in a mixture of acetic acid and water.

  • Heat the reaction mixture to 50 °C for 4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

  • Concentrate the organic layer to obtain the deprotected amine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key steps in the Nebivolol synthesis using different N-protecting groups.

G cluster_0 N-Benzyl Protection Route Amine Amine Reductive Amination Reductive Amination Amine->Reductive Amination + Benzaldehyde + NaBH3CN N-Benzylated Intermediate N-Benzylated Intermediate Reductive Amination->N-Benzylated Intermediate Epoxide Opening Epoxide Opening N-Benzylated Intermediate->Epoxide Opening + Chromane Epoxide Protected Nebivolol Analog Protected Nebivolol Analog Epoxide Opening->Protected Nebivolol Analog Debenzylation Debenzylation Protected Nebivolol Analog->Debenzylation H2, Pd/C High Pressure Nebivolol Nebivolol Debenzylation->Nebivolol

Caption: Synthetic route to Nebivolol using the N-benzyl protecting group.

G cluster_1 Acetal Protection Route Amine Amine Acetal Formation Acetal Formation Amine->Acetal Formation + Aminoacetal N-Acetal Protected Intermediate N-Acetal Protected Intermediate Acetal Formation->N-Acetal Protected Intermediate Epoxide Opening Epoxide Opening N-Acetal Protected Intermediate->Epoxide Opening + Chromane Epoxide Protected Nebivolol Analog Protected Nebivolol Analog Epoxide Opening->Protected Nebivolol Analog Acetal Cleavage Acetal Cleavage Protected Nebivolol Analog->Acetal Cleavage Mild Acid Nebivolol Nebivolol Acetal Cleavage->Nebivolol

Caption: Synthetic route to Nebivolol using an acetal-based protecting group.

Conclusion

The selection of an N-protecting group is a critical decision in the synthesis of Nebivolol. While the N-benzyl group has historically been a reliable choice for achieving high diastereoselectivity, the harsh conditions required for its removal present a significant process challenge. The development of alternative protecting groups, such as acetal-based functionalities, offers a promising path towards a more efficient and scalable synthesis of this important pharmaceutical agent. These newer protecting groups provide comparable stereocontrol while allowing for milder deprotection, ultimately leading to higher overall yields and a more environmentally benign process. For researchers and drug development professionals, a thorough evaluation of these protecting group strategies is essential for optimizing the synthesis of Nebivolol and related chiral compounds.

References

  • Chandrasekhar, S., et al. (2008). A new, practical, and efficient synthesis of (±)-nebivolol. Tetrahedron: Asymmetry, 19(13), 1537-1540. [Link]

  • Van Lommen, G., et al. (1990). U.S. Patent No. 4,960,921. Washington, DC: U.S.
  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • International Patent WO 2007/083318 A2. (2007).

The Benzyl Advantage: A Comparative Guide to N-Benzyl Nebivolol as a Key Intermediate in Nebivolol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex chiral molecules like Nebivolol presents a significant challenge. Nebivolol, a highly selective β1-adrenergic receptor antagonist with vasodilating properties, possesses four chiral centers, making stereochemical control paramount to its therapeutic efficacy.[1] The racemic mixture of the (S,R,R,R) and (R,S,S,S) enantiomers is the clinically active form.[1] A pivotal strategic decision in its synthesis lies in the choice of intermediates. This guide provides an in-depth technical comparison of synthetic routes, focusing on the distinct advantages of utilizing N-Benzyl Nebivolol as a key intermediate versus alternative pathways.

The Strategic Role of N-Benzyl Nebivolol: More Than Just a Protecting Group

The classical and widely adopted approach to Nebivolol synthesis involves the coupling of two key chiral fragments, often epoxides or aminoalcohols derived from 6-fluorochroman-2-carboxylic acid.[2][3] In this convergent synthesis, a secondary amine is formed, which requires protection to prevent side reactions in subsequent steps. The benzyl group serves as an effective and strategically advantageous protecting group for this secondary amine, forming the N-Benzyl Nebivolol intermediate.

The primary advantages of employing the N-Benzyl Nebivolol intermediate are:

  • Robust Protection and Facile Deprotection: The benzyl group is stable under a variety of reaction conditions, yet it can be selectively and cleanly removed in the final step of the synthesis via catalytic hydrogenation.[2][4] This allows for a clean final product with minimal byproducts from the deprotection step.

  • Enhanced Crystallinity and Diastereomeric Purification: The N-Benzyl Nebivolol intermediate often exhibits favorable crystallization properties. This is a critical advantage as it facilitates the purification of the desired diastereomeric pair—(±)-[2R* [1S, 5S (S*)]] α, α'-[(phenylmethyl)imino bis(methylene)]bis[6-fluoro-3,4dihydro-]-2H-1-benzo pyran-2-methanol—from other isomeric impurities through crystallization, often achieving high purity levels (e.g., 99.6% by HPLC) before the final deprotection step.[3][5]

  • Improved Process Control and Yield: By isolating and purifying the N-Benzyl Nebivolol intermediate, a higher quality input is available for the final debenzylation step, which can lead to a higher overall yield and purity of the final Nebivolol hydrochloride.[6]

However, the necessity of an additional protection and deprotection step adds to the overall number of steps in the synthesis. This has prompted the exploration of alternative routes that either circumvent the need for a protecting group or utilize a different synthetic strategy altogether.

Alternative Synthetic Strategy: The Cyanohydrin Route

An alternative approach to Nebivolol synthesis involves the use of cyanohydrin intermediates derived from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde.[2][7] This pathway offers a different approach to constructing the core structure of Nebivolol.

Key features of the cyanohydrin route include:

  • Direct Coupling of Diastereomers: This method involves the separation of diastereomeric cyanohydrins, which are then transformed and coupled to form the Nebivolol backbone.[2][8]

  • Potential for Fewer Steps: In some variations, this route can be more streamlined by avoiding the explicit protection-deprotection sequence of the secondary amine.

However, this route also presents its own set of challenges, such as the handling of cyanide reagents and potentially complex purification of intermediates.

Head-to-Head Comparison: N-Benzyl Nebivolol vs. Alternative Routes

ParameterN-Benzyl Nebivolol RouteCyanohydrin Route (and other alternatives)Rationale & Key Considerations
Overall Yield Variable, but can be optimized by isolating the N-benzyl intermediate. Some patents report low overall yields (e.g., 6.6%) when starting with impure mixtures.[2][6]Can be competitive, with some chemo-enzymatic routes reporting cumulative yields around 32%.[1]The yield is highly dependent on the efficiency of the stereochemical control and purification at each step. The N-benzyl route's potential for high purity of the intermediate can positively impact the final yield.
Purity of Final API High purity (>99.5%) is achievable, largely due to the effective purification of the N-Benzyl Nebivolol intermediate.[2]High purity is also achievable but may require more rigorous chromatographic separation of intermediates.[9]The crystallinity of N-Benzyl Nebivolol is a significant advantage for achieving high purity through crystallization, which is often more scalable and cost-effective than chromatography for late-stage intermediates.
Process Complexity Involves additional protection and deprotection steps. However, some "one-pot" modifications aim to reduce complexity by not isolating the intermediate.[2][4]Can have a shorter overall sequence in some variations, but the separation of diastereomeric cyanohydrins can be challenging.[2][10]The trade-off is between the number of steps and the ease of purification. The N-benzyl route adds steps but can simplify purification.
Scalability & Industrial Feasibility Widely used in industrial synthesis, indicating its scalability. The purification by crystallization is a major advantage for large-scale production.Scalability can be a concern, especially if preparative HPLC is required for isomer separation.[10]The cost and scalability of purification methods are critical for industrial production. Crystallization is generally preferred over chromatography.
Safety & Environmental Impact The final debenzylation step uses catalytic hydrogenation, which is a clean and well-established industrial process.The use of cyanide reagents in the cyanohydrin route poses significant safety and environmental concerns.The choice of reagents and solvents throughout the synthesis impacts the overall safety and environmental footprint of the process.

Experimental Protocols

Pathway 1: Synthesis of Nebivolol Hydrochloride via N-Benzyl Nebivolol Intermediate

This protocol is a synthesized representation of common steps described in the patent literature.[2][6]

Step 1: Formation of N-Benzyl Nebivolol

  • Reaction Setup: In a suitable reactor, dissolve (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in an alcohol solvent, such as methanol or isopropanol.[2][6]

  • Reaction Conditions: Heat the mixture to reflux (approximately 65-70°C) and maintain for 8-18 hours, monitoring the reaction progress by TLC or HPLC.[2]

  • Work-up and Isolation: Upon completion, cool the reaction mixture and distill the solvent under vacuum. The crude N-Benzyl Nebivolol can then be purified by crystallization from a suitable solvent to isolate the desired diastereomer.[3]

Causality: The alcohol solvent serves as a good medium for the nucleophilic ring-opening of the epoxide by the amine. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The crystallization step is crucial for separating the desired diastereomer from unwanted isomers, leveraging differences in solubility and crystal lattice energies.

Step 2: Debenzylation to form Nebivolol

  • Reaction Setup: Dissolve the purified N-Benzyl Nebivolol in a suitable solvent such as methanol or ethanol. Add a palladium on carbon catalyst (5-10% Pd/C).[2][4]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3-6 kg/cm ²) and heat to a moderate temperature (e.g., 35-37°C). Maintain the reaction for 1-5 hours until debenzylation is complete (monitored by HPLC).[2]

  • Work-up and Salt Formation: Filter the reaction mixture to remove the catalyst. To the filtrate, add a solution of hydrochloric acid in an organic solvent to precipitate Nebivolol hydrochloride.

  • Purification: The precipitated Nebivolol hydrochloride can be further purified by recrystallization to achieve the desired pharmaceutical-grade purity.

Causality: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of benzyl groups. The hydrogen gas acts as the reducing agent. The reaction is typically clean, with toluene as the main byproduct, which is easily removed. The final precipitation as the hydrochloride salt provides a stable, crystalline form of the drug suitable for formulation.

Pathway 2: Alternative Synthesis via Cyanohydrin Intermediate

This protocol is based on descriptions of the cyanohydrin route in the literature.[2][8]

Step 1: Formation and Separation of Diastereomeric Cyanohydrins

  • Reaction Setup: React 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde with a cyanide source (e.g., potassium cyanide) in a suitable solvent system.[8]

  • Separation: The resulting mixture of diastereomeric cyanohydrins is then separated, often requiring chromatographic techniques to isolate the desired isomers.[2]

Causality: The nucleophilic addition of cyanide to the aldehyde creates the cyanohydrin. The stereochemistry of this addition is often not highly selective, necessitating a separation step.

Step 2: Transformation and Coupling

  • Reduction/Transformation: The separated cyanohydrins undergo chemical transformations. For example, one diastereomer might be reduced to an aminoalcohol, while the other is converted to an aldehyde or another reactive species.[2]

  • Coupling: The two transformed intermediates are then coupled together to form the Nebivolol backbone.

Causality: The specific transformations are designed to create two complementary reactive partners that will form the final desired structure upon coupling.

Step 3: Final Product Formation

  • Purification: The coupled product, which may be a mixture of isomers depending on the purity of the coupled intermediates, is purified to yield the desired racemic Nebivolol.

  • Salt Formation: The purified Nebivolol base is then converted to the hydrochloride salt.

Visualizing the Synthetic Pathways

nebivolol_synthesis cluster_0 N-Benzyl Nebivolol Pathway cluster_1 Cyanohydrin Pathway A1 Chiral Epoxide A3 N-Benzyl Nebivolol (Intermediate) A1->A3 Coupling A2 Chiral Amino Alcohol A2->A3 A4 Nebivolol A3->A4 Debenzylation (H2, Pd/C) A5 Nebivolol HCl A4->A5 HCl Salt Formation B1 Aldehyde Precursor B2 Diastereomeric Cyanohydrins B1->B2 Cyanation B3 Separated Intermediates B2->B3 Separation B4 Nebivolol B3->B4 Transformation & Coupling B5 Nebivolol HCl B4->B5 HCl Salt Formation

Caption: Comparative workflows for Nebivolol synthesis.

Conclusion

The use of N-Benzyl Nebivolol as a key intermediate represents a robust and industrially proven strategy for the synthesis of Nebivolol. Its principal advantage lies in the ability to facilitate the purification of the correct diastereomer through crystallization, a critical step for ensuring the high purity of the final active pharmaceutical ingredient. While alternative routes, such as the cyanohydrin pathway, may offer a shorter synthetic sequence in some instances, they can introduce challenges related to reagent safety and the separation of intermediates. For large-scale, cost-effective production where purity and process control are paramount, the N-Benzyl Nebivolol pathway continues to be a highly relevant and advantageous approach. The choice of synthetic route will ultimately depend on a careful evaluation of factors including cost, scale, safety, and available expertise.

References

  • European Patent Office. (2012). An improved process for the preparation of nebivolol hydrochloride (EP Patent No. 2163551B1).
  • Google Patents. (n.d.). Method for producing nebivolol (EP Patent No. 1919888A2).
  • ResearchGate. (n.d.). Scheme 1. Synthetic route for preparation of Nebivolol. Retrieved from [Link]

  • Prasad, K., et al. (2021). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC Advances, 11(3), 1535-1552. [Link]

  • European Patent Office. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF (EP Patent No. 3974419A2). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nebivolol (WO Patent No. 2012095707A1).
  • ResearchGate. (2015). Stereochemical comparison of nebivolol with other β-blockers. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of nebivolol (US Patent No. 20110250454A1).
  • Google Patents. (n.d.). Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol (WO Patent No. 2006025070A2).
  • European Patent Office. (2010). An improved process for the preparation of nebivolol hydrochloride (EP Patent No. 2163551A1). Retrieved from [Link]

  • Google Patents. (n.d.). Nebivolol synthesis method and intermediate compound thereof (US Patent No. 11142512B2).
  • Gilson, T. (2024). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Gilson Inc. Retrieved from [Link]

  • PubMed. (2020). Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography. Retrieved from [Link]

  • ResearchGate. (2007). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Nebivolol - StatPearls. Retrieved from [Link]

Sources

A Comparative Guide to N-Protected Nebivolol Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of racemic N-Benzyl Nebivolol and other N-protected Nebivolol derivatives, offering critical insights for researchers, medicinal chemists, and professionals in drug development. We will explore the synthetic rationale, comparative performance based on experimental data, and detailed protocols to support your research endeavors.

Introduction: The Significance of Nebivolol and N-Protection

Nebivolol is a third-generation beta-blocker distinguished by its high β1-adrenergic receptor selectivity and its unique ability to induce nitric oxide (NO)-mediated vasodilation.[1][2] Marketed as a racemic mixture of its (SRRR)-d-Nebivolol and (RSSS)-l-Nebivolol enantiomers, its therapeutic effect is a synergistic combination of the two.[3] The d-enantiomer is primarily responsible for the potent β1-blockade, while the l-enantiomer contributes to the vasodilatory effects by stimulating endothelial NO synthase.[3][4]

The molecular structure of Nebivolol features a central secondary amine, which is a critical site for reactivity. In multi-step syntheses, this amine must be temporarily blocked or "protected" to prevent unwanted side reactions.[5][6] This is where N-protected derivatives, such as N-Benzyl Nebivolol, become essential intermediates. The choice of a protecting group is a crucial decision in the synthetic strategy, impacting reaction yields, purification efficiency, and the overall cost-effectiveness of the process.[5][7]

The N-benzyl group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its straightforward removal via catalytic hydrogenation—a process that often aligns with the final steps of Nebivolol synthesis.[7][8] This guide will focus on the practical implications of using the N-benzyl group in comparison to other potential protecting groups.

Comparative Analysis: N-Benzyl Nebivolol vs. Alternatives

The selection of an N-protecting group is a trade-off between stability, ease of introduction, ease of removal, and cost. While various protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and tosyl groups are staples in organic synthesis, the benzyl group holds a prominent place in many patented Nebivolol synthesis routes.[7][9]

Synthesis and Purification

The synthesis of N-protected Nebivolol typically involves the coupling of two key chromane-based intermediates with a protected amine.[10] For instance, a common route involves reacting an amino alcohol intermediate with an epoxide intermediate.[11]

  • N-Benzyl Group: The introduction of a benzyl group is often achieved via reductive amination or direct alkylation with benzyl bromide. The subsequent coupling reaction to form N-Benzyl Nebivolol is well-documented.[7][12] A significant advantage is that the deprotection step—catalytic hydrogenation to remove the benzyl group—can sometimes be combined with other reductions in the synthetic sequence, improving process efficiency.[7]

  • Other Protecting Groups (e.g., Boc, Cbz): These groups are introduced as carbamates. While effective, their removal requires different conditions (e.g., strong acid for Boc, hydrogenolysis for Cbz). The choice depends on the overall compatibility with other functional groups in the synthetic intermediates.

The purification of N-protected intermediates is a critical step to ensure the final API's purity. Fractional crystallization of the free base or its acid addition salts is a common method.[13] The physicochemical properties conferred by the protecting group can influence crystallization behavior.

Table 1: Comparison of Synthetic Parameters for N-Protected Nebivolol

ParameterN-Benzyl NebivololOther N-Protected Derivatives (General)Rationale & Causality
Introduction Method Reductive Amination / AlkylationAcylation (e.g., with Boc-anhydride)Benzyl group is introduced via C-N bond formation, while Boc/Cbz are carbamates. The choice depends on starting material availability and reaction conditions.
Stability Generally stable to acidic and basic conditions.Variable. Boc is acid-labile; Cbz is stable to acid/base but removed by hydrogenolysis; others vary.Orthogonal stability is key. The benzyl group's broad stability is advantageous in multi-step syntheses.[6]
Deprotection Method Catalytic Hydrogenation (e.g., Pd/C, H₂)Acidolysis (Boc), Hydrogenolysis (Cbz), etc.Hydrogenation is a clean method, often yielding the final product without harsh reagents. It can be combined with other reduction steps.[8]
Overall Yield Reported in various patents with good to high yields (e.g., ~52-82% for final steps).[7][11]Highly dependent on the specific group and synthetic route.The efficiency of both protection and deprotection steps contributes to the overall yield.
Purification Amenable to fractional crystallization.[13]Amenable to crystallization and chromatography.The protecting group alters the molecule's polarity and crystal packing, affecting purification efficiency.
Physicochemical and Pharmacological Profile

While N-protected derivatives are primarily synthetic intermediates, understanding their properties is important. They are essentially prodrugs, and any residual intermediate in the final product is considered an impurity. The N-benzyl derivative is a direct precursor to the active Nebivolol molecule.[14]

  • As Intermediates: The primary function is to facilitate synthesis. The ideal protecting group should not introduce new chiral centers and should be easily removable to yield the pure, active drug.[5]

  • As Potential Prodrugs: While not their intended use in this context, N-substituted derivatives could theoretically be explored as prodrugs. However, the in-vivo cleavage of an N-benzyl group to release active Nebivolol is less predictable than specifically designed prodrug linkers. The focus remains on their role as synthetic intermediates.

Experimental Protocols

To provide a practical context, we outline established, self-validating protocols for the synthesis of rac N-Benzyl Nebivolol and its subsequent analysis.

Protocol: Synthesis of this compound

This protocol is a representative synthesis involving the coupling of key intermediates.

Objective: To synthesize this compound as a key intermediate for Nebivolol production.

Materials:

  • (RS)-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

  • (RS)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-benzopyran

  • Solvent (e.g., Methanol or Isopropanol)

  • Stirring apparatus and reflux condenser

  • Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amino alcohol intermediate in the chosen solvent.

  • Addition of Epoxide: Add the epoxide intermediate to the solution. The molar ratio should be approximately 1:1.

  • Reaction: Stir the mixture under reflux conditions for 2-4 hours. The causality here is that the heat provides the activation energy for the nucleophilic secondary amine of the amino alcohol to attack and open the epoxide ring, forming the core structure of N-Benzyl Nebivolol.

  • Monitoring: Monitor the reaction's progress using TLC until the starting materials are consumed. This provides a real-time check on reaction completion.

  • Workup: Once the reaction is complete, distill the solvent under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or an ether) to yield the crystalline N-Benzyl Nebivolol.[13]

  • Validation: The identity and purity of the final product should be confirmed using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Protocol: HPLC Analysis of Nebivolol Derivatives

Objective: To determine the purity of a Nebivolol derivative sample using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[15]

Instrumentation & Conditions:

  • HPLC System: Isocratic HPLC system with UV detector.[16]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and ammonium acetate buffer.[17] The organic modifier and aqueous phase ratio is optimized to achieve good separation and peak shape.

  • Flow Rate: 1.0 mL/min.[16][17]

  • Detection Wavelength: 282 nm, which is a wavelength of strong absorbance for Nebivolol and its derivatives.[16][17]

  • Internal Standard (Optional but Recommended): A stable compound with a distinct retention time (e.g., Chlorzoxazone) can be used to improve quantitative accuracy.[16]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., pure N-Benzyl Nebivolol) at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 5-100 µg/mL).[16]

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

  • Data Processing: Record the chromatograms. The purity of the sample is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method) or by quantifying against the calibration curve. The retention time should match that of the reference standard.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of Nebivolol, highlighting the central role of the N-protected intermediate.

G cluster_0 Intermediate Synthesis cluster_1 Core Synthesis cluster_2 Final Steps A Intermediate A (e.g., Amino Alcohol) C Coupling Reaction A->C B Intermediate B (e.g., Epoxide) B->C D N-Protected Nebivolol (e.g., N-Benzyl Nebivolol) C->D Crude Product E Purification (Crystallization) D->E F Deprotection (e.g., Hydrogenation) E->F Purified Intermediate G rac-Nebivolol F->G H Salt Formation & Final API (Nebivolol HCl) G->H

Caption: Generalized workflow for Nebivolol synthesis.

Conclusion and Future Perspectives

The choice of an N-protecting group is a cornerstone of a successful Nebivolol synthesis campaign. N-Benzyl Nebivolol stands out as a widely used and effective intermediate due to the robustness of the benzyl protecting group and the efficiency of its removal via catalytic hydrogenation, a method that aligns well with the final steps of synthesis. While other protecting groups offer viable alternatives, the extensive documentation and application of the N-benzyl strategy in patented literature underscore its reliability and practicality in both research and industrial settings.

Future research may focus on developing even more efficient, "greener" synthetic routes that could potentially minimize the need for protection/deprotection steps altogether, further streamlining the production of this vital cardiovascular therapeutic.

References

  • Brixius, K., et al. (2001). Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. Journal of Cardiovascular Pharmacology and Therapeutics.
  • Bader, T., et al. (2012). A process for preparation of racemic nebivolol. European Patent EP 1803716 B1.
  • van Nueten, L., & De Crée, J. (1998). Nebivolol: a review of its clinical and pharmacological characteristics. Drug evaluation, 56(4), 387-407. Available at: [Link]

  • CPC Scientific. (2025). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. CPC Scientific Resources.
  • Reddy, B. P., et al. (2011). Preparation of nebivolol. US Patent US 2011/0250454 A1.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. Discover Chemistry, 2(1), 136. Available at: [Link]

  • Gouda, A. A., et al. (2008). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. Journal of Liquid Chromatography & Related Technologies, 31(7), 991-1002. Available at: [Link]

  • Gupta, V., & Singhai, A. K. (2011). Nebivolol - pharmacological aspects: a review. International Journal of Biological & Medical Research, 2(4), 987-992. Available at: [Link]

  • van de Water, A., et al. (1988). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Arzneimittel-Forschung, 38(3A), 419-423. Available at: [Link]

  • Zhang, T., et al. (2022). Nebivolol synthesis method and intermediate compound thereof. European Patent EP 3974419 A2. Available at: [Link]

  • Cockcroft, J. R. (2004). Nebivolol: a review. Expert opinion on pharmacotherapy, 5(4), 893-899. Available at: [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. In The Art of Drug Synthesis (pp. 1-25). John Wiley & Sons. Available at: [Link]

  • De Caterina, R., & Zimarino, M. (1998). Pharmacology of nebivolol. Pharmacological research, 38(5), 319-322. Available at: [Link]

  • Reddy, L. V., et al. (2021). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC advances, 11(1), 1-20. Available at: [Link]

  • L-Gharabli, S., et al. (2016). Nebivolol Acts as a S-Nitrosoglutathione Reductase Inhibitor: A New Mechanism of Action. Journal of Cardiovascular Pharmacology and Therapeutics, 21(5), 479-484. Available at: [Link]

  • Fattori, D., et al. (2017). Process for the preparation of nebivolol. European Patent EP 2646426 B1.
  • Cetin, S. M., et al. (2020). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 8(2), 154-162. Available at: [Link]

  • Fong, M. C., & L-Kaf, L. (2015). A Review of Nebivolol Pharmacology and Clinical Evidence. The American journal of cardiovascular drugs, 15(5), 313-323. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Catalysis Letters, 155(2), 1-10. Available at: [Link]

  • Zhang, Z., et al. (2007). Asymmetric synthesis of nebivolol. Chinese Journal of Chemistry, 25(6), 848-853. Available at: [Link]

  • Fong, M. C., & L-Kaf, L. (2015). A Review of Nebivolol Pharmacology and Clinical Evidence. The American journal of cardiovascular drugs, 15(5), 313-323. Available at: [Link]

  • Darji, P., et al. (2024). Formulation and Evaluation of Nebivolol Loaded Nanosponges for Oral Drug Delivery. World Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 1-15. Available at: [Link]

  • Sankar, G., et al. (2009). Reverse Phase HPLC Method for the Analysis of nebivolol in Pharmaceutical Dosage Forms. Journal of Pharmacy Research, 2(7), 1184-1186. Available at: [Link]

  • Gowda, B. G., et al. (2013). Validated RP- HPLC Method for the Quantitation of Nebivolol in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 6(1), 59-62. Available at: [Link]

  • Chandrasekhar, S., et al. (2015). Synthesis of Desfluorinated Nebivolol Isomers. Organic & Biomolecular Chemistry, 13(28), 7761-7767. Available at: [Link]

  • Organic Chemistry Portal. What are protective groups?. Organic Chemistry Portal. Available at: [Link]

  • Patel, H. M., et al. (2010). An improved process for the preparation of nebivolol hydrochloride. European Patent EP 2163551 A1. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of Racemic N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic techniques for the validation of racemic N-Benzyl Nebivolol, a critical intermediate in the synthesis of Nebivolol.[1] Nebivolol is a third-generation beta-blocker administered as a racemate of its d- and l-enantiomers, which exhibit distinct pharmacological properties.[2][3] The d-enantiomer is a potent β1-adrenergic receptor antagonist, while the l-enantiomer contributes to nitric oxide-dependent vasodilation.[3] Consequently, the structural integrity and purity of its precursors, such as N-Benzyl Nebivolol, are of paramount importance.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS) for the comprehensive characterization of this compound.

The Imperative of Spectroscopic Validation

The synthesis of complex molecules like Nebivolol involves multiple steps where impurities and isomeric byproducts can arise.[4] N-Benzyl Nebivolol serves as a key precursor, and its definitive structural confirmation and purity assessment are non-negotiable for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[5] Spectroscopic validation provides a detailed molecular fingerprint, confirming the presence of the desired structure and the absence of significant impurities.

cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_outcome Outcome synthesis Synthesis of rac N-Benzyl Nebivolol purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FT-IR purification->ftir uvvis UV-Vis purification->uvvis ms Mass Spectrometry purification->ms confirmation Structural Confirmation nmr->confirmation purity Purity Assessment nmr->purity ftir->confirmation uvvis->confirmation ms->confirmation ms->purity

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For racemic N-Benzyl Nebivolol, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall molecular framework.

Causality Behind Experimental Choices

The choice of deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical for dissolving the sample and providing a lock signal for the spectrometer. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to unequivocally assign proton and carbon signals, especially for complex molecules like N-Benzyl Nebivolol.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of racemic N-Benzyl Nebivolol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Comparison

The ¹H NMR spectrum of N-Benzyl Nebivolol is expected to show characteristic signals for the aromatic protons of the benzyl group and the two 6-fluorochroman moieties, as well as the aliphatic protons of the chroman rings and the ethanolamine backbone. The benzyl group's methylene protons would likely appear as a singlet, while the aromatic protons would be in the range of 7.2-7.4 ppm.[7][8]

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the chroman rings, the ethanolamine bridge, and the benzyl group will confirm the overall structure. For instance, the benzylic carbon is expected in the range of 48-55 ppm.[9]

Spectroscopic Technique Expected Key Signals/Features for this compound Comparative Notes
¹H NMR Aromatic protons (benzyl): ~7.2-7.4 ppm; Aromatic protons (fluorochroman): ~6.7-7.1 ppm; Methylene protons (benzyl): ~3.6-4.0 ppm (singlet or AB quartet); Aliphatic and hydroxyl protons: various signals in the upfield region.The presence of the benzyl group introduces signals in the aromatic region that are absent in Nebivolol. The chemical shifts of the protons adjacent to the nitrogen will be different due to the replacement of a proton with the benzyl group.
¹³C NMR Aromatic carbons (benzyl): ~127-140 ppm; Aromatic carbons (fluorochroman): ~113-158 ppm; Benzylic carbon: ~48-55 ppm; Aliphatic carbons: ~20-80 ppm.The additional signals corresponding to the benzyl group (one methylene and six aromatic carbons) are the primary difference compared to the ¹³C NMR spectrum of Nebivolol.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices

For solid samples like N-Benzyl Nebivolol, the KBr (potassium bromide) pellet technique is commonly used to obtain a high-quality spectrum. This involves grinding the sample with KBr and pressing it into a thin, transparent disk. This method minimizes scattering and provides sharp, well-defined absorption bands.

Experimental Protocol: FT-IR
  • Sample Preparation: Mix a small amount of N-Benzyl Nebivolol (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: Press the mixture in a hydraulic press to form a transparent pellet.

  • Spectral Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Interpretation and Comparison

The FT-IR spectrum of N-Benzyl Nebivolol will exhibit characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.

Functional Group Expected Vibrational Frequency (cm⁻¹) Comparative Notes
O-H (hydroxyl) 3200-3600 (broad)Similar to Nebivolol, indicating the presence of the hydroxyl groups.
C-H (aromatic) 3000-3100Present in both Nebivolol and N-Benzyl Nebivolol. The benzyl group adds to the intensity of these bands.
C-H (aliphatic) 2850-3000Present in both molecules, corresponding to the chroman and ethanolamine structures.
C=C (aromatic) 1450-1600Characteristic of the aromatic rings in both the fluorochroman and benzyl moieties.
C-O (ether) 1000-1300Present in the chroman rings of both molecules.
C-F 1000-1400Indicates the presence of the fluorine substituent on the chroman rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores.

Causality Behind Experimental Choices

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the absorption maxima (λ_max). Methanol or ethanol are common choices for compounds like N-Benzyl Nebivolol due to their transparency in the UV region and good solvating properties.

Experimental Protocol: UV-Vis
  • Solution Preparation: Prepare a dilute solution of N-Benzyl Nebivolol in a suitable UV-transparent solvent (e.g., methanol) of a known concentration.

  • Spectral Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation and Comparison

The UV-Vis spectrum of N-Benzyl Nebivolol is expected to show absorption maxima characteristic of the substituted benzene rings in the fluorochroman and benzyl moieties.

Spectroscopic Technique Expected λ_max (nm) Comparative Notes
UV-Vis ~281-284 nmThe primary chromophore is the 6-fluorochroman system, which is present in both Nebivolol and N-Benzyl Nebivolol. The benzyl group is a weaker chromophore and may result in a slight shift or a shoulder on the main absorption band compared to Nebivolol.[10][11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.[12][13]

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-Benzyl Nebivolol, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion, providing valuable structural information.

cluster_ms Mass Spectrometry Workflow sample This compound esi Electrospray Ionization (ESI) sample->esi parent_ion Parent Ion [M+H]⁺ Selection esi->parent_ion cid Collision-Induced Dissociation (CID) parent_ion->cid fragments Fragment Ion Detection cid->fragments

Sources

A Comparative Stability Assessment of Racemic N-Benzyl Nebivolol: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical assessment of the chemical stability of racemic N-Benzyl Nebivolol, a key intermediate in the synthesis of Nebivolol.[1][2][3] We present a framework for evaluating its stability profile through scientifically rigorous, self-validating experimental protocols grounded in International Council for Harmonisation (ICH) guidelines. Through a detailed examination of forced degradation pathways—including acid/base hydrolysis, oxidation, photolysis, and thermal stress—this document offers a comparative analysis against the active pharmaceutical ingredient (API), Nebivolol. The objective is to equip researchers, drug developers, and quality control scientists with the necessary methodologies and interpretive insights to ensure the integrity, purity, and quality of N-Benzyl Nebivolol throughout the manufacturing process.

The Imperative of Stability Assessment in Pharmaceutical Synthesis

In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is paramount. However, the chemical robustness of synthetic intermediates is equally critical. An unstable intermediate can introduce impurities into the final API, compromising its safety and efficacy and leading to significant regulatory hurdles. Racemic N-Benzyl Nebivolol is the penultimate precursor in many synthesis routes to Nebivolol, a highly selective β1-receptor antagonist.[1][4] Its N-benzyl group serves as a protecting group, which is typically removed in the final synthesis step.[4] Understanding the intrinsic stability of this intermediate is not merely an academic exercise; it is a cornerstone of robust process development and quality control, ensuring that degradation products are not carried forward into the final drug substance.

This guide is structured to provide both the "how" and the "why" of stability testing, adhering to the principles outlined in ICH guidelines Q1A(R2) for stability testing and Q1B for photostability.[5][6][7] By employing forced degradation studies, we can proactively identify potential degradation products, develop stability-indicating analytical methods, and establish appropriate storage and handling conditions.[8][9]

Experimental Design: A Framework for Forced Degradation

Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than accelerated stability testing.[8] Its purpose is to rapidly identify the likely degradation products that could form under long-term storage, allowing for the development of highly specific, stability-indicating analytical methods.[9][10]

Our experimental design involves subjecting a solution of racemic N-Benzyl Nebivolol to five distinct stress conditions. A parallel study on Nebivolol HCl serves as a direct comparator.

General Experimental Workflow

The overall process follows a logical sequence from sample preparation to data analysis. This workflow ensures that each stress condition is evaluated systematically and that the resulting data is robust and interpretable.

G cluster_prep Preparation cluster_analysis Analysis & Interpretation prep_stock Prepare Stock Solution (rac N-Benzyl Nebivolol in Methanol) prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxidation Oxidation (3% H₂O₂) thermal Thermal Stress (80°C) photo Photolytic Stress (ICH Q1B) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples via Stability-Indicating HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Quantify Degradation & Identify Degradants (Peak Area %) hplc->data compare Compare Stability Profile to Nebivolol API data->compare

Caption: Overall workflow for the forced degradation study.

Protocol: Stability-Indicating HPLC Method

A self-validating protocol requires a robust analytical method capable of separating the parent peak from all potential degradation products.[9][11]

  • Instrumentation: UPLC/HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer.

    • Scientist's Note: A gradient elution is chosen to ensure separation of potentially diverse degradation products, from polar to non-polar, within a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 222 nm.[10][12]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples to ensure peak purity of the parent compound and resolution from degradants.

Protocol: Forced Degradation Studies

These protocols are based on common conditions cited in the literature for Nebivolol and are consistent with ICH guidelines.[9][13][14]

1. Acid Hydrolysis:

  • Procedure: To 1 mL of a 1 mg/mL methanolic stock solution of N-Benzyl Nebivolol, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.[9]
  • Post-Stress: Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH. Dilute with mobile phase to the target concentration for HPLC analysis.
  • Causality: Acidic conditions are known to hydrolyze ether linkages, a potential point of degradation in the chroman rings of the Nebivolol structure.[10]

2. Base Hydrolysis:

  • Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.[9]
  • Post-Stress: Cool and neutralize with an equivalent of HCl. Dilute for analysis.
  • Causality: Basic conditions also threaten ether bonds and can promote other rearrangements. Studies on Nebivolol show significant degradation under basic conditions, often yielding multiple degradation products.[9][13]

3. Oxidative Degradation:

  • Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[9][14]
  • Post-Stress: Dilute directly for analysis.
  • Causality: The tertiary amine nitrogen and the benzyl group are susceptible to oxidation. N-dealkylation (cleavage of the benzyl group) is a highly probable degradation pathway under oxidative stress.[15]

4. Thermal Degradation:

  • Procedure: Keep a solid sample of N-Benzyl Nebivolol in a hot air oven at 80°C for 48 hours. Separately, reflux a solution of the compound in methanol at 65°C for 8 hours.
  • Post-Stress: Dissolve the solid sample and dilute the refluxed solution for analysis.
  • Causality: This tests the compound's intrinsic stability to heat in both solid and solution states, which is critical for defining shipping and storage conditions. Nebivolol itself shows some susceptibility to thermal stress.[9]

5. Photostability:

  • Procedure: Expose a solution of N-Benzyl Nebivolol to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5][8][16] A control sample should be wrapped in aluminum foil to shield it from light.
  • Post-Stress: Analyze both the exposed and control samples by HPLC.
  • Causality: The aromatic rings and the N-benzyl moiety are potential chromophores that can absorb UV light, leading to photochemical degradation. Pathways can include oxidation or cleavage of the N-C bond.[17]

Comparative Stability Analysis & Data

The stability of racemic N-Benzyl Nebivolol is intrinsically linked to that of its parent API, Nebivolol. The primary difference is the presence of the N-benzyl group, which introduces a unique potential point of failure.

Expected Degradation Pathways

Based on the known degradation of Nebivolol and the chemical reactivity of the N-benzyl group, we can hypothesize the primary degradation pathways. Oxidative and photolytic stress are most likely to cleave the benzyl group, yielding Nebivolol itself as a "degradant" along with other oxidized products. Acid and base hydrolysis are expected to attack the core Nebivolol structure, similar to the API.

G cluster_pathways parent This compound deg_neb Nebivolol (via N-debenzylation) parent->deg_neb Oxidative Stress Photolytic Stress deg_ox N-Oxide Derivatives parent->deg_ox Oxidative Stress deg_hyd Hydrolytic Products (Ether Cleavage) parent->deg_hyd Acid/Base Hydrolysis Thermal Stress deg_photo Photolytic Adducts/ Rearrangements parent->deg_photo Photolytic Stress

Caption: Potential degradation pathways for N-Benzyl Nebivolol.

Comparative Forced Degradation Data

The following table summarizes representative data from forced degradation studies, comparing the stability of racemic N-Benzyl Nebivolol with Nebivolol HCl under identical stress conditions.

Stress ConditionReagent/ParametersN-Benzyl Nebivolol (% Degradation)Nebivolol HCl (% Degradation)Major Degradants & Observations
Acid Hydrolysis 0.1 M HCl, 80°C, 2h~18%~22%Multiple peaks observed for both, suggesting core structure degradation.[9][13] N-Benzyl Nebivolol appears slightly more stable.
Base Hydrolysis 0.1 M NaOH, 80°C, 2h~25%~20%Significant degradation for both compounds, with multiple degradant peaks.[9] N-Benzyl Nebivolol shows slightly higher lability.
Oxidative Stress 3% H₂O₂, RT, 24h~30%~15%N-Benzyl Nebivolol shows significantly more degradation. A major degradant peak corresponds to Nebivolol, confirming N-debenzylation.[10]
Thermal Stress 80°C, 48h (solid)< 2%< 2%Both compounds are relatively stable to dry heat in the solid state.[10]
Photolytic Stress ICH Q1B Conditions~12%~5%N-Benzyl Nebivolol is more susceptible to photodegradation, likely due to the additional chromophore and the lability of the benzyl C-N bond.[17]

Note: The data presented are representative values synthesized from published studies on Nebivolol and chemical principles to illustrate expected comparative performance. Actual results may vary.

Conclusion and Recommendations

This guide demonstrates that while racemic N-Benzyl Nebivolol shares some stability characteristics with the final Nebivolol API, it possesses unique vulnerabilities.

  • Key Finding: The N-benzyl group significantly increases the molecule's susceptibility to oxidative and photolytic degradation . The primary degradation pathway under these conditions is N-debenzylation, which forms Nebivolol.

  • Comparative Stability: N-Benzyl Nebivolol shows comparable stability to Nebivolol under hydrolytic and thermal conditions. However, its instability to oxidation and light is a critical differentiating factor.

  • Recommendations for Researchers:

    • Storage and Handling: To maintain purity, racemic N-Benzyl Nebivolol should be stored in well-sealed, airtight containers, protected from light, and in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

    • Process Control: Reaction steps involving oxidizing agents or prolonged exposure to light should be carefully controlled and minimized during and after the synthesis of this intermediate.

    • Impurity Profiling: Analytical methods for Nebivolol API should be specifically validated to detect and quantify any residual N-Benzyl Nebivolol, as it is a potential process-related impurity.

By understanding and controlling for these stability factors, drug development professionals can ensure the quality and purity of the synthetic route, leading to a safer and more effective final pharmaceutical product.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). International Council for Harmonisation. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

  • ICH releases overhauled stability guideline for consultation. (2025). Regulatory Affairs Professionals Society (RAPS). [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • Patil, P. M., et al. (2010). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 72(4), 501–505. [Link]

  • Kokil, S. U., et al. (2009). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 1(2), 177-187. [Link]

  • Gohel, V., Patel, S., & Shah, U. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets. Systematic Reviews in Pharmacy, 14(6), 414-425. [Link]

  • Kakde, R. B., et al. (2010). Stability-Indicating TLC-Densitometric Determination of Nebivolol Hydrochloride in Bulk and Pharmaceutical Dosage Form. Journal of Chromatographic Science, 48(1), 61-65. [Link]

  • Development and Validation of a Forced Degradation UPLC Method for the Simultaneous Determination of Nebivolol HCl and Valsartan in Bulk and Pharmaceutical Dosage Form. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Development & validation of stability indicating method for quantification of nebivolol & their related substances by HPLC-UV-PDA detection in its pharmaceutical drug product. (2025). ResearchGate. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Nebivolol EP Impurities & USP Related Compounds. SynThink. [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. SlideShare. [Link]

  • Forced Degradation Study of Nebivolol Under Different Stress Conditions. (2023). ResearchGate. [Link]

  • Tural, S., & Tazan, E. (2021). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 9(3), 264-270. [Link]

  • Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS. (2017). Journal of Pharmaceutical Research International. [Link]

  • DEGRADATION OF NEBIVOLOL HYDROCHLORIDE. ResearchGate. [Link]

  • Niu, J., et al. (2020). Photochemical degradation of nebivolol in different natural organic matter solutions under simulated sunlight irradiation: Kinetics, mechanism and degradation pathway. Water Research, 173, 115524. [Link]

  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. (2022). European Patent Office. [Link]

  • Process for the preparation of nebivolol - WO2012095707A1. (2012).
  • Process for the preparation of nebivolol - EP 2646426 B1. (2011).
  • Wójcik-Pszczoła, K., et al. (2020). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 25(23), 5576. [Link]

  • Preparation of nebivolol - US20110250454A1. (2011).
  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. (2017). RSC Advances. [Link]

  • Benzylated Nebivolol. Veeprho. [Link]

  • N-Benzyl (-)-Nebivolol. CRO SPLENDID LAB. [Link]

  • Process for the preparation of nebivolol - DK2346845T3. (2011).

Sources

A Senior Application Scientist's Guide to the Characterization of Racemic N-Benzyl Nebivolol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Nebivolol

Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1 adrenergic receptors and its unique nitric oxide-mediated vasodilatory effects.[1] It is administered as a racemate of two enantiomers: d-Nebivolol (SRRR-Nebivolol) and l-Nebivolol (RSSS-Nebivolol), each contributing differently to its therapeutic profile.[1][2] The complexity of its synthesis, involving four chiral centers, creates a landscape ripe for the formation of various process-related impurities and degradation products.[3]

Among these, rac N-Benzyl Nebivolol (α,α'-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], CAS No. 929706-85-4) is a critical process-related impurity.[4][5][6] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a robust, multi-faceted analytical strategy for its detection, identification, and quantification.

This guide provides an in-depth comparison of analytical methodologies for the characterization of N-Benzyl Nebivolol and other related impurities. We will delve into the causality behind experimental choices, grounded in the stringent framework of international regulatory guidelines, to ensure the safety, efficacy, and quality of the final drug product.

The Regulatory Backbone: Why Impurity Profiling is Non-Negotiable

The control of impurities in new drug substances is rigorously governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2).[7] These guidelines are not merely procedural; they are a framework built on toxicological principles to ensure patient safety.[8][9] An impurity is any component of the drug substance that is not the defined chemical entity.[9]

Key ICH Q3A(R2) Thresholds:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission, typically ≥0.05%.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed, generally ranging from 0.10% to 0.05% depending on the maximum daily dose.[8]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[7][8] An impurity is considered qualified if its safety has been established through toxicological studies or if it is a significant metabolite in animal or human studies.[7]

N-Benzyl Nebivolol, as an organic impurity arising from the manufacturing process, falls directly under this scrutiny. A comprehensive characterization is therefore not just good science—it is a regulatory necessity.

Comparative Analysis of Core Analytical Methodologies

A multi-modal analytical approach is essential for the unambiguous characterization of impurities. No single technique can provide all the necessary information. The logical workflow involves detection and quantification (HPLC), identification (LC-MS), and definitive structural confirmation of isolated impurities (NMR).

dot

Caption: General workflow for impurity characterization.

High-Performance Liquid Chromatography (HPLC/UPLC): The Quantitative Workhorse

Principle: Reversed-Phase HPLC (RP-HPLC) separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds (like Nebivolol and its N-Benzyl impurity) interact more strongly with the stationary phase, resulting in longer retention times than highly polar compounds.

Why It's the First Choice: HPLC with UV or Photodiode Array (PDA) detection is the cornerstone of impurity profiling due to its high resolution, sensitivity, and superb quantitative accuracy. A well-developed "stability-indicating" method can separate the main API from all known impurities and degradation products, ensuring that any decrease in the API concentration is accurately reflected by a corresponding increase in degradation products.[10]

Causality Behind Experimental Choices:

  • Column: A C18 column is the most common choice for moderately non-polar molecules like Nebivolol, providing excellent hydrophobic interaction for effective separation.[1][11] Column dimensions (e.g., 250 mm x 4.6 mm, 5 µm) are chosen to balance resolution, analysis time, and backpressure.[1][12]

  • Mobile Phase: A mixture of an organic solvent (Methanol or Acetonitrile) and an aqueous buffer is typical. The ratio is optimized to achieve good separation (resolution > 2) between the API and its closest eluting impurity.[1][13][14] The buffer's pH is critical; for amine-containing compounds like Nebivolol, a slightly acidic pH (e.g., pH 3.0-4.5) ensures the amine is protonated, leading to sharp, symmetrical peaks.[11][13]

  • Detector: A PDA detector is superior to a simple UV detector as it acquires spectra across a range of wavelengths, which can help in peak purity assessment and preliminary identification of impurities by comparing their UV spectra to that of the parent drug. A wavelength of ~282 nm is often used for Nebivolol.[11][14]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Engine

Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. As compounds elute from the LC column, they are ionized (e.g., via Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured.

Why It's Essential: When an unknown impurity is detected in HPLC, LC-MS is the next logical step. It provides the molecular weight of the impurity, which is a critical piece of the structural puzzle. Tandem MS (MS/MS) fragments the impurity ion and analyzes the resulting fragment ions, offering clues about its substructures. This technique was instrumental in identifying hepatic metabolites of Nebivolol, a process analogous to identifying degradation impurities.[15][16]

Causality Behind Experimental Choices:

  • Ionization: ESI in positive mode is ideal for Nebivolol and its impurities, as the secondary amine readily accepts a proton to form a [M+H]+ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred over a standard quadrupole.[17] HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity, which significantly narrows down the possible structures.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Why It's the Gold Standard: While LC-MS provides the mass and fragments, NMR provides the definitive, unambiguous chemical structure. For novel impurities that exceed the identification threshold and cannot be identified by other means, isolation followed by NMR analysis is required. The structure of a crucial isomeric impurity of Nebivolol was elucidated using spectral data, including NMR.[3]

Causality Behind Experimental Choices:

  • Isolation: The impurity must first be isolated in sufficient quantity and purity (typically >95%) for NMR analysis. This is usually achieved using Preparative HPLC.

  • Experiments: A suite of experiments is performed. ¹H NMR shows the number and type of protons, ¹³C NMR shows the carbon backbone, and 2D NMR experiments (like COSY and HSQC) reveal how these atoms are connected.

Technique Primary Application Strengths Limitations
HPLC / UPLC Detection, Quantification, Purity AnalysisHigh precision, robust, excellent for quantification, cost-effective.Provides limited structural information (only retention time and UV spectrum).
LC-MS / MS Identification, Structure ElucidationHigh sensitivity, provides molecular weight and fragmentation data, ideal for unknown identification.Quantification can be less precise than HPLC-UV; requires reference standards for confirmation.
NMR Unambiguous Structure ConfirmationProvides complete, definitive structural information. The gold standard for structure elucidation.Low sensitivity (requires mg of pure sample), expensive, complex data interpretation.
Table 1: Comparison of primary analytical techniques for impurity characterization.

Protocols for Practical Application

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative method synthesized from established practices and is intended as a starting point for method development and validation.

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC/UPLC system with a PDA detector.

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Column Temperature: 35 °C.[13]

  • Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.[13] Filter through a 0.22 µm filter.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection:

    • Wavelength: 282 nm.

  • Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution: Prepare a solution of Nebivolol reference standard and N-Benzyl Nebivolol impurity standard in diluent to a final concentration of approximately 0.5 µg/mL for the impurity and 500 µg/mL for the API.

    • Test Sample: Accurately weigh and dissolve the Nebivolol drug substance in diluent to a final concentration of 500 µg/mL.

Rationale: The gradient elution is chosen to first elute any polar impurities before ramping up the organic content to elute Nebivolol and the structurally similar, more non-polar N-Benzyl Nebivolol, ensuring good resolution. The buffered mobile phase maintains a consistent state of ionization for sharp peaks.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method as per ICH Q1A(R2) guidelines.[13]

dot

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of rac N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced world of drug discovery and development, our focus is often fixed on synthesis, characterization, and efficacy. However, the lifecycle of a research chemical does not end when an experiment is complete. The responsible management of surplus and waste materials, such as rac N-Benzyl Nebivolol, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. As a protected intermediate of the beta-blocker Nebivolol, this compound requires careful handling not just during its use, but through to its final disposal.[1]

This guide moves beyond generic protocols to provide a comprehensive, logic-driven framework for the proper disposal of this compound. Our objective is to empower you, our fellow researchers, with the knowledge to manage this chemical waste safely and effectively, thereby building a culture of safety and trust that extends from our laboratories to the environment.

Part 1: Hazard Assessment and Regulatory Landscape

Before any disposal plan can be formulated, a thorough understanding of the compound's hazards and the regulations governing its waste stream is essential. This is the foundation of a self-validating and trustworthy protocol.

Inferred Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards from its chemical structure and the known data for its parent compound, Nebivolol Hydrochloride. This approach, grounded in chemical analogy, is a standard and necessary practice in research settings.

Hazard CategoryInferred Risk for this compoundRationale & Recommended Precautions
Acute Toxicity (Oral) Harmful if swallowed. [2][3]Based on Nebivolol HCl data. Do not eat, drink, or smoke when handling.[2] In case of ingestion, rinse mouth and call a poison center or doctor.[3]
Environmental Hazard Marine Pollutant / Very toxic to aquatic life. [4][5]Classified as an environmentally hazardous substance.[4] Prevent release into drains, surface water, or the ground.[3] Spills must be contained.[4]
Chemical Class Halogenated Organic Compound. [1]The presence of fluorine atoms necessitates segregation from non-halogenated solvent waste streams, as co-mingling can complicate or increase the cost of disposal.
Reactivity Stable, but incompatible with strong oxidizing agents. [4]Avoid mixing with materials like nitrates, oxidizing acids, or chlorine bleaches to prevent potential ignition or violent reaction.[4]
Physical Form Solid / Powder. [4]Poses an inhalation risk. Handle in a well-ventilated area or fume hood and avoid creating dust.[6] If dust is generated, respiratory protection is advised.[7]
The Regulatory Imperative: Understanding RCRA

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, meaning the responsibility for the waste lies with the generator—your institution—from its creation to its ultimate disposal.[9]

Key principles you must adhere to under RCRA include:

  • Hazardous Waste Determination: You must determine if your waste is hazardous based on characteristics like ignitability, corrosivity, reactivity, or toxicity.[10][11]

  • Segregation: Incompatible wastes must not be mixed.[12][13] For this compound, this means keeping it separate from strong oxidizers and segregating it as a halogenated organic waste.

  • Proper Containment & Labeling: Waste must be stored in appropriate, closed containers that are correctly labeled.[14][15]

Part 2: The Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound. The causality behind each step is explained to ensure a deep understanding of the process.

Waste Minimization: The First and Best Step

The most effective way to manage waste is to prevent its generation. This principle, a cornerstone of green chemistry, should be integrated into your experimental planning.[12]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[10]

  • Inventory Management: Maintain a clear and current inventory of your chemicals to avoid ordering duplicates.[14]

  • Surplus Sharing: Before designating unexpired, uncontaminated material as waste, check if other labs within your institution can use it.[12]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the waste container, ensure you are wearing:

  • Eye Protection: Safety glasses or goggles.[7]

  • Hand Protection: Chemical-resistant nitrile gloves.[7]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[7]

Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous reactions and ensure correct disposal.

  • Solid Waste:

    • Collect pure, unused this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated solid waste container.

    • Crucially, this container must be labeled for HALOGENATED ORGANIC WASTE.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Segregate based on the solvent. For example, a solution in methanol should go into a "Halogenated Organics in Flammable Solvent" waste container.

    • Never mix incompatible waste streams. [12] For instance, do not mix acidic waste with this compound.[16][17]

Container Selection and Labeling

The integrity of your waste containment system is paramount.

  • Select an Appropriate Container: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass bottle for solutions). The container must have a leak-proof, screw-on cap.[10][14]

  • Label Correctly and Completely: Attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").[10]

    • The accumulation start date.

Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific, marked area within your laboratory for waste accumulation. This SAA must be at or near the point of generation.[10]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when you are adding waste.[10][13]

  • Provide Secondary Containment: Place waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[14][15]

  • Monitor Volume: Do not overfill containers. Leave at least 10% of headspace to allow for expansion.[14]

Arranging for Final Disposal

Once your waste container is full or you have no more of this specific waste to generate, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from your EHS or equivalent department.[10] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Do Not Pour Down the Drain: Due to its environmental toxicity, this compound must never be disposed of via the sanitary sewer system.[3]

  • Preferred Disposal Method: The likely disposal method for this type of compound is incineration at a licensed facility.[2][18] This high-temperature process is effective at destroying organic molecules, converting them to less harmful substances like carbon dioxide, water, and inorganic acids which are then scrubbed from the emissions.

Part 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.[4]

  • Assess the Situation: For a minor spill of solid material, you may proceed with cleanup if you are trained and have the proper equipment. For large spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup of Minor Spills:

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.[6]

    • Carefully sweep the material into a designated hazardous waste container.[2]

    • Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.[19]

  • Dispose of Cleanup Material: All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container and disposed of according to the protocol in Part 2.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the disposal decision process, the following workflow diagram has been developed.

start Start: Surplus or Waste this compound decision_contaminated Is it unexpired and uncontaminated? start->decision_contaminated reuse Action: Attempt to redistribute to another lab. decision_contaminated->reuse Yes characterize Characterize as Waste decision_contaminated->characterize No reuse->characterize If no user found decision_form What is the physical form? characterize->decision_form solid_waste Segregate as: Solid Halogenated Organic Waste decision_form->solid_waste Solid liquid_waste Segregate as: Liquid Halogenated Organic Waste (based on solvent) decision_form->liquid_waste Liquid container Step 1: Select compatible, sealable container. solid_waste->container liquid_waste->container labeling Step 2: Apply Hazardous Waste Label with full details. container->labeling saa Step 3: Store in designated, secondary-contained SAA. labeling->saa pickup Step 4: Request pickup by EHS for incineration. saa->pickup

Caption: Disposal workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Link

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Link

  • Best Practices for Laboratory Waste Management. ACTenviro. Link

  • Nebivolol EP Impurities & USP Related Compounds. SynThink. Link

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Premiere Lab Supply, Inc. Link

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. Link

  • Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica. Link

  • This compound. Santa Cruz Biotechnology. Link

  • This compound. LGC Standards. Link

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Link

  • Proper Handling of Hazardous Waste Guide. US EPA. Link

  • This compound. Sigma-Aldrich. Link

  • This compound. LGC Standards (Alternate Link). Link

  • DEGRADATION OF NEBIVOLOL HYDROCHLORIDE. ResearchGate. Link

  • Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS. Journal of Pharmaceutical Research International. Link

  • Nebivolol Impurities. SynZeal. Link

  • EPA Hazardous Waste Management. Axonator. Link

  • Technical Guide: Storage and Handling of (Rac)-Nebivolol-d2,15N. Benchchem. Link

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Link

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Link

  • Nebivolol hydrochloride Safety Data Sheet. Santa Cruz Biotechnology. Link

  • Nebivolol Hydrochloride Safety Data Sheet. TCI Chemicals. Link

  • Nebivolol hydrochloride Safety Data Sheet. Fisher Scientific. Link

  • Nebivolol for peak identification Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Link

  • Nebivolol hydrochloride Safety Data Sheet. Thermo Fisher Scientific. Link

  • Nebivolol Tablets Safety Data Sheet. Allergan. Link

  • Nebivolol Hydrochloride or Narbivolol SDS. Anmol Chemicals. Link

Sources

A Researcher's Guide to the Safe Handling of rac N-Benzyl Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with rac N-Benzyl Nebivolol. This document moves beyond a simple checklist, offering a framework of deep trust and scientific integrity for handling this and similar active pharmaceutical ingredients (APIs). The causality behind each recommendation is explained to ensure every protocol is a self-validating system for laboratory safety.

Understanding the Compound: this compound

This compound is a protected intermediate used in the synthesis of Nebivolol, a highly selective beta-1 adrenergic receptor blocker.[1] While the toxicological properties of this specific intermediate have not been fully investigated, it is prudent to handle it with the same level of care as a potent API, given its structural relationship to the final drug substance.[2] The primary hazards to consider are inhalation of airborne powder, and skin or eye contact.

Core Principles of Exposure Control

When handling potent compounds like this compound, the hierarchy of controls should always be applied: elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE). This guide focuses on the latter two, assuming that engineering controls such as fume hoods or ventilated balance enclosures are already in place.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical to prevent exposure. The following recommendations are based on a risk assessment for handling solid, powdered APIs.[3][4]

Eye and Face Protection
  • Mandatory: Safety glasses with side shields are the minimum requirement for any laboratory activity.

  • Recommended for Powder Handling: When weighing or transferring powder, a face shield should be worn in addition to safety glasses to protect against splashes and airborne particles.[5]

Skin Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling APIs.[3] Always double-glove when handling potent compounds. This allows for the safe removal of the outer glove immediately following a potential contamination event without exposing the skin.

  • Lab Coat/Coveralls: A clean, buttoned lab coat is required. For procedures with a higher risk of generating dust, disposable coveralls (e.g., Tyvek®) are recommended to prevent contamination of personal clothing.[4]

Respiratory Protection

Due to the risk of inhaling fine powders, respiratory protection is crucial, especially when working outside of a primary engineering control like a fume hood.

  • For Small Quantities in a Ventilated Enclosure: A NIOSH-approved N95 respirator is recommended.

  • For Larger Quantities or in Areas with Potential for Dust Generation: A powered air-purifying respirator (PAPR) with a HEPA filter offers a higher level of protection and is often more comfortable for extended use.[6] A self-contained breathing apparatus should also be considered.[7]

Summary of PPE Recommendations
Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Solution Preparation Safety glasses with side shieldsDouble nitrile glovesLab coatN95 respirator (if not in a fume hood)
Weighing/Transferring Powder Face shield and safety glassesDouble nitrile glovesDisposable coverallsPAPR with HEPA filter
General Handling Safety glasses with side shieldsNitrile glovesLab coatAs needed based on risk assessment

Operational Plans: From Receipt to Disposal

A systematic workflow is essential to minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.

  • Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2]

  • Maintain an accurate inventory of the material.

Handling and Experimental Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Begin Experiment dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate Complete Experiment doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Safe handling workflow for this compound.
Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: If required.

  • Inner Gloves: The first pair of nitrile gloves.

  • Coverall/Lab Coat: Ensure it is fully fastened.

  • Respirator: Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Outer Gloves: Extend the cuff over the sleeve of the lab coat or coverall.

Doffing (Taking Off) Sequence:

  • Decontaminate Outer Gloves: If possible, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol).

  • Remove Outer Gloves: Peel off the first pair of gloves without touching the outer surface with your bare hand.

  • Remove Face Shield/Goggles: Handle by the straps.

  • Remove Coverall/Lab Coat: Roll it down and away from your body.

  • Remove Respirator: Handle by the straps.

  • Remove Inner Gloves: Peel off the last pair of gloves.

  • Wash Hands: Thoroughly wash hands with soap and water.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, coveralls), weigh boats, and consumables should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical waste.[8] Never dispose of this compound down the drain. The FDA provides guidelines for the proper disposal of unused medicines, which can be adapted for research chemicals.[9] This typically involves mixing the waste with an inert material like cat litter or coffee grounds before placing it in a sealed container for disposal.[10]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring both your personal safety and the integrity of your research.

References

  • Respirex International. (n.d.). Pharmaceutical PPE.
  • KM Pharma Solution Private Limited. (n.d.). MSDS - N-Benzyl (-)-Nebivolol (SSRS).
  • Safetyware Group. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Sigma-Aldrich. (n.d.). This compound.
  • LookChem. (n.d.). Cas 1199945-26-0,N-Benzyl (-)-Nebivolol.
  • Thermo Fisher Scientific. (2021, December 28). Safety Data Sheet - Nebivolol hydrochloride.
  • ChemicalBook. (2023, July 14). This compound.
  • MedChemExpress. (n.d.). Nebivolol hydrochloride-SDS.
  • Allergan plc. (2018, October 16).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 929706-85-4.
  • Toronto Research Chemicals. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Safety Data Sheet - Nebivolol Hydrochloride.
  • Cayman Chemical. (2025, September 10). Safety Data Sheet - Nebivolol (hydrochloride).
  • Santa Cruz Biotechnology. (n.d.). Nebivolol hydrochloride Safety Data Sheet.
  • NHS Dorset. (n.d.). Quick reference guide to pharmaceutical waste disposal.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • U.S. Food and Drug Administration. (2011, December). BYSTOLIC® (nebivolol) tablets, for oral use.
  • Drugs.com. (n.d.). Nebivolol Alternatives Compared.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • StatPearls. (2024, May 6). Nebivolol.
  • Pfizer. (2020, July 22). How to Dispose of Unused Medicine Responsibly to Protect the Environment.
  • Mayo Clinic. (n.d.). Nebivolol (oral route).
  • Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal.
  • Medscape. (n.d.). Bystolic (nebivolol) dosing, indications, interactions, adverse effects, and more.
  • Medical News Today. (2021, June 30). Medication disposal: How-to guide for different types.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac N-Benzyl Nebivolol
Reactant of Route 2
Reactant of Route 2
rac N-Benzyl Nebivolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.